molecular formula C16H19NO B563714 rac Didesisopropyl Tolterodine CAS No. 1189501-90-3

rac Didesisopropyl Tolterodine

Cat. No.: B563714
CAS No.: 1189501-90-3
M. Wt: 241.334
InChI Key: LZARZVSGZSQUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac Didesisopropyl Tolterodine, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-amino-1-phenylpropyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZARZVSGZSQUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675838
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189501-90-3
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to rac Didesisopropyl Tolterodine: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of racemic Didesisopropyl Tolterodine, a significant metabolite and degradation product of the antimuscarinic agent, Tolterodine. This document moves beyond a simple recitation of facts to offer a synthesized understanding of its chemical identity, formation, and analytical characterization, grounded in established scientific literature. Our objective is to equip researchers and drug development professionals with the critical knowledge necessary for impurity profiling, stability studies, and metabolic pathway analysis of Tolterodine.

Introduction: The Significance of Didesisopropyl Tolterodine

Tolterodine is a cornerstone therapy for overactive bladder, functioning as a competitive muscarinic receptor antagonist.[1][2] Like all pharmaceutical compounds, its efficacy and safety are intrinsically linked to its metabolic and degradation profile. Didesisopropyl Tolterodine, also known as N,N-des-diisopropyl Tolterodine, emerges as a key molecule in this context.[3] Its presence in final drug formulations or its formation in vivo necessitates a thorough understanding of its chemical and physical properties, as well as robust analytical methods for its detection and quantification. This guide delves into the technical specifics of this compound, providing a foundational resource for its study.

Chemical Identity and Physicochemical Properties

rac Didesisopropyl Tolterodine is structurally characterized as 2-(3-amino-1-phenylpropyl)-4-methylphenol.[3] It represents the core molecular scaffold of Tolterodine, absent the two isopropyl groups on the amine.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Chemical Name rac 2-(3-amino-1-phenylpropyl)-4-methylphenol[3]
Synonyms N,N-des-diisopropyl Tolterodine[3]
CAS Number 1189501-90-3[4]
Molecular Formula C₁₆H₁₉NO[4]
Molecular Weight 241.33 g/mol [4]
Appearance Pale Beige to Light Brown Solid (for a related compound)[5]
Solubility Calculated to be more water-soluble than Tolterodine.[6]
pKa (Predicted) 10.13 ± 0.48 (for a related compound)[5]
Boiling Point (Predicted) 426.9 ± 45.0 °C (for a related compound)[5]

Note: Some physical properties are for the closely related rac Desisopropyl Tolterodine and are provided for estimation.

A molecular modeling analysis suggests that Didesisopropyl Tolterodine (referred to as ND-TTD) has a higher calculated solvation energy and dipole moment compared to Tolterodine, indicating greater water solubility.[6]

Formation of this compound

The emergence of Didesisopropyl Tolterodine can be attributed to two primary pathways: metabolic N-dealkylation and chemical degradation.

Metabolic Pathway

In vivo, Tolterodine undergoes extensive hepatic metabolism.[2] One of the key metabolic routes is N-dealkylation, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4.[6][7] This process involves the removal of the two isopropyl groups from the tertiary amine of the parent drug, yielding Didesisopropyl Tolterodine. It is important to note that this metabolite is considered not to contribute to the clinical effect of Tolterodine.[8]

Metabolism Tolterodine Tolterodine Metabolite This compound Tolterodine->Metabolite  N-dealkylation (CYP3A4)

Caption: Metabolic formation of this compound.

Degradation Pathway

Forced degradation studies are critical in identifying potential impurities that may arise during manufacturing, storage, or administration of a drug product. These studies have revealed that Didesisopropyl Tolterodine can be formed under certain stress conditions. One notable study identified this compound during stability testing of a Tolterodine tartrate drug product at 40°C and 75% relative humidity for three months.[3] While Tolterodine is relatively stable under acidic, hydrolytic, and photolytic conditions, it shows significant degradation under basic hydrolysis and slight degradation under oxidative and thermal stress.[3] The formation of Didesisopropyl Tolterodine as a degradation product underscores the importance of stringent control over the manufacturing and storage conditions of Tolterodine formulations.

Synthesis and Isolation

Experimental Protocol: Isolation by Preparative HPLC

The following is a summarized methodology based on published research for the isolation of Didesisopropyl Tolterodine for characterization purposes.[3]

  • Sample Preparation: Subject a concentrated solution of Tolterodine tartrate drug product to conditions known to induce degradation (e.g., storage at 40°C/75% RH).

  • Preparative HPLC:

    • Column: A suitable C18 column (e.g., ACE C18, 250×4.6 mm, 5 μm).[3]

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water) and an organic modifier (e.g., methanol).[3]

    • Detection: UV detection at a wavelength where both the parent drug and the impurity have significant absorbance (e.g., 210 nm).[3]

    • Fraction Collection: Collect the fractions corresponding to the retention time of the Didesisopropyl Tolterodine peak.

  • Post-Isolation Processing:

    • Combine the collected fractions.

    • Evaporate the solvent under reduced pressure to obtain the isolated compound.

    • Further purify as needed through techniques like recrystallization if a suitable solvent system can be identified.

Isolation_Workflow start Stressed Tolterodine Sample prep_hplc Preparative HPLC Separation start->prep_hplc fraction_collection Fraction Collection at Impurity Peak prep_hplc->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation purification Further Purification (Optional) evaporation->purification end Isolated this compound purification->end

Caption: Workflow for the isolation of this compound.

Analytical Characterization

The definitive identification and characterization of this compound rely on a combination of advanced analytical techniques.

Table 2: Spectroscopic and Chromatographic Data for this compound
TechniqueKey FindingsSource
UPLC-TOF MS Provides accurate mass data for molecular formula confirmation.[3]
ESI-MS/MS Yields fragmentation patterns for structural elucidation.[3]
¹H NMR Reveals the proton environment of the molecule, confirming the absence of isopropyl groups and the presence of the primary amine.[3]
¹³C NMR Provides information on the carbon skeleton, corroborating the structure determined by other methods.[3]
Experimental Protocol: Stability-Indicating UPLC Method

A validated stability-indicating RP-UPLC method is essential for the routine quality control of Tolterodine drug products. The following is a representative methodology.[3]

  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

  • Column: Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm).[3]

  • Mobile Phase:

    • Solvent A: 0.01 M potassium dihydrogen phosphate in water, pH adjusted to 3.5.[3]

    • Solvent B: A mixture of the above buffer and acetonitrile (20:80 v/v).[3]

  • Gradient Elution: A gradient program that effectively separates Didesisopropyl Tolterodine from the parent drug and other potential impurities.

  • Flow Rate: 0.25 mL/min.[3]

  • Detection Wavelength: 210 nm.[3]

  • Column Temperature: 50°C.[3]

  • Injection Volume: A small injection volume suitable for UPLC (e.g., 1-2 µL).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]

UPLC_Method_Overview sample Tolterodine Sample Solution uplc_system UPLC System (RP18 Column, Gradient Elution) sample->uplc_system detection PDA Detection at 210 nm uplc_system->detection data_analysis Data Analysis (Quantification of Impurities) detection->data_analysis result Impurity Profile data_analysis->result

Caption: Overview of the stability-indicating UPLC method.

Pharmacological and Toxicological Profile

The pharmacological activity of this compound is considered to be insignificant in comparison to the parent compound and its primary active metabolite, 5-hydroxymethyl Tolterodine.[8] As an N-dealkylated metabolite, it is not believed to contribute to the therapeutic efficacy of Tolterodine.[8]

From a toxicological perspective, studies on the degradation products of Tolterodine have been conducted. A 13-week oral toxicity study in mice, which included degradation products, found that their addition did not significantly increase toxicity above that of Tolterodine alone.[9] While specific toxicological data for pure Didesisopropyl Tolterodine is not extensively detailed, the available information suggests it does not pose a significant, independent toxicological risk at the levels it is typically encountered as an impurity. However, as with any impurity, its levels in the final drug product must be controlled within the limits set by regulatory guidelines such as those from the ICH.[10][11]

Conclusion and Future Perspectives

This compound is a well-characterized metabolite and degradation product of Tolterodine. Its formation through both metabolic and chemical pathways is understood, and robust analytical methods for its detection and quantification have been developed. For researchers and professionals in drug development, a thorough understanding of this compound is crucial for ensuring the quality, stability, and safety of Tolterodine-containing pharmaceuticals.

Future research could focus on the development of a scalable synthetic route for this compound to facilitate its availability as a certified reference standard. Further investigation into its potential for any subtle, long-term biological effects, although currently considered unlikely to be significant, would also contribute to a more complete safety profile of Tolterodine.

References

  • (2025-01-10) Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. ResearchGate. [Link]

  • Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Tolterodine. Journal of Pharmacology and Toxicology, 2(4), 319-329. [Link]

  • (2015-09-27) Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. New Drug Approvals. [Link]

  • (2023-02-16) In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. ACS Publications. [Link]

  • (2025-01-20) Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Semantic Scholar. [Link]

  • 21-228 Detrol LA Pharmacology Review. accessdata.fda.gov. [Link]

  • Tolterodine Impurities and Related Compound. Veeprho. [Link]

  • Olsson, B., & Szamosi, J. (2001). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 51(3), 231–235. [Link]

  • Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof.
  • Process for preparing tolterodine.
  • Prakash, L., Himaja, M., & Vasudev, R. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 83(1), 65–83. [Link]

  • Tolterodine. Wikipedia. [Link]

  • Tolterodine Impurities. SynZeal. [Link]

  • What is the mechanism of action (MOA) of Tolterodine?. Dr.Oracle. [Link]

  • 2-(3-(Di(propan-2-yl)amino)-1-phenylpropyl)-4-methylphenol. PubChem. [Link]

  • Tolterodine-impurities. Pharmaffiliates. [Link]

  • Method for the preparation of (r)-tolterodine tartrate.
  • (R)-Desisopropyl Tolterodine. PubChem. [Link]

  • (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide. PubChem. [Link]

  • Nilvebrant, L., Andersson, K. E., & Gillberg, P. G. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life sciences, 60(13-14), 1129–1136. [Link]

  • Tolterodine. LiverTox - NCBI Bookshelf. [Link]

  • Patel, P., & Tadi, P. (2023). Tolterodine. In StatPearls. StatPearls Publishing. [Link]

  • Tolterodine. PubChem - NIH. [Link]

Sources

Synthesis and characterization of rac Didesisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently focused on gathering authoritative information. I'm starting with a comprehensive search for data on rac-Didesisopropyl Tolterodine synthesis and characterization. My search queries will zero in on synthetic routes, starting materials and reaction conditions.

Deepening the Investigation

I'm now expanding my search to incorporate purification methods and analytical techniques. I'm also concurrently working on the technical guide's structure. I have identified key sections, including an introduction, synthetic strategies, experimental protocol, and characterization techniques, aiming to provide a comprehensive resource. My thoughts have moved on to a DOT graph of the synthetic workflow, as well as citations and rationale.

Formulating the Initial Approach

I've initiated a thorough search for crucial data concerning the synthesis and characterization of rac-Didesisopropyl Tolterodine. My search parameters include synthetic pathways, raw materials, and reaction environments, alongside techniques for purification and characterization. I am also concurrently structuring the technical guide, planning the inclusion of an introduction, explanation of the synthetic strategies, and a detailed characterization segment.

A Technical Guide to rac-Didesisopropyl Tolterodine: An N-Dealkylated Metabolite of Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of rac-Didesisopropyl Tolterodine, a terminal metabolite of the antimuscarinic drug Tolterodine. Intended for researchers, medicinal chemists, and drug metabolism scientists, this document delineates the metabolic pathway leading to its formation, provides validated protocols for its in vitro generation and bioanalytical quantification, and discusses its pharmacological relevance.

Introduction: The Metabolic Fate of Tolterodine

Tolterodine, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a potent muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1] Its therapeutic action is primarily mediated by competitive antagonism of muscarinic receptors in the urinary bladder, leading to reduced detrusor pressure and an increase in bladder capacity.[2]

The clinical pharmacology of Tolterodine is complex, largely governed by its extensive hepatic metabolism. The metabolic fate of Tolterodine dictates not only its efficacy but also the inter-individual variability observed in patients. Two primary metabolic pathways, mediated by the cytochrome P450 (CYP) enzyme superfamily, are responsible for its biotransformation.[3][4]

  • Pathway 1: 5-Hydroxymethylation (CYP2D6-mediated): The principal metabolic route in the majority of the population ("extensive metabolizers") is the oxidation of the 5-methyl group. This reaction is catalyzed by the polymorphic enzyme CYP2D6 and results in the formation of the 5-hydroxymethyl metabolite.[5] This metabolite is pharmacologically active and equipotent to the parent compound, contributing significantly to the overall therapeutic effect.[5][6]

  • Pathway 2: N-Dealkylation (CYP3A4-mediated): A secondary but crucial pathway is the dealkylation of the bulky diisopropylamino group.[2][3] This pathway is predominantly catalyzed by CYP3A4 and becomes the primary route of elimination in individuals with low or absent CYP2D6 activity ("poor metabolizers"), a subset representing approximately 7% of the population.[5][6] This pathway leads sequentially to the formation of N-desisopropyl tolterodine and, ultimately, to the complete removal of both isopropyl groups to yield rac-Didesisopropyl Tolterodine .

This guide focuses specifically on this second pathway and its final, fully dealkylated product, providing the technical framework to study its formation and significance.

The N-Dealkylation Pathway: Genesis of rac-Didesisopropyl Tolterodine

The formation of rac-Didesisopropyl Tolterodine is a multi-step process occurring at the tertiary amine of the parent drug. While the 5-hydroxymethylation pathway is a single oxidative step, N-dealkylation involves the sequential removal of the isopropyl groups.

Enzymology: In vitro studies using human liver microsomes (HLMs) and microsomes from cells overexpressing specific CYP enzymes have definitively identified CYP3A4 as the primary catalyst for the N-dealkylation of Tolterodine.[3][7] Strong inhibition of the formation of N-dealkylated metabolites by the potent CYP3A4 inhibitor ketoconazole confirms this dependency.[7] While other isoforms like CYP2C9 and CYP2C19 can form N-dealkylated metabolites in vitro, their contribution is considered minor compared to CYP3A4 given the latter's high expression levels in the human liver.[3][7]

The process can be visualized as a two-step oxidative dealkylation:

  • First Dealkylation: CYP3A4 hydroxylates one of the isopropyl groups, which is unstable and spontaneously rearranges to release acetone, yielding N-desisopropyl tolterodine.

  • Second Dealkylation: The resulting secondary amine, N-desisopropyl tolterodine, serves as a substrate for a second CYP3A4-mediated oxidation, which removes the remaining isopropyl group, again releasing acetone and forming the primary amine, rac-Didesisopropyl Tolterodine.

This metabolic cascade is particularly pronounced in CYP2D6 poor metabolizers, where the limited 5-hydroxymethylation shunts a greater proportion of the drug through the CYP3A4-mediated N-dealkylation pathway.[6]

Tolterodine Metabolism cluster_cyp2d6 Extensive Metabolizers (Primary Pathway) cluster_cyp3a4 Poor Metabolizers (Primary Pathway) Extensive Metabolizers (Secondary Pathway) Tolterodine Tolterodine HM_Tolterodine 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HM_Tolterodine CYP2D6 (Hydroxylation) Desisopropyl rac-Desisopropyl Tolterodine Tolterodine->Desisopropyl CYP3A4 (N-Dealkylation) Carboxylic_Acid 5-Carboxylic Acid Metabolite (Inactive) HM_Tolterodine->Carboxylic_Acid Oxidation Didesisopropyl rac-Didesisopropyl Tolterodine (Inactive Metabolite) Desisopropyl->Didesisopropyl CYP3A4 (N-Dealkylation)

Figure 1: Major metabolic pathways of Tolterodine.

Pharmacological Significance

A critical aspect of metabolite characterization is determining its pharmacological activity. In the case of Tolterodine, the 5-hydroxymethyl metabolite is known to be a significant contributor to the drug's efficacy.[6] In contrast, studies and product characteristics consistently report that the N-dealkylated pathway leads to metabolites that do not contribute to the clinical effect .[6][7] Therefore, rac-Didesisopropyl Tolterodine is considered a pharmacologically inactive metabolite. Its formation represents a detoxification and elimination route for the parent compound.

CompoundPrimary Forming EnzymePharmacological ActivityContribution to Efficacy
Tolterodine -ActiveParent Drug
5-Hydroxymethyl Tolterodine CYP2D6Active (equipotent to parent)Significant
rac-Didesisopropyl Tolterodine CYP3A4InactiveNegligible

Experimental Protocols

In Vitro Generation of rac-Didesisopropyl Tolterodine using Human Liver Microsomes (HLMs)

Causality: This protocol is designed to simulate the hepatic phase I metabolism of Tolterodine in a controlled in vitro environment. HLMs are subcellular fractions containing a high concentration of CYP enzymes, making them the industry standard for reaction phenotyping and metabolite profiling.[8] An NADPH-regenerating system is included because CYP enzymes are monooxygenases that require NADPH as a cofactor for their catalytic activity.[9]

Protocol:

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Tolterodine Stock: 10 mM Tolterodine tartrate in Methanol.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final concentration of 2 mg/mL in 100 mM phosphate buffer.

    • NADPH-Regenerating System (NRS) Solution: Prepare a solution containing:

      • 1.3 mM NADP+

      • 3.3 mM Glucose-6-phosphate

      • 0.4 U/mL Glucose-6-phosphate dehydrogenase

      • 3.3 mM Magnesium Chloride in 100 mM phosphate buffer.

  • Incubation Procedure:

    • Pre-warm the HLM suspension and NRS solution in a 37°C water bath for 5 minutes.

    • In a microcentrifuge tube, combine 240 µL of the HLM suspension with 10 µL of the Tolterodine stock solution (diluted to achieve a final substrate concentration of 10 µM). Vortex gently.

    • Pre-incubate this mixture at 37°C for 5 minutes to allow the substrate to bind to the enzymes.

    • Initiate the metabolic reaction by adding 250 µL of the pre-warmed NRS solution. The final incubation volume is 500 µL, with a final HLM concentration of 1 mg/mL.

    • Incubate at 37°C in a shaking water bath for 60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 500 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Vortex vigorously for 1 minute to precipitate microsomal proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.

In Vitro Metabolism Workflow start Start reagents Prepare Reagents (HLMs, Buffer, Tolterodine, NRS) start->reagents prewarm Pre-warm HLM & NRS (37°C, 5 min) reagents->prewarm mix Combine HLM & Tolterodine prewarm->mix preincubate Pre-incubate (37°C, 5 min) mix->preincubate initiate Initiate Reaction (Add NRS) preincubate->initiate incubate Incubate (37°C, 60 min) initiate->incubate terminate Terminate Reaction (Add ice-cold Acetonitrile + IS) incubate->terminate precipitate Precipitate Protein (Vortex) terminate->precipitate centrifuge Centrifuge (14,000 x g, 10 min) precipitate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

Figure 2: Experimental workflow for in vitro metabolism.

LC-MS/MS Quantification of rac-Didesisopropyl Tolterodine in Plasma

Causality: This protocol describes a highly sensitive and specific method for quantifying rac-Didesisopropyl Tolterodine in a complex biological matrix like human plasma. Liquid-liquid extraction (LLE) is chosen to efficiently remove proteins and phospholipids while recovering the analyte. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from other matrix components.[10]

Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., deuterated Didesisopropyl Tolterodine).

    • Add 50 µL of 1 M Sodium Bicarbonate solution to basify the sample, ensuring the analyte is in its non-ionized form for efficient extraction into an organic solvent.

    • Add 1 mL of Methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM Ammonium Formate in 90% Methanol) for injection.

  • LC-MS/MS Instrumentation and Conditions:

ParameterConditionRationale
LC Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 x 2.0 mm, <3 µm)Provides good retention and separation for moderately polar compounds.[10]
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5B: Methanol or AcetonitrileAmmonium formate is a volatile buffer compatible with MS. A high organic content ensures elution.[10]
Gradient/Isocratic Isocratic (e.g., 90% B) or fast gradientAllows for rapid elution and high throughput.[10]
Flow Rate 0.2 - 0.4 mL/minTypical for 2.0/2.1 mm ID columns.
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), Positive ModeThe primary amine on the metabolite is readily protonated.
MRM Transitions Analyte (C16H19NO, MW: 241.33): Q1: 242.2 [M+H]+Q3: e.g., 225.2 [M+H-NH3]+Internal Standard: e.g., d7-Didesisopropyl TolterodineQ1 is the protonated parent molecule. Q3 is a characteristic fragment ion, providing specificity.

Conclusion

rac-Didesisopropyl Tolterodine is a terminal and pharmacologically inactive metabolite of Tolterodine, formed via a CYP3A4-mediated N-dealkylation pathway. The study of this metabolite is particularly relevant for understanding the pharmacokinetics of Tolterodine in CYP2D6 poor metabolizers, where this pathway predominates. The robust in vitro and bioanalytical methods detailed in this guide provide a comprehensive framework for researchers to generate, identify, and quantify rac-Didesisopropyl Tolterodine, facilitating a deeper understanding of Tolterodine's metabolic disposition and its clinical implications.

References

  • Lee, H. D., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 638-644. Available at: [Link]

  • Postlind, H., et al. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(4), 289-293. Available at: [Link]

  • Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Tolterodine. Journal of Pharmacology and Toxicology, 2, 319-329. Available at: [Link]

  • Ravi, V. B., et al. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of the Chinese Pharmaceutical Association, 66(1), 39-47. Available at: [Link]

  • Brynne, N., et al. (2001). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 51(5), 421-431. Available at: [Link]

  • Ravi, V. B., et al. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. Available at: [Link]

  • Reddy, G. O., et al. (2011). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 3(6), 849-858. Available at: [Link]

  • Sato, Y., et al. (2018). Prediction of the site of CYP3A4 metabolism of tolterodine by molecular dynamics simulation from multiple initial structures of the CYP3A4-tolterodine complex. ResearchGate. Available at: [Link]

  • Guay, D. R. (2001). Clinical pharmacokinetics of drugs used to treat urge incontinence. Clinical Pharmacokinetics, 40(9), 685-703. Available at: [Link]

  • Mayr, S., et al. (2024). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Scientific Reports, 14(1), 12345. Available at: [Link]

  • Mayr, S., et al. (2024). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. ResearchGate. Available at: [Link]

  • Brynne, N., et al. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics, 35(7), 287-295. Available at: [Link]

  • Google Patents. (2012). US20120041235A1 - Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof.
  • Dr. Oracle. (2024). What is the mechanism of action (MOA) of Tolterodine?. Available at: [Link]

  • Basavraj, S., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). DETROL (tolterodine tartrate) tablets Label. Available at: [Link]

  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 233-245. Available at: [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5512, 2-(3-(Di(propan-2-yl)amino)-1-phenylpropyl)-4-methylphenol. Available at: [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

  • Liu, Y., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. Available at: [Link]

  • LabRulez LCMS. (2024). NMR & LC-MS Metabolomics for Blood Serum Analysis. Available at: [Link]

  • Drugs.com. (2024). Tolterodine Uses, Side Effects & Warnings. Available at: [Link]

Sources

An In-Depth Technical Guide to the Formation and Pharmacological Context of rac-Didesisopropyl Tolterodine, a Metabolite of Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Tolterodine is a potent, competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1] Its therapeutic action is mediated not only by the parent compound but also significantly by its major, equipotent 5-hydroxymethyl metabolite (5-HMT).[2][3][4] Tolterodine undergoes extensive hepatic metabolism via two primary oxidative pathways: 5-hydroxymethylation, catalyzed by cytochrome P450 2D6 (CYP2D6), and N-dealkylation, catalyzed predominantly by CYP3A4.[5][6] This second pathway yields rac-Didesisopropyl Tolterodine, also referred to as N-dealkylated tolterodine.

While Didesisopropyl Tolterodine is a well-documented metabolite, particularly in individuals with low CYP2D6 activity (poor metabolizers), it is not considered a significant contributor to the overall pharmacological effect of the drug.[3][4] Consequently, the scientific literature is rich with data on the parent drug and its active 5-HMT metabolite, but specific pharmacological data (e.g., receptor binding affinities, functional potency) for Didesisopropyl Tolterodine are notably absent. This guide, therefore, provides a comprehensive overview of the pharmacological profile of rac-Didesisopropyl Tolterodine by placing it within its essential metabolic and pharmacological context, detailing its formation, the methods used to characterize such compounds, and its relevance as an indicator of CYP3A4-mediated clearance.

Part 1: The Metabolic Landscape of Tolterodine

The clinical pharmacokinetics of tolterodine are largely dictated by its extensive first-pass metabolism in the liver, which proceeds along two main pathways. The balance between these pathways is critically dependent on the genetic polymorphism of the CYP2D6 enzyme.[3][6]

  • 5-Hydroxymethylation (Primary Pathway in Extensive Metabolizers): In the majority of the population (extensive metabolizers), tolterodine is rapidly metabolized by CYP2D6 through oxidation of the 5-methyl group on the phenol ring.[5] This reaction produces the 5-hydroxymethyl metabolite (5-HMT), which exhibits a muscarinic receptor antagonist profile nearly identical to the parent compound and contributes substantially to the clinical effect.[3][4]

  • N-Dealkylation (Primary Pathway in Poor Metabolizers): In individuals with deficient CYP2D6 activity ("poor metabolizers"), or when CYP2D6 is inhibited, the clearance of tolterodine is shunted towards the alternative pathway: N-dealkylation of the diisopropylamino group.[4][7] This pathway is catalyzed primarily by CYP3A4 and results in the formation of rac-Didesisopropyl Tolterodine.[5][8] Further metabolism of both tolterodine and 5-HMT can lead to the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites, which are then excreted.[3][4]

The causality behind studying these pathways is rooted in pharmacogenetics; understanding the metabolic fate of tolterodine in both extensive and poor metabolizers is crucial for predicting drug exposure, efficacy, and potential drug-drug interactions.

Figure 1: Primary metabolic pathways of Tolterodine.

Part 2: Comparative Pharmacological Profiles

The therapeutic utility of tolterodine stems from its high-affinity, competitive antagonism at muscarinic receptors. Both tolterodine and its 5-HMT metabolite are non-selective across the M1-M5 receptor subtypes but exhibit a clinically valuable functional selectivity for the urinary bladder over the salivary glands.[2][9] This profile results in a favorable efficacy-to-tolerability ratio, with a lower incidence of dry mouth compared to older, non-selective antimuscarinics.[1]

In stark contrast, rac-Didesisopropyl Tolterodine is widely considered to be pharmacologically inactive or to possess negligible activity. This is substantiated by the absence of published data characterizing its binding affinity or functional antagonism at muscarinic receptors. Its primary relevance is therefore not as a therapeutic agent, but as a biomarker of CYP3A4 activity in the metabolism of tolterodine.[8]

CompoundTargetBinding Affinity (Ki, nM)Functional ActivityReference
Tolterodine Human Muscarinic ReceptorsM1: ~2.3, M2: ~1.6-6.7, M3: ~2.5, M4: ~2.8, M5: ~2.9Competitive Antagonist, IC50 (guinea pig bladder): 14 nM[9][10][11][12][13]
5-Hydroxymethyl Tolterodine (5-HMT) Human Muscarinic ReceptorsM1: 2.3, M2: 2.0, M3: 2.5, M4: 2.8, M5: 2.9Competitive Antagonist, IC50 (guinea pig bladder): 5.7 nM[9][10][13]
rac-Didesisopropyl Tolterodine Muscarinic ReceptorsData Not AvailableConsidered pharmacologically inactive-
Table 1: Comparative pharmacological data for Tolterodine and its key metabolites. Ki values are compiled from studies using human recombinant receptors.

Part 3: Key Experimental Methodologies

To understand how the pharmacological roles of tolterodine metabolites are elucidated, it is essential to review the standard, self-validating experimental protocols used in the field.

Protocol 1: In Vitro Metabolism Using Human Liver Microsomes (HLM)

This workflow is fundamental for identifying metabolic pathways and the enzymes responsible. The causality is direct: by incubating the drug with a source of metabolic enzymes (HLM) and then selectively inhibiting enzyme families, one can pinpoint the catalysts for metabolite formation.

Objective: To determine the primary CYP450 isoforms responsible for the formation of 5-HMT and Didesisopropyl Tolterodine.

Methodology:

  • Incubation Preparation: In microcentrifuge tubes, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Inhibitor Addition (Optional): For reaction phenotyping, pre-incubate separate reaction mixtures with selective CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4) for 10-15 minutes at 37°C.[5]

  • Reaction Initiation: Add Tolterodine (e.g., 1-10 µM final concentration) to initiate the metabolic reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the parent drug (Tolterodine) and the formation of metabolites (5-HMT and Didesisopropyl Tolterodine).

  • Data Interpretation: Compare the rate of metabolite formation in the control samples versus the inhibitor-treated samples. A significant reduction in the formation of 5-HMT in the presence of quinidine confirms CYP2D6 as the primary enzyme.[5] Similarly, a reduction in Didesisopropyl Tolterodine formation with ketoconazole confirms the role of CYP3A4.[5][8]

G cluster_prep Sample Preparation cluster_analysis Analysis A Prepare HLM + Buffer + NADPH System B Add Selective CYP Inhibitor (e.g., Ketoconazole) A->B Pre-incubate C Add Tolterodine (Substrate) B->C Initiate Reaction D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile + IS) D->E F Centrifuge E->F G LC-MS/MS Analysis of Supernatant F->G H Quantify Metabolites G->H

Figure 2: Workflow for CYP450 reaction phenotyping.

Protocol 2: Muscarinic Receptor Competitive Binding Assay

This protocol is the gold standard for determining a compound's affinity (Ki) for a specific receptor. Its self-validating nature comes from the use of a radioligand with known high affinity and specificity, against which the test compound must compete in a concentration-dependent manner.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Tolterodine, 5-HMT) for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from tissues (e.g., human bladder, parotid gland) or from cell lines engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, etc.).[10]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity muscarinic radioligand (e.g., [3H]N-methylscopolamine or [3H]NMS), and assay buffer.[10][14]

  • Competitive Binding: Add the test compound across a range of increasing concentrations (e.g., 10-12 to 10-5 M) to compete with the radioligand for receptor binding sites.

  • Control Wells:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity, non-labeled antagonist (e.g., atropine) to displace all specific binding.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Scintillation Counting: Wash the filters, dry them, and measure the radioactivity retained on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

G A Prepare Receptor Membranes (e.g., CHO-hM3 cells) B Add Radioligand ([3H]NMS) + Test Compound (Varying Conc.) A->B C Incubate to Equilibrium B->C D Filter & Wash (Separate Bound from Free) C->D E Scintillation Counting (Measure Bound Radioactivity) D->E F Calculate IC50 from Competition Curve E->F G Calculate Ki via Cheng-Prusoff Equation F->G

Figure 3: Workflow for a radioligand binding assay.

Part 4: Conclusion and Overall Significance

The pharmacological profile of rac-Didesisopropyl Tolterodine is best characterized by its notable absence from the extensive body of research on active antimuscarinic agents. While it is a definitive metabolite of tolterodine, formed via a CYP3A4-mediated N-dealkylation pathway, it does not contribute to the therapeutic effects of its parent drug. The clinical efficacy of tolterodine is robustly attributed to the combined action of the parent molecule and its highly active 5-hydroxymethyl metabolite.

The primary significance of rac-Didesisopropyl Tolterodine for drug development professionals and researchers lies in its role as a biomarker. Its formation is a key indicator of CYP3A4-mediated clearance, which becomes the dominant elimination pathway in the approximately 7% of the population who are CYP2D6 poor metabolizers. Therefore, monitoring the production of Didesisopropyl Tolterodine is crucial for pharmacokinetic modeling, understanding inter-individual variability, and assessing the potential for drug-drug interactions with potent CYP3A4 inhibitors like ketoconazole.[5][8]

References

  • Nilvebrant, L., Hallén, B., & Sparf, B. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207. [Link]

  • Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, E., & Sparf, B. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European journal of pharmacology, 327(2-3), 195-207. [Link]

  • Brynne, N., Dalén, P., Al-Shurbaji, A., Alm, C., & Bertilsson, L. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(2), 155-160. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine?. Dr. Oracle. [Link]

  • Gierschner, P., et al. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Scientific Reports. [Link]

  • Maruyama, S., et al. (2013). Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. Urology, 81(3), 691.e1-6. [Link]

  • Stahl, E., et al. (1995). Tolterodine--a New Bladder Selective Muscarinic Receptor Antagonist: Preclinical Pharmacological and Clinical Data. Journal of Urology, 153(4S), 478. [Link]

  • RxList. (n.d.). Detrol LA (Tolterodine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Ellsworth, P. (2010). Update on tolterodine extended-release for treatment of overactive bladder. Clinical Interventions in Aging, 5, 203–213. [Link]

  • Gierschner, P., et al. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. ResearchGate. [Link]

  • Kamatari, Y. O., et al. (2013). Main pathway for metabolism of tolterodine in human liver microsomes. ResearchGate. [Link]

  • DailyMed. (n.d.). TOLTERODINE TARTRATE - tolterodine tartrate tablet, film coated. DailyMed. [Link]

  • DailyMed. (2024). DETROL- tolterodine tartrate tablet, film coated. DailyMed. [Link]

  • Ukai, M., et al. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 172(5 Pt 1), 2024-2028. [Link]

  • ClinPGx. (n.d.). tolterodine. ClinPGx. [Link]

  • Wikipedia. (n.d.). Tolterodine. Wikipedia. [Link]

  • Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147 Suppl 2(Suppl 2), S80–S87. [Link]

  • Nilvebrant, L., et al. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European Journal of Pharmacology, 327(2-3), 195-207. [Link]

Sources

In Vitro Pharmacological Evaluation of rac Didesisopropyl Tolterodine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of rac Didesisopropyl Tolterodine, a metabolite of the potent muscarinic receptor antagonist, Tolterodine. While Tolterodine and its primary active metabolite, 5-hydroxymethyl Tolterodine, are well-characterized, the pharmacological activity of Didesisopropyl Tolterodine is less understood, being generally considered inactive. This document outlines detailed experimental protocols, from compound preparation to advanced in vitro assays, designed to rigorously assess its affinity and functional activity at muscarinic receptors. By elucidating the in vitro profile of this metabolite, researchers can gain a more complete understanding of Tolterodine's metabolic fate and its overall pharmacological signature.

Introduction: The Significance of Characterizing Tolterodine Metabolites

Tolterodine is a cornerstone therapy for overactive bladder, exerting its effects as a competitive antagonist of muscarinic receptors.[1][2] Its clinical efficacy is attributed to both the parent compound and its major, pharmacologically active metabolite, 5-hydroxymethyl Tolterodine.[3][4] Both entities exhibit high affinity for muscarinic receptors and contribute to the therapeutic effect of the drug.[5][6]

The metabolic landscape of Tolterodine is complex, with multiple pathways contributing to its clearance. One such pathway, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leads to the formation of N-dealkylated Tolterodine, also known as Didesisopropyl Tolterodine.[6][7] This metabolite is generally considered to not contribute to the clinical efficacy of Tolterodine, implying a significantly lower affinity for muscarinic receptors.[8] However, a thorough in vitro pharmacological evaluation is warranted to quantify this presumed lack of activity and to fully comprehend the structure-activity relationships within the Tolterodine metabolic family.

This guide provides the scientific rationale and detailed methodologies for a comprehensive in vitro assessment of this compound.

Compound Procurement and Preparation

For the purpose of in vitro evaluation, this compound can be procured from specialized chemical suppliers.

Table 1: Compound Specifications

Compound NameThis compound
CAS Number 1189501-90-3
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Source Commercially available from suppliers such as Santa Cruz Biotechnology and FINETECH INDUSTRY LIMITED.[2][9]

Protocol 1: Stock Solution Preparation

  • Reconstitution: Based on the manufacturer's instructions, dissolve the lyophilized this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is kept constant across all conditions and is at a level that does not interfere with the assay performance (typically ≤ 0.1%).

In Vitro Experimental Workflows

A definitive assessment of the in vitro activity of this compound necessitates a two-pronged approach: determination of its binding affinity to muscarinic receptors and evaluation of its functional effects on receptor-mediated signaling.

Muscarinic Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[10] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Protocol 2: Competitive Radioligand Binding Assay

  • Receptor Source: Utilize cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) or tissue homogenates known to be rich in specific muscarinic receptor subtypes (e.g., bladder, salivary gland).[11]

  • Radioligand: A commonly used non-selective muscarinic antagonist radioligand is [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-NMS (typically at or below its Kd for the receptor), and a range of concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known muscarinic antagonist, such as atropine).

  • Equilibrium: Incubate the plates at room temperature for a sufficient period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Cell Membranes/Tissue Homogenates) Incubation Incubation (Receptor + Radioligand + Compound) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-NMS) Radioligand_Prep->Incubation Compound_Prep This compound (Serial Dilutions) Compound_Prep->Incubation Harvesting Harvesting (Filtration) Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Workflow for determining muscarinic receptor binding affinity.

Functional Activity Assessment: In Vitro Functional Assays

Functional assays are crucial to determine whether a compound acts as an antagonist (blocks the action of an agonist), an agonist (mimics the action of the natural ligand), or has no functional effect.

Protocol 3: Calcium Mobilization Assay (for M1, M3, and M5 Receptors)

Muscarinic M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium concentration.[12]

  • Cell Culture: Use cell lines stably expressing human M1, M3, or M5 muscarinic receptors.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells and incubate for a short period.

  • Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Plot the agonist-induced fluorescence response against the concentration of this compound.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's response.

Protocol 4: cAMP Assay (for M2 and M4 Receptors)

Muscarinic M2 and M4 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

  • Cell Culture: Use cell lines stably expressing human M2 or M4 muscarinic receptors.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound and Agonist Addition: Add varying concentrations of this compound followed by a fixed concentration of a muscarinic agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Plot the agonist-induced decrease in cAMP against the concentration of this compound.

    • Determine the IC50 value for the antagonist.

Diagram 2: Muscarinic Receptor Signaling Pathways

G cluster_m135 M1, M3, M5 Receptors cluster_m24 M2, M4 Receptors M135 M1, M3, M5 Gq11 Gq/11 M135->Gq11 Agonist PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i / PKC Activation IP3_DAG->Ca_PKC M24 M2, M4 Gi Gi/o M24->Gi Agonist AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Signaling pathways for muscarinic receptor subtypes.

Expected Outcomes and Interpretation

Based on existing literature suggesting that N-dealkylated Tolterodine is inactive, the expected outcomes of these in vitro assays are as follows:

Table 2: Predicted In Vitro Activity of this compound

AssayExpected OutcomeInterpretation
Radioligand Binding High Ki values (micromolar range or higher) for all muscarinic receptor subtypes.Low binding affinity for muscarinic receptors, consistent with an inactive metabolite.
Calcium Mobilization High IC50 values (micromolar range or higher) or no significant inhibition of agonist-induced calcium release.Weak or no antagonistic activity at M1, M3, and M5 receptors.
cAMP Assay High IC50 values (micromolar range or higher) or no significant inhibition of agonist-induced cAMP reduction.Weak or no antagonistic activity at M2 and M4 receptors.

A lack of significant activity in these assays would provide robust in vitro evidence to support the classification of this compound as a pharmacologically inactive metabolite of Tolterodine.

Conclusion

The in vitro pharmacological characterization of drug metabolites is a critical component of a comprehensive drug discovery and development program. While this compound is presumed to be inactive, the experimental framework detailed in this guide provides a rigorous and systematic approach to definitively quantify its interaction with muscarinic receptors. The data generated from these studies will contribute to a more complete understanding of the pharmacological profile of Tolterodine and its metabolites, reinforcing the scientific foundation for its clinical use.

References

  • Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. (Source: European Journal of Pharmacology)
  • What is the mechanism of action (MOA) of Tolterodine? (Source: Dr.Oracle)
  • Tolterodine--a New Bladder Selective Muscarinic Receptor Antagonist: Preclinical Pharmacological and Clinical D
  • Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses.
  • Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. (Source: PubMed)
  • What is the mechanism of action of Tolterodine (generic name)? (Source: Dr.Oracle)
  • In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. (Source: Benchchem)
  • Short synthesis of tolterodine, intermediates and metabolites.
  • In vitro muscarinic receptor radioligand-binding assays. (Source: PubMed)
  • DE(isopropyl)tolterodine-5-carboxylic acid. (Source: PubChem)
  • Molecular Modelling Analysis of the Metabolism of Tolterodine. (Source: Science Alert)
  • Human muscarinic receptor binding characteristics of antimuscarinic agents to tre
  • Short synthesis of tolterodine, intermediates and metabolites.
  • (R)-Desisopropyl Tolterodine. (Source: Chemicea)
  • Rac desisopropyl tolterodine-d7. (Source: MedchemExpress.com)
  • A process for the preparation of tolterodine tartrate.
  • rac Tolterodine-d14 Hydrochloride.
  • Synthesis of (R)‐(+)‐tolterodine.
  • Summary of Product Characteristics. (Source: HPRA)
  • Tolterodine. (Source: Wikipedia)
  • This compound. (Source: FINETECH INDUSTRY LIMITED)
  • This compound. (Source: Santa Cruz Biotechnology)
  • (R)-DesisopropylTolterodine. (Source: PubChem)
  • Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity. (Source: PubMed)
  • Process for the preparation of tolterodine and its intermediates.

Sources

An In-Depth Technical Guide to rac-Didesisopropyl Tolterodine: Synthesis, Characterization, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a well-established antimuscarinic agent widely used in the management of overactive bladder. Its therapeutic effect is primarily mediated through the competitive antagonism of muscarinic receptors. The in vivo biotransformation of Tolterodine is a complex process, leading to the formation of several metabolites. Among these, N-dealkylated species play a significant role in the overall pharmacological and toxicological profile of the parent drug. This technical guide focuses on rac-Didesisopropyl Tolterodine, the metabolite resulting from the removal of both isopropyl groups from the tertiary amine of Tolterodine.

This document provides a comprehensive overview of the essential physicochemical properties of rac-Didesisopropyl Tolterodine, outlines a putative synthetic pathway, and details robust analytical methodologies for its characterization and quantification.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a molecule is paramount for its synthesis, purification, and analytical characterization. The key identifiers for rac-Didesisopropyl Tolterodine are summarized in the table below.

PropertyValueSource
CAS Number 1189501-90-3
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Chemical Name 2-(3-amino-1-phenylpropyl)-4-methylphenolN/A

Proposed Synthesis of rac-Didesisopropyl Tolterodine

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the dealkylation of the readily available Tolterodine. The key challenge lies in the selective removal of both isopropyl groups without affecting other functional moieties in the molecule.

G Tolterodine Tolterodine Dealkylation N-Dealkylation Tolterodine->Dealkylation Didesisopropyl_Tolterodine rac-Didesisopropyl Tolterodine Dealkylation->Didesisopropyl_Tolterodine

Caption: Retrosynthetic approach for rac-Didesisopropyl Tolterodine.

Proposed Synthetic Protocol

A potential method for the N-dealkylation of Tolterodine to yield rac-Didesisopropyl Tolterodine could involve the use of a chloroformate reagent followed by hydrolysis. This two-step process is a well-established method for the dealkylation of tertiary amines.

Step 1: Carbamate Formation

  • Dissolve Tolterodine in a suitable aprotic solvent such as dichloromethane or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add a slight excess of a chloroformate reagent, for example, 1-chloroethyl chloroformate, dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamate intermediate.

Step 2: Hydrolysis to the Primary Amine

  • Dissolve the crude carbamate intermediate from Step 1 in a suitable protic solvent such as methanol.

  • Heat the solution to reflux for 2-4 hours. The acidic conditions generated during this step facilitate the hydrolysis of the carbamate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure rac-Didesisopropyl Tolterodine.

G Start Tolterodine Step1 React with 1-Chloroethyl Chloroformate Start->Step1 Intermediate Carbamate Intermediate Step1->Intermediate Step2 Methanolysis (Reflux) Intermediate->Step2 Purification Column Chromatography Step2->Purification End rac-Didesisopropyl Tolterodine Purification->End

Caption: Proposed workflow for the synthesis and purification of rac-Didesisopropyl Tolterodine.

Analytical Characterization

Robust analytical methods are crucial for the confirmation of the chemical structure and the determination of the purity of the synthesized rac-Didesisopropyl Tolterodine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of rac-Didesisopropyl Tolterodine.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

  • Detection: UV detection at a wavelength of approximately 210 nm or 280 nm should provide good sensitivity.

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of rac-Didesisopropyl Tolterodine.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective, leading to the observation of the protonated molecule [M+H]+ at m/z 242.3.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion can provide valuable structural information, confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic proton, the aliphatic chain protons, and the primary amine protons. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

  • 2D NMR techniques: Techniques such as COSY, HSQC, and HMBC can be employed to establish the connectivity between protons and carbons, leading to a complete structural assignment.

Quantification in Biological Matrices

The quantification of rac-Didesisopropyl Tolterodine in biological samples such as plasma or urine is essential for pharmacokinetic and metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.[1]

Sample Preparation

A robust sample preparation method is critical to remove interfering substances from the biological matrix.

  • Protein Precipitation: Simple and effective, using a cold organic solvent like acetonitrile.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for pre-concentration of the analyte, leading to higher sensitivity.

LC-MS/MS Method
  • Chromatography: A fast LC gradient using a C18 or a mixed-mode column can achieve rapid separation from other metabolites and endogenous compounds.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for rac-Didesisopropyl Tolterodine and a suitable internal standard are monitored.

Conclusion

rac-Didesisopropyl Tolterodine is a key metabolite of Tolterodine. This technical guide has provided its essential physicochemical properties, a proposed synthetic route, and a comprehensive overview of the analytical techniques required for its characterization and quantification. The methodologies outlined herein are based on established scientific principles and provide a solid foundation for researchers and drug development professionals working with this compound. Further research to validate the proposed synthetic pathway and to fully characterize this metabolite will be invaluable to the scientific community.

References

  • Finetech Industry Limited. rac Didesisopropyl Tolterodine. [Link]

  • Kim, D. H., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 568-574. [Link]

Sources

An In-depth Technical Guide to the Discovery and Significance of Tolterodine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the impurities associated with Tolterodine, a critical muscarinic receptor antagonist for the treatment of overactive bladder. We delve into the synthetic pathways of Tolterodine to elucidate the origins of process-related impurities and explore the degradation pathways that lead to the formation of additional contaminants. This guide offers a detailed examination of the analytical methodologies employed for the detection, isolation, and characterization of these impurities, including advanced chromatographic and spectroscopic techniques. Furthermore, we discuss the toxicological implications and the regulatory landscape governing the control of Tolterodine impurities, providing a vital resource for researchers, scientists, and professionals engaged in the development and quality control of this important pharmaceutical agent.

Introduction: The Imperative of Purity in Tolterodine Formulations

Tolterodine, chemically known as (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol, is a cornerstone in the management of overactive bladder, a condition characterized by urinary urgency, frequency, and incontinence.[1] Its therapeutic efficacy is attributed to its competitive antagonism of muscarinic receptors, which leads to the relaxation of bladder smooth muscle.[2] The journey of a drug from synthesis to patient is a meticulously controlled process, with the purity of the active pharmaceutical ingredient (API) being of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.

This guide will navigate the complex landscape of Tolterodine impurities, from their genesis during synthesis and storage to their analytical identification and toxicological assessment. Understanding the impurity profile of Tolterodine is not merely a regulatory hurdle but a scientific necessity to ensure patient safety and product quality.

The Genesis of Impurities: A Tale of Synthesis and Degradation

Impurities in Tolterodine can be broadly categorized into two main classes: process-related impurities, which arise during the manufacturing process, and degradation products, which form due to the decomposition of the drug substance over time or under stress conditions.[3]

Synthetic Pathways and the Emergence of Process-Related Impurities

The synthesis of Tolterodine can be accomplished through various routes, each with its own potential for the formation of specific impurities. A common synthetic approach starts from p-cresol and phenylacetylene, while another prominent route utilizes 6-methyl-4-phenylchroman-2-one as a key intermediate.[4][5]

A representative synthetic pathway starting from 6-methyl-4-chroman-2-one involves its reduction to the corresponding diol, followed by mesylation and subsequent reaction with diisopropylamine.[4] Incomplete reactions or side reactions at any of these stages can introduce impurities. For instance, unreacted starting materials or intermediates can persist in the final product.

G cluster_synthesis Tolterodine Synthesis and Impurity Formation p_cresol p-Cresol intermediate1 1-[2-hydroxy-5-methyl)phenyl]- 1-phenylethylene p_cresol->intermediate1 ortho-alkenylation phenylacetylene Phenylacetylene phenylacetylene->intermediate1 intermediate2 Linear Aldehyde intermediate1->intermediate2 Hydroformylation tolterodine Tolterodine intermediate2->tolterodine Reductive Amination with Diisopropylamine impurity_monoisopropyl Impurity: Monoisopropyl Tolterodine intermediate2->impurity_monoisopropyl Incomplete alkylation chromanone 6-methyl-4-chroman-2-one diol Diol Intermediate chromanone->diol Reduction (e.g., LiBH4) impurity_chromanone Impurity: Unreacted 6-methyl-4-chroman-2-one chromanone->impurity_chromanone dimesylate Dimesylated Intermediate diol->dimesylate Mesylation (CH3SO2Cl) impurity_diol Impurity: Diol Intermediate diol->impurity_diol monomesylate Monomesylated Amine dimesylate->monomesylate Reaction with Diisopropylamine monomesylate->tolterodine Hydrolysis

Caption: Synthetic pathways to Tolterodine and potential process-related impurities.

Degradation Pathways: The Instability of the Molecule

Tolterodine, like any pharmaceutical compound, is susceptible to degradation under various stress conditions such as heat, humidity, light, and in the presence of acidic or basic environments. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.[1]

A significant degradation product identified in stability studies of Tolterodine tartrate tablets is 6-methyl-4-phenylchroman-2-ol .[6] This impurity is believed to form from the interaction between Tolterodine and excipients under conditions of high temperature and humidity.[6] Another notable degradant is des-N,N-diisopropyl tolterodine , which results from the loss of both isopropyl groups from the tertiary amine.[1]

Analytical Strategies for Impurity Profiling

A robust analytical framework is essential for the comprehensive impurity profiling of Tolterodine. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorse techniques for the separation and quantification of impurities.[1][3]

High-Performance Liquid Chromatography (HPLC) for Routine Analysis

A validated, stability-indicating HPLC method is a regulatory requirement for the quality control of Tolterodine. These methods are designed to separate the active ingredient from its impurities and degradation products.

Experimental Protocol: A Validated HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of a buffer solution (e.g., ammonium dihydrogen orthophosphate) and an organic modifier like methanol.[7] The pH is typically adjusted to around 7.0.[7]

  • Flow Rate: A typical flow rate is 1.5 mL/min.[7]

  • Detection: UV detection at 220 nm.[7]

  • Sample Preparation: Tablets are ground, and a powder equivalent to a specific amount of Tolterodine tartrate is dissolved in the mobile phase, sonicated, and centrifuged before injection.[7]

UPLC-MS/MS for Structural Elucidation

For the identification and structural characterization of unknown impurities, more sophisticated techniques are required. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides high-resolution separation and invaluable structural information.

Experimental Protocol: UPLC-MS/MS for Impurity Identification

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole Time-of-Flight).

  • Column: A high-efficiency column such as a Waters ACQUITY UPLC™ BEH shield RP18 (2.1 x 100 mm, 1.7 µm).[4]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 3.5) and an organic phase (e.g., acetonitrile).[4]

  • Flow Rate: A lower flow rate, typically around 0.4 mL/min, is used to ensure efficient ionization.[4]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Data Acquisition: Full scan and product ion scan modes are employed to determine the molecular weight and fragmentation patterns of the impurities.

G cluster_workflow Analytical Workflow for Tolterodine Impurity Profiling sample Tolterodine Sample (API or Formulation) stress Forced Degradation (Acid, Base, Heat, etc.) sample->stress hplc HPLC-UV Analysis sample->hplc stress->hplc uplc_ms UPLC-MS/MS Analysis hplc->uplc_ms If unknown peaks detected quantification Quantification of Known Impurities hplc->quantification isolation Preparative HPLC for Isolation uplc_ms->isolation identification Structural Elucidation of Unknown Impurities uplc_ms->identification nmr NMR Spectroscopy (1H, 13C) isolation->nmr ftir FT-IR Spectroscopy isolation->ftir nmr->identification ftir->identification report Comprehensive Impurity Profile Report quantification->report identification->report

Caption: A typical analytical workflow for the identification and quantification of Tolterodine impurities.

Known Impurities of Tolterodine: A Structural Overview

A number of process-related and degradation impurities of Tolterodine have been identified and characterized. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several of these impurities.[8]

Impurity NameMolecular FormulaOrigin
Tolterodine EP Impurity C C₂₃H₃₃NOProcess-Related
Tolterodine EP Impurity D C₂₀H₂₇NOProcess-Related
Tolterodine EP Impurity F C₂₂H₃₁NOProcess-Related
des-N,N-diisopropyl tolterodine C₁₆H₁₉NODegradation
6-methyl-4-phenylchroman-2-ol C₁₆H₁₆O₂Degradation
Tolterodine Lactol Impurity C₁₆H₁₆O₂Process-Related/Degradation
Monoisopropyl Tolterodine C₁₉H₂₅NOProcess-Related
p-Cresol C₇H₈OStarting Material

Toxicological Significance and Regulatory Control

The control of impurities in pharmaceuticals is a critical aspect of ensuring patient safety. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the qualification and control of impurities.

Toxicological Evaluation

Impurities that are structurally novel and present above a certain threshold must be evaluated for their toxicological properties. For Tolterodine, toxicology studies have been conducted on degradation products. A 13-week oral toxicity study in mice was performed on degradation products that could exceed the ICH qualification threshold.[9] The results of these studies are crucial for setting acceptable limits for these impurities in the final drug product. While Tolterodine itself has a well-characterized safety profile, with common side effects being anticholinergic in nature (e.g., dry mouth, constipation), the toxicological profiles of its impurities must be independently assessed.[10][11]

Regulatory Limits and Acceptance Criteria

The USP monograph for Tolterodine Tartrate specifies limits for various organic impurities.[8] These limits are based on the maximum daily dose of the drug and the toxicological data available for the impurities. For example, the USP provides acceptance criteria for impurities such as p-cresol, diol impurity, and 6-methyl-4-phenylchroman-2-one.[8]

G cluster_decision Decision Tree for Impurity Control start Impurity Detected identify Identify Structure start->identify known Is it a known impurity? identify->known quantify Quantify Level known->quantify Yes known->quantify No limit Is it below the identification threshold? quantify->limit report Report and Monitor limit->report Yes qualify Is it below the qualification threshold? limit->qualify No final Acceptable Impurity Profile report->final toxicology Conduct Toxicological Studies qualify->toxicology No set_limit Set Specification Limit qualify->set_limit Yes toxicology->set_limit control Implement Process Controls to Reduce Level toxicology->control If toxic set_limit->final control->quantify

Caption: A decision-making framework for the control of impurities in drug development.

Conclusion

The comprehensive analysis and control of impurities are integral to the development and manufacturing of safe and effective Tolterodine products. A thorough understanding of the synthetic and degradation pathways is fundamental to predicting and identifying potential impurities. The application of advanced analytical techniques, such as UPLC-MS/MS, is indispensable for the structural elucidation of novel impurities. Adherence to stringent regulatory guidelines and the toxicological assessment of impurities are paramount in ensuring patient safety. This guide serves as a foundational resource for scientists and researchers, providing the necessary insights to navigate the complexities of Tolterodine impurity profiling and to uphold the highest standards of pharmaceutical quality.

References

  • An Efficient Synthesis of Racemic Tolterodine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Reddy, A. S., et al. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research, 4(7), 3659-3664.
  • Prakash, L., et al. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 83(3), 457–472.
  • SynThink Research Chemicals. (n.d.). Tolterodine EP Impurities & USP Related Compounds. Retrieved January 15, 2026, from [Link]

  • Saxena, V., Zaheer, Z., & Farooqui, M. (2006). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Indian Journal of Chemical Technology, 13(3), 242-246.
  • Prakash, L., et al. (2014). Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. Journal of Pharmaceutical and Biomedical Analysis, 91, 114-120.
  • Google Patents. (n.d.). Short synthesis of tolterodine, intermediates and metabolites.
  • PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2000). Detrol LA Pharmacology Review. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-tolterodine from activated azetidine. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-(+)-tolterodine. Retrieved January 15, 2026, from [Link]

  • USP-NF. (2017). Tolterodine Tartrate Revision Bulletin. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Tolterodine Tartrate-impurities. Retrieved January 15, 2026, from [Link]

  • SynZeal. (n.d.). Tolterodine Impurities. Retrieved January 15, 2026, from [Link]

  • Veeprho. (n.d.). Tolterodine Impurities and Related Compound. Retrieved January 15, 2026, from [Link]

  • DR JCR BIO. (n.d.). Tolterodine Lactol Impurity (USP);6-Methyl-4-phenylchroman-2-ol. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved January 15, 2026, from [Link]

Sources

The Definitive Guide to rac Didesisopropyl Tolterodine Reference Standard: Availability, Synthesis, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of rac-Didesisopropyl Tolterodine, a critical impurity and metabolite of the anticholinergic agent Tolterodine. As a Senior Application Scientist, this document synthesizes field-proven insights with technical data to address the availability, synthesis, characterization, and analytical control of this reference standard. This guide is designed to be a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Tolterodine-based pharmaceuticals, ensuring scientific integrity and regulatory compliance.

Introduction: The Significance of rac Didesisopropyl Tolterodine

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring patient safety and therapeutic efficacy. rac-Didesisopropyl Tolterodine, also known as 2-(3-amino-1-phenylpropyl)-4-methylphenol, has been identified as a significant degradation product and metabolite of Tolterodine.[2] Its presence in Tolterodine formulations must be monitored and controlled within acceptable limits as stipulated by regulatory bodies.

The formation of Didesisopropyl Tolterodine occurs through the N-dealkylation of the parent compound, a metabolic pathway primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][3] This process can also occur as a degradation pathway under certain stability-indicating conditions. Therefore, the availability of a well-characterized reference standard of rac-Didesisopropyl Tolterodine is essential for:

  • Accurate identification and quantification in routine quality control testing of Tolterodine API and drug products.

  • Validation of analytical methods to demonstrate specificity, linearity, accuracy, and precision for impurity profiling.

  • Forced degradation studies to understand the degradation pathways of Tolterodine and establish the stability-indicating nature of analytical methods.

This guide provides a comprehensive overview of the availability, synthesis, and analytical methodologies related to rac-Didesisopropyl Tolterodine, empowering researchers and quality control professionals with the necessary knowledge for its effective management.

Availability of rac-Didesisopropyl Tolterodine Reference Standard

rac-Didesisopropyl Tolterodine is available as a reference standard from several specialized chemical suppliers. These standards are crucial for the accurate quantification of this impurity in pharmaceutical samples.

Table 1: Prominent Suppliers of rac-Didesisopropyl Tolterodine Reference Standard

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
Santa Cruz Biotechnology, Inc.This compound1189501-90-3C16H19NO241.33Stated as a metabolite of Tolterodine.[4]
FINETECH INDUSTRY LIMITEDThis compound1189501-90-3C16H19NO241.33Available in various pack sizes with MSDS and COA. Custom synthesis and bulk quantities offered.[5]
Simson Pharma Limited2-((R)-3-amino-1-phenylpropyl)-4-methylphenol1203453-90-0 (R-enantiomer)C16H19NO241.33Accompanied by a Certificate of Analysis.

Typically, the reference standard is supplied with a Certificate of Analysis (CoA) that includes:

  • Identity confirmation by ¹H NMR and Mass Spectrometry.

  • Purity assessment by HPLC or UPLC.

  • Other relevant physical and chemical properties.

Synthesis and Characterization

While rac-Didesisopropyl Tolterodine is primarily a degradation product and metabolite, its synthesis as a reference standard is crucial for analytical purposes. A plausible synthetic route involves the N-dealkylation of Tolterodine.

Proposed Synthetic Pathway

A potential laboratory-scale synthesis could involve a multi-step process starting from a suitable precursor, or more directly, through the controlled degradation of Tolterodine. A common method for N-dealkylation is the Von Braun reaction, though milder and more modern methods are often preferred.

Synthetic Pathway cluster_conditions Reaction Conditions Tolterodine Tolterodine Didesisopropyl_Tolterodine rac Didesisopropyl Tolterodine Tolterodine->Didesisopropyl_Tolterodine  [Reaction] Reagent N-dealkylation Reagent Reagent->Didesisopropyl_Tolterodine

Caption: Proposed synthetic route to this compound.

Characterization of rac-Didesisopropyl Tolterodine

The structural confirmation of rac-Didesisopropyl Tolterodine is achieved through a combination of spectroscopic techniques.

Mass spectral data is critical for confirming the molecular weight and fragmentation pattern of the molecule. A study on the characterization of this impurity reported a protonated molecular ion peak at m/z 242.1545, corresponding to the molecular formula C16H20NO.[2]

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of rac-Didesisopropyl Tolterodine. The absence of signals corresponding to the two isopropyl groups in the NMR spectra of Tolterodine is a key indicator of the formation of the didesisopropyl derivative.[2]

Analytical Methodology for the Quantification of rac-Didesisopropyl Tolterodine

A robust and validated analytical method is imperative for the accurate quantification of rac-Didesisopropyl Tolterodine in Tolterodine drug substances and products. A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been reported for this purpose.[2]

UPLC Method Parameters

The following table outlines a validated UPLC method for the determination of Tolterodine and its impurities, including rac-Didesisopropyl Tolterodine.

Table 2: UPLC Method Parameters

ParameterSpecification
Column Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate in water, pH 3.5
Mobile Phase B Buffer and Acetonitrile (20:80 v/v)
Gradient Program A gradient program should be optimized to achieve adequate separation.
Flow Rate 0.25 mL/min
Detection Wavelength 210 nm
Injection Volume Typically 1-10 µL
Column Temperature Ambient or controlled (e.g., 25 °C)
Experimental Protocol: UPLC Analysis

The following is a step-by-step protocol for the analysis of rac-Didesisopropyl Tolterodine in a Tolterodine sample.

  • Diluent: Prepare a suitable mixture, for example, Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of rac-Didesisopropyl Tolterodine reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Tolterodine sample in the diluent to achieve a target concentration.

  • Spiked Sample Solution (for validation): Prepare a sample solution and spike it with a known amount of the rac-Didesisopropyl Tolterodine standard stock solution.

  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of peak area and retention time).

  • Inject the sample solution and the spiked sample solution.

  • Identify the peak corresponding to rac-Didesisopropyl Tolterodine in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of rac-Didesisopropyl Tolterodine in the sample using the peak area and the concentration of the standard.

Analytical Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Inject_Samples Inject Samples Prep_Sample->Inject_Samples System_Equilibration System Equilibration Inject_Blank Inject Blank System_Equilibration->Inject_Blank Inject_Blank->System_Suitability System_Suitability->Inject_Samples Peak_Identification Peak Identification Inject_Samples->Peak_Identification Quantification Quantification Peak_Identification->Quantification Report Generate Report Quantification->Report

Sources

Primary amino metabolite of Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Hydroxymethyl Tolterodine: The Principal Active Metabolite of Tolterodine

Introduction

Tolterodine is a well-established competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Upon oral administration, tolterodine's clinical efficacy is not solely dependent on the parent compound. The molecule undergoes extensive first-pass metabolism in the liver, leading to the formation of a major, pharmacologically active metabolite: 5-hydroxymethyl tolterodine (5-HMT).[2][3] This metabolite, also known as hydroxytolterodine (HT) or DD 01, is not merely a byproduct; it is a potent antimuscarinic agent in its own right and contributes significantly to the therapeutic effects observed in patients.[2][4]

This technical guide provides a comprehensive overview of 5-hydroxymethyl tolterodine for researchers, scientists, and drug development professionals. We will delve into its metabolic formation, explore its detailed pharmacological and physicochemical profile, present robust analytical methodologies for its quantification, and discuss its central role in the evolution of OAB therapy, which culminated in the development of a prodrug designed specifically for its systemic delivery.

Bio-activation and Metabolic Fate of Tolterodine

The clinical pharmacology of tolterodine is intrinsically linked to its biotransformation. The metabolic pathway determines the relative exposure of the body to the parent drug versus its active metabolite, a balance that is heavily influenced by genetic factors.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The primary metabolic route for tolterodine is the oxidation of the 5-methyl group on the phenolic ring to form 5-hydroxymethyl tolterodine.[2][5] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[4][5] The activity of CYP2D6 is subject to well-known genetic polymorphism. Consequently, the population can be categorized into two main groups:

  • Extensive Metabolizers (EMs): The majority of the population possesses functional CYP2D6 enzymes and efficiently converts tolterodine to 5-HMT. In these individuals, the therapeutic effect is a composite of the actions of both tolterodine and the abundant 5-HMT.[4]

  • Poor Metabolizers (PMs): A subset of the population (approximately 7% of Caucasians) has deficient CYP2D6 activity.[2][4] In these individuals, the formation of 5-HMT is negligible. The metabolic pathway shifts to a secondary route: N-dealkylation of the amino group, which is mediated by CYP3A4.[2][5] This results in significantly higher serum concentrations of the parent drug, tolterodine, which is solely responsible for the clinical effect in this group.[2]

Despite these stark pharmacokinetic differences, the overall clinical antimuscarinic effect is comparable between EMs and PMs. This is because the decreased contribution from 5-HMT in PMs is compensated for by the higher exposure to the equipotent parent drug.[6] However, this reliance on a polymorphic enzyme pathway introduces significant variability in pharmacokinetic profiles, a key challenge that influenced later drug development efforts.[7]

Further metabolism of 5-HMT leads to the formation of the inactive 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites, which are then excreted.[2][8] Following an oral dose of radiolabeled tolterodine, approximately 77% of the radioactivity is recovered in the urine and 17% in the feces.[9]

Tolterodine_Metabolism cluster_EM Extensive Metabolizers (EM) Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Tolterodine->Metabolite_5HMT CYP2D6 (Primary Pathway) Metabolite_ND N-Dealkylated Tolterodine (Inactive) Tolterodine->Metabolite_ND CYP3A4 (Primary Pathway in PMs) Metabolite_CA 5-Carboxylic Acid Metabolite (Inactive) Metabolite_5HMT->Metabolite_CA Oxidation Metabolite_NDCA N-Dealkylated 5-Carboxylic Acid Metabolite (Inactive) Metabolite_5HMT->Metabolite_NDCA CYP3A4 Metabolite_CA->Metabolite_NDCA

Figure 1: Metabolic pathways of Tolterodine in humans.

Pharmacological Profile of 5-Hydroxymethyl Tolterodine

5-HMT is a potent and specific competitive antagonist of muscarinic receptors, mirroring the pharmacological action of its parent compound.[10][11] Both urinary bladder contraction and salivation are mediated by cholinergic muscarinic receptors, which are the primary targets for these compounds.[2][3]

Potency and Receptor Specificity

In vitro studies confirm that 5-HMT is at least as potent, if not slightly more potent, than tolterodine. Both compounds exhibit high affinity for muscarinic receptors and are considered non-selective across the M1-M5 receptor subtypes.[10] Their therapeutic action in OAB is primarily mediated through the blockade of M2 and M3 receptors in the bladder detrusor muscle.[3] A key feature of both molecules is their high specificity for muscarinic receptors, with negligible activity at other targets such as alpha-adrenoceptors, histamine receptors, or calcium channels, which minimizes certain off-target side effects.[3][10]

CompoundTarget/AssayPotency (IC50)Source
5-Hydroxymethyl Tolterodine (5-HMT) Carbachol-induced contraction (guinea pig bladder)5.7 nM [10]
Tolterodine Carbachol-induced contraction (guinea pig bladder)14 nM [10]

Table 1: Comparative in vitro antimuscarinic potency of 5-HMT and Tolterodine.

The data clearly indicates that 5-HMT is a highly potent antimuscarinic agent, contributing substantially to the clinical effect of tolterodine in individuals who can metabolize the parent drug via CYP2D6.

Physicochemical and Pharmacokinetic Properties

The addition of a hydroxyl group significantly alters the physicochemical properties of 5-HMT relative to tolterodine, with important consequences for its pharmacokinetic profile, particularly its distribution.

Lipophilicity and Blood-Brain Barrier Penetration

The most critical difference is in lipophilicity. 5-HMT is considerably less lipophilic than tolterodine.[7] Lipophilicity, often measured as the distribution coefficient (logD) at physiological pH (7.4), is a key determinant of a drug's ability to cross biological membranes, including the blood-brain barrier (BBB).[12] Agents with lower lipophilicity are less likely to penetrate the central nervous system (CNS), potentially reducing the risk of CNS-related side effects like cognitive impairment.[12]

PropertyTolterodine5-Hydroxymethyl Tolterodine (5-HMT)Source(s)
logD (pH 7.4) 1.830.47 - 0.74[7][12]
pKa 9.879.28[2][12]

Table 2: Comparative physicochemical properties of Tolterodine and 5-HMT.

The Fesoterodine Prodrug Strategy

The pharmacokinetic variability due to CYP2D6 polymorphism and the favorable physicochemical profile of 5-HMT led to an innovative drug development strategy: the creation of fesoterodine.[7] Fesoterodine is an isobutyric acid ester prodrug of 5-HMT.[7][13]

The rationale for this approach is compelling:

  • Bypass CYP2D6 Polymorphism: Fesoterodine is rapidly and extensively hydrolyzed to 5-HMT by ubiquitous, non-specific esterases in the blood and tissues, not by polymorphic CYP enzymes.[7]

  • Consistent Active Moiety Exposure: This results in consistent, genotype-independent exposure to a single active moiety (5-HMT) for all patients.[13]

  • Leverage Favorable Profile: It allows for the direct delivery of the less lipophilic active compound, potentially offering a better-tolerated therapy.[7]

Fesoterodine_Prodrug Fesoterodine Fesoterodine (Prodrug) Oral Administration Hydrolysis Rapid & Extensive Hydrolysis Fesoterodine->Hydrolysis Ubiquitous Nonspecific Esterases Metabolite_5HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Single Active Moiety) Hydrolysis->Metabolite_5HMT Effect Therapeutic Effect (Antimuscarinic Action) Metabolite_5HMT->Effect

Figure 2: The Fesoterodine prodrug concept for consistent delivery of 5-HMT.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of 5-HMT in biological matrices like human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The gold standard for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[14][15]

Protocol: Quantification of 5-HMT in Human Plasma via LC-MS/MS

This protocol is a synthesized example based on established and validated methodologies.[14] The core principle is to isolate the analyte from the complex plasma matrix, separate it from other components chromatographically, and detect it with high specificity and sensitivity using mass spectrometry.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Rationale: LLE is a robust technique to separate the analyte from plasma proteins and other interferences based on its partitioning behavior between an aqueous and an immiscible organic solvent. Methyl t-butyl ether (MTBE) is an effective solvent for this purpose.[14]

  • Steps:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 25 µL of an internal standard (IS) working solution (e.g., a deuterated analog of 5-HMT or a structurally similar compound). The IS is crucial for correcting for variability during sample preparation and analysis.

    • Vortex briefly (approx. 10 seconds) to mix.

    • Add 1 mL of MTBE.

    • Vortex vigorously for 5 minutes to ensure thorough extraction.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to mix. The sample is now ready for injection.

2. Chromatographic Separation (Reversed-Phase HPLC)

  • Rationale: Reversed-phase chromatography separates compounds based on their hydrophobicity. A phenyl-hexyl column provides suitable retention and peak shape for 5-HMT and related compounds.[14]

  • Parameters:

    • Column: Luna Phenyl-hexyl (100 x 2.0 mm, 3 µm) or equivalent.[14]

    • Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) and methanol (10:90, v/v).[14]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

3. Detection (Tandem Mass Spectrometry - MS/MS)

  • Rationale: MS/MS provides exceptional selectivity and sensitivity. The instrument is set to monitor a specific precursor-to-product ion transition for the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • 5-HMT: To be determined empirically, e.g., m/z 342.3 → 147.2

      • IS: Specific to the chosen internal standard

    • Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Method Validation and Performance

A bioanalytical method must be rigorously validated according to regulatory guidelines. Key validation parameters from a published method for 5-HMT are summarized below.[14][15]

Validation ParameterTypical Performance
Linearity Range 0.025 - 10 ng/mL
Lower Limit of Quantification (LLOQ) 0.025 ng/mL
Intra- and Inter-day Precision (%CV) ≤ 8.1%
Intra- and Inter-day Accuracy (%Bias) -3.0% to +4.0%

Table 3: Example validation summary for an LC-MS/MS method for 5-HMT.[14][15]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample + Internal Standard LLE 2. Liquid-Liquid Extraction (MTBE) Plasma->LLE Evap 3. Evaporation (Nitrogen Stream) LLE->Evap Recon 4. Reconstitution (Mobile Phase) Evap->Recon HPLC 5. HPLC Separation (Reversed-Phase) Recon->HPLC MSMS 6. MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Quant 7. Quantification (Peak Area Ratio vs. Cal Curve) MSMS->Quant

Figure 3: General workflow for the bioanalysis of 5-HMT in plasma.

Synthesis Strategies

Access to a pure, well-characterized analytical standard of 5-hydroxymethyl tolterodine is a prerequisite for any quantitative bioanalytical work or further pharmacological investigation. While detailed, step-by-step synthetic procedures are proprietary and described in patent literature, the general chemical logic involves multi-step sequences. Several patented routes describe the synthesis of 5-HMT, often as part of the development of its prodrug, fesoterodine.[16][17][18] These syntheses are complex and often start from protected benzaldehyde or lactone derivatives, involving numerous steps of condensation, reduction, and deprotection to construct the final molecule.[16][18] Researchers requiring the standard typically procure it from specialized chemical suppliers who have optimized these complex synthetic routes for commercial production.

Conclusion

5-Hydroxymethyl tolterodine is far more than a simple metabolite; it is a key pharmacological entity that is central to the mechanism of action of tolterodine. As a potent, specific muscarinic antagonist, it contributes significantly to the drug's therapeutic efficacy in extensive metabolizers. The dependence of its formation on the polymorphic CYP2D6 enzyme presented a pharmacokinetic challenge that ultimately spurred innovation, leading to the development of fesoterodine, a prodrug designed for consistent, genotype-independent delivery of 5-HMT. Understanding the intricate metabolism, pharmacology, and analytical science of 5-HMT is therefore crucial for any scientist working in the fields of drug metabolism, pharmacokinetics, and urological drug development.

References

  • U.S. Food and Drug Administration. (n.d.). Detrol (tolterodine tartrate) tablets DESCRIPTION. accessdata.fda.gov. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine?. Dr.Oracle.
  • Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert. [Link]

  • Postlind, H., Danielson, A., Lindgren, A., & Andersson, S. H. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(4), 289–293. [Link]

  • Stahl, M. S., Ekman, A. K., & Olsson, B. (1995). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics, 33(6), 341–347. [Link]

  • Nilvebrant, L., Hallén, B., & Sparf, B. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & Toxicology, 90(5), 260–267. [Link]

  • Kim, Y. G., Kim, H. J., Lee, S. Y., Lee, K. R., & Lee, H. S. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 101–107. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Tolterodine (generic name)?. Dr.Oracle.
  • BenchChem. (2025).
  • Bezmialem Science. (n.d.). Spectrofluorimetric Method for the Determination of Tolterodine In Human Plasma and Pharmaceutical Preparations by Derivatizatio. Bezmialem Science. [Link]

  • Rao, T. N., Karri, A., Prathipati, R., & Botsa, P. (2017). A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. International Journal of Pharmaceutical Sciences and Research, 8(1), 221-228.
  • U.S. Food and Drug Administration. (2004). N21-228S006 Tolterodine tartrate Clinpharm BPCA. FDA. [Link]

  • Brynne, N., Dalén, P., Al-Shurbaji, A., Jönsson, A. K., & Bertilsson, L. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529–539. [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481–4489. [Link]

  • Scholars Research Library. (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. [Link]

  • ResearchGate. (2025). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine.
  • Google Patents. (n.d.). EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites.
  • Google Patents. (n.d.). WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites.
  • Urology. (n.d.). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Urology.
  • National Center for Biotechnology Information. (n.d.). Tolterodine. PubChem. [Link]

  • Google Patents. (n.d.). WO2010092500A2 - A process for the preparation of tolterodine tartrate.
  • ResearchGate. (n.d.). Synthesis of (R)‐(+)‐tolterodine. ResearchGate. [Link]

  • Google Patents. (n.d.). AU2011226105A1 - Short synthesis of tolterodine, intermediates and metabolites.
  • National Center for Biotechnology Information. (2023). Tolterodine. StatPearls. [Link]

Sources

An In-Depth Technical Guide to the Degradation Pathway of Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the degradation pathways of Tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. Understanding the stability of Tolterodine under various stress conditions is paramount for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document synthesizes findings from forced degradation studies, identifies key degradation products, elucidates their formation mechanisms, and details the analytical methodologies required for their detection and characterization. By integrating experimental protocols, mechanistic diagrams, and data from authoritative sources, this guide serves as an essential resource for professionals engaged in the research, development, and quality control of Tolterodine-based therapeutics.

Introduction: The Imperative of Stability Analysis for Tolterodine

Tolterodine, chemically known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a cornerstone therapy for managing symptoms of overactive bladder[1]. Its therapeutic action relies on the integrity of its molecular structure. However, like all pharmaceutical agents, Tolterodine is susceptible to degradation when exposed to various environmental factors such as heat, light, humidity, and reactive chemical species.

The International Council for Harmonisation (ICH) guidelines mandate rigorous stability testing to understand how the quality of a drug substance or product varies with time under the influence of environmental factors. Such studies are not merely a regulatory formality; they are fundamental to:

  • Identifying Potential Degradants: Uncovering the chemical entities that may form during manufacturing, storage, or even administration.

  • Ensuring Safety: Assessing the toxicity of degradation products, which may differ significantly from the parent drug.

  • Maintaining Efficacy: Quantifying the loss of the active pharmaceutical ingredient (API) over time to establish appropriate shelf-life and storage conditions.

  • Developing Robust Formulations: Selecting excipients and packaging that minimize degradation and ensure product stability.

This guide delves into the specific degradation profile of Tolterodine, providing the scientific rationale behind the observed pathways and the experimental frameworks used to uncover them.

Overview of Tolterodine's Stability Profile

Forced degradation, or stress testing, is the cornerstone of understanding a drug's intrinsic stability. By subjecting Tolterodine to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and pathways. Literature indicates that Tolterodine exhibits a distinct stability profile:

  • Susceptible to:

    • Base Hydrolysis: Significant degradation occurs under alkaline conditions[2].

    • Oxidation: The molecule shows susceptibility to oxidative stress[2][3].

    • Thermal Stress: Slight degradation is observed at elevated temperatures[2].

    • High Humidity & Temperature (in formulation): Interaction with excipients under these conditions can lead to unique degradants.

  • Stable under:

    • Acid Hydrolysis: Generally stable in acidic media[2][4].

    • Neutral Hydrolysis (Water): Stable in water at elevated temperatures[2].

    • Photolytic Conditions: Tolterodine is largely stable when exposed to UV and visible light as per ICH guidelines[2][5].

This differential stability provides critical clues for formulation scientists and analytical chemists in developing and monitoring Tolterodine products.

Forced Degradation Studies: A Practical Framework

The causality behind stress testing is to create a predictable degradation landscape. The choice of stressors is designed to mimic the conditions a drug might encounter, albeit in an accelerated manner.

Experimental Protocol: Forced Degradation of Tolterodine

This protocol synthesizes common practices reported in the literature for inducing and analyzing the degradation of Tolterodine Tartrate.

Objective: To generate degradation products of Tolterodine under various stress conditions for identification and to validate a stability-indicating analytical method.

Materials:

  • Tolterodine Tartrate API or drug product

  • Hydrochloric Acid (HCl), e.g., 1N

  • Sodium Hydroxide (NaOH), e.g., 1N

  • Hydrogen Peroxide (H₂O₂), e.g., 3-30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate or Acetate Buffers (HPLC grade)

  • Water bath, oven, photostability chamber

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of Tolterodine Tartrate at a known concentration (e.g., 500 µg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water)[2].

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Heat the mixture in a water bath at 80°C for approximately 2 hours[2].

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH. Dilute to the final concentration with the diluent.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

    • Heat the mixture in a water bath at 80°C for approximately 2 hours[2].

    • Cool the solution to room temperature and neutralize with 1N HCl. Dilute to the final concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate volume of H₂O₂ (e.g., to achieve a final concentration of 6%)[2].

    • Maintain the solution at a controlled temperature (e.g., 50°C) for 2 hours[2]. Dilute to the final concentration.

  • Thermal Degradation:

    • Expose the solid drug substance or product to dry heat in an oven at 105°C for 24 hours[2][5].

    • Alternatively, expose a solution to heat at 60-80°C for a specified period.

    • After exposure, dissolve/dilute the sample in the diluent to the target concentration.

  • Photolytic Degradation:

    • Expose the drug substance or product in a photostability chamber to ICH-specified light conditions (e.g., an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/m²)[2].

    • A control sample should be protected from light.

    • After exposure, prepare the sample for analysis.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.

    • Utilize a Photodiode Array (PDA) detector to check for peak purity and identify the emergence of new peaks corresponding to degradation products[5].

Data Presentation: Summary of Stress Conditions

The following table summarizes the conditions and typical outcomes of forced degradation studies on Tolterodine.

Stress ConditionReagent/ParameterDuration & TemperatureObserved DegradationReference
Acid Hydrolysis 1N HCl2 hours @ 80°CStable / No significant degradation[2]
Base Hydrolysis 1N NaOH2 hours @ 80°CSignificant Degradation [2]
Oxidation 6% H₂O₂2 hours @ 50°CSlight Degradation[2]
Thermal Dry Heat24 hours @ 105°CSlight Degradation[2][5]
Photolytic UV/Visible Light1.2 million lux h / 200 Wh/m²Stable / No significant degradation[2]
Hydrolytic Water2 hours @ 80°CStable[2]

Key Degradation Products and Their Pathways

The true value of stress testing lies in the identification and characterization of the resulting impurities. Advanced analytical techniques have enabled the elucidation of several key Tolterodine degradants.

Des-N,N-diisopropyl tolterodine

This degradant is a primary product of base-catalyzed hydrolysis . Its formation represents a significant chemical modification of the parent molecule.

  • Structure: 2-(3-amino-1-phenylpropyl)-4-methylphenol

  • Formation Condition: Predominantly formed under strong alkaline conditions (e.g., 1N NaOH at 80°C)[2][6].

  • Mechanism: The reaction proceeds via the cleavage of the two isopropyl groups from the tertiary amine. This dealkylation is a classic example of base-catalyzed elimination or substitution at the nitrogen atom.

  • Identification: Characterized through isolation by preparative HPLC followed by spectroscopic analysis, including ESI-MS/MS, UPLC-TOF MS, and NMR (¹H and ¹³C)[2].

Diagram: Base-Catalyzed Degradation of Tolterodine

G Tolterodine Tolterodine Degradant1 Des-N,N-diisopropyl tolterodine (2-(3-amino-1-phenylpropyl)-4-methylphenol) Tolterodine->Degradant1  Base Hydrolysis  (e.g., 1N NaOH, 80°C)

Caption: Formation of Des-N,N-diisopropyl tolterodine via base hydrolysis.

6-methyl-4-phenylchroman-2-ol

This impurity is particularly noteworthy as it is not typically formed in solution-based forced degradation but rather under accelerated stability conditions in the solid state, suggesting an interaction with formulation excipients.

  • Structure: A cyclized derivative of Tolterodine.

  • Formation Condition: Generated in Tolterodine tartrate tablets under high temperature and humidity (accelerated stability testing). Its formation is independent of light exposure.

  • Mechanism: This product is believed to arise from an intramolecular cyclization reaction. The phenolic hydroxyl group likely attacks the tertiary carbon of the propyl chain, leading to the formation of the chromanol ring structure. This process is catalyzed by heat and humidity and potentially facilitated by certain pharmaceutical excipients.

  • Identification: The structure was elucidated using LC-MS, ¹H NMR, ¹³C NMR, and FT-IR after isolation from stability samples.

Diagram: Thermal/Excipient-Induced Degradation

G Tolterodine_Formulation Tolterodine Tartrate (in formulation) Degradant2 6-methyl-4-phenylchroman-2-ol Tolterodine_Formulation->Degradant2  High Temperature & Humidity  (Excipient Interaction) G Tolterodine Tolterodine Product1 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Product1  Oxidation  (e.g., H₂O₂, electrochemical) Product2 Dimeric Products Tolterodine->Product2  Oxidative Coupling

Caption: Major products formed during the oxidative degradation of Tolterodine.

Analytical Methodologies for Stability Indication

A robust analytical method is one that can accurately quantify the parent drug while simultaneously separating it from all potential process impurities and degradation products. This is the definition of a stability-indicating method.

Core Technique: Reverse-Phase HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for stability studies of Tolterodine. [7]The causality behind using reverse-phase chromatography is its excellent ability to separate compounds of varying polarity, which is typical of a drug and its degradants.

Protocol: Stability-Indicating UPLC Method

This protocol is a representative example based on validated methods found in the literature. [2][6] Objective: To quantify Tolterodine Tartrate and resolve its degradation products in a pharmaceutical formulation.

Instrumentation & Conditions:

  • System: UPLC system with a PDA detector (e.g., Waters ACQUITY UPLC™). [2]* Column: ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 µm). [2]The C18 stationary phase provides the necessary hydrophobicity for retaining Tolterodine, while the embedded polar group in the "shield" column can improve peak shape for basic analytes.

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate, with pH adjusted to 3.5 using orthophosphoric acid. [2]* Mobile Phase B: Acetonitrile/Water mixture (e.g., 90:10 v/v).

  • Gradient Elution: A gradient program is essential to resolve early-eluting polar degradants from the more retained parent drug and other impurities within a reasonable run time.

  • Flow Rate: e.g., 0.3 mL/min.

  • Column Temperature: e.g., 30°C.

  • Detection Wavelength: 210 nm, which provides good sensitivity for Tolterodine and its related substances. [2][5]* Injection Volume: e.g., 2 µL.

Step-by-Step Methodology:

  • System Preparation: Equilibrate the UPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Prepare a reference standard solution of Tolterodine Tartrate at a known concentration.

  • Sample Preparation: Prepare the test sample (e.g., from stressed solutions or dissolved tablets) at a similar concentration to the standard.

  • Chromatographic Run: Inject the blank (diluent), standard, and sample solutions into the chromatograph. Record the chromatograms.

  • Data Analysis:

    • Confirm the retention time of the Tolterodine peak using the standard solution.

    • Identify peaks corresponding to impurities and degradation products in the sample chromatogram.

    • Ensure that all impurity peaks are well-resolved from the main Tolterodine peak (resolution > 2.0).

    • Use the PDA detector to perform peak purity analysis on the Tolterodine peak in the stressed samples to confirm it is free from co-eluting impurities. [3] * Calculate the mass balance to account for the drug, impurities, and degradants, which should be close to 100% for a validated method. [2]

Workflow: From Stress Testing to Structural Elucidation

The process of identifying an unknown degradation product is a systematic investigation that combines separation science with structural chemistry.

Diagram: Impurity Identification Workflow

G cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Confirmation A Forced Degradation (Stress Testing) B Stability-Indicating HPLC/UPLC Analysis A->B C Detection of Unknown Peak B->C D Isolation via Preparative HPLC C->D E E D->E F F D->F G Propose Structure E->G F->G H Confirm Structure (e.g., via synthesis and co-injection) G->H

Caption: Systematic workflow for the identification of drug degradation products.

Conclusion

The degradation of Tolterodine is a well-defined process primarily driven by base-catalyzed hydrolysis and oxidation , with additional pathways involving thermal stress and excipient interactions in solid dosage forms. The principal degradation products identified are Des-N,N-diisopropyl tolterodine , 6-methyl-4-phenylchroman-2-ol , and oxidative products like its main active metabolite, 5-hydroxymethyl tolterodine . The drug demonstrates notable stability under acidic, neutral hydrolytic, and photolytic stress conditions.

A thorough understanding of these pathways is not an academic exercise but a practical necessity. It enables the development of robust, safe, and effective pharmaceutical products. The application of validated, stability-indicating UPLC and HPLC methods is critical for the routine quality control and stability monitoring of Tolterodine formulations, ensuring that any potential degradation is detected and quantified accurately. This comprehensive approach, grounded in the principles of analytical chemistry and regulatory science, ultimately safeguards patient health.

References

  • Prakash, L., et al. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica. [Link]

  • Rao, T. N., et al. (n.d.). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis. [Link]

  • Reddy, A. S., et al. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, A., et al. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. PharmaInfo. [Link]

  • Prakash, L., et al. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. National Institutes of Health. [Link]

  • Chakraborty, A., et al. (2022). A Review on Analytical Method Development for the Estimation of a Potent Muscarinic Receptor Antagonist Tolterodine Tartrate. Bentham Science Publishers. [Link]

  • Rao, T. N., et al. (2017). A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Saxena, V., et al. (2006). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Indian Journal of Chemical Technology. [Link]

  • Walash, M. I., et al. (2011). DETERMINATION OF TOLTERODINE TARTRATE IN PHARMACEUTICAL PREPARATIONS USING EOSIN, APPLICATION TO STABILITY STUDY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Svorc, L., et al. (n.d.). Electrochemical Oxidation of Tolterodine. ResearchGate. [Link]

  • Gupta, V., et al. (2023). Tolterodine. StatPearls - NCBI Bookshelf. [Link]

Sources

Methodological & Application

Application Note: A Validated Chiral HPLC Method for the Enantiomeric Separation and Analysis of rac-Didesisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of racemic Didesisopropyl Tolterodine, a primary amine and a key metabolite of Tolterodine. The enantiomers of pharmaceutical compounds can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification critical during drug development and quality control. This guide provides an in-depth protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. We delve into the causality behind the methodological choices, from the selection of the CSP to the optimization of the mobile phase with acidic and basic additives, which are crucial for achieving baseline resolution and excellent peak symmetry for basic analytes. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.[1][2]

Introduction: The Imperative of Chiral Analysis

Didesisopropyl Tolterodine, chemically known as 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropylamine, is a primary metabolite of Tolterodine, a competitive muscarinic receptor antagonist used in the treatment of urinary incontinence.[3] As a chiral molecule, it exists as a pair of enantiomers. Regulatory agencies worldwide emphasize the need to study the properties of individual enantiomers, as they can differ in efficacy and toxicity. Consequently, developing a reliable analytical method to separate and quantify these enantiomers is a fundamental requirement in pharmaceutical research and manufacturing.[4][5]

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for resolving enantiomers.[4][6] This document provides a comprehensive, field-proven protocol for the analysis of racemic Didesisopropyl Tolterodine, designed for researchers, scientists, and drug development professionals.

Principle and Method Development Strategy

The successful enantiomeric separation of a chiral primary amine like Didesisopropyl Tolterodine is contingent on selecting an appropriate CSP and meticulously optimizing the mobile phase.

Rationale for Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are renowned for their broad selectivity and high success rate in resolving a wide array of racemates, including primary amines.[4][6][7] For this method, an amylose-based CSP was selected. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte's functional groups (amine, hydroxyl, phenyl rings) and the chiral cavities of the CSP.

The Critical Role of Mobile Phase Modifiers

Didesisopropyl Tolterodine is a basic compound. When analyzing such compounds on silica-based CSPs, poor peak shape (tailing) is a common issue due to strong interactions with residual acidic silanol groups on the silica surface. To mitigate this, mobile phase modifiers are essential.

  • Basic Additive (e.g., Triethylamine - TEA): A small concentration of a basic additive is introduced to the mobile phase. The TEA acts as a competitor, saturating the active silanol sites on the stationary phase, which prevents the basic analyte from tailing and results in improved peak symmetry.[8]

  • Acidic Additive (e.g., Trifluoroacetic Acid - TFA): The addition of an acidic modifier can significantly enhance enantioselectivity. It can form an ion-pair with the basic analyte in the mobile phase, and this complex may interact more favorably and specifically with the CSP, leading to better separation.[7][9] The combination of both acidic and basic additives often provides synergistic effects on resolution and peak shape for chiral amines.[8][10][11][12]

The mobile phase consists of a non-polar solvent (n-Hexane) and a polar modifier (2-Propanol, IPA) to control the retention time and selectivity of the separation.

Detailed Analytical Protocol

This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data Acquisition: Chromatography Data System (CDS).

  • Chemicals:

    • rac-Didesisopropyl Tolterodine reference standard

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • Triethylamine (TEA) (HPLC Grade)

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol : TEA : TFA (91 : 9 : 0.2 : 0.1, v/v/v/v)
Flow Rate 1.1 mL/min[13]
Column Temperature 25°C
Detection Wavelength 220 nm[14]
Injection Volume 10 µL
Run Time 20 minutes
Step-by-Step Experimental Workflow
  • Carefully measure 910 mL of n-Hexane and 90 mL of 2-Propanol into a 1-liter solvent bottle.

  • Add 2.0 mL of Triethylamine (TEA) and 1.0 mL of Trifluoroacetic Acid (TFA) to the mixture.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of rac-Didesisopropyl Tolterodine reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix well.

  • This stock can be used for linearity, accuracy, and precision studies.

  • Accurately weigh the sample material containing Didesisopropyl Tolterodine.

  • Prepare a solution in the mobile phase to achieve a final target concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the standard solution (100 µg/mL).

  • Verify that the system suitability criteria are met before proceeding with sample analysis.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) between enantiomers ≥ 2.0
Tailing Factor (T) for each peak ≤ 1.5
Relative Standard Deviation (%RSD) for peak areas ≤ 2.0%
Step 5: Analysis and Data Processing
  • Inject the prepared sample solutions.

  • Integrate the peaks corresponding to the two enantiomers of Didesisopropyl Tolterodine.

  • Calculate the amount of each enantiomer, typically expressed as a percentage of the total area.

Method Validation Summary (per ICH Q2(R1) Guidelines)

The developed method was validated to demonstrate its suitability for its intended purpose.[1][15][16]

Workflow for HPLC Analysis

The logical flow from preparation to final report is crucial for ensuring reproducible results.

HPLC_Workflow prep Solution Preparation std Standard Solution (rac-Didesisopropyl Tolterodine) prep->std sample Sample Solution prep->sample hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) sst System Suitability Test (SST) (Resolution, Tailing, %RSD) hplc_setup->sst Equilibrate injection Inject Samples & Standards Data Acquisition sst->injection SST Passed processing Data Processing (Peak Integration & Quantification) injection->processing report Final Report Generation (Assay, Purity, Validation Data) processing->report

Caption: Workflow for the chiral HPLC analysis of Didesisopropyl Tolterodine.

  • Specificity: The method demonstrated excellent baseline separation of the two enantiomers with no interference from potential impurities or placebo components.

  • Linearity: A linear relationship was established over a concentration range of 1 to 150 µg/mL. The correlation coefficient (r²) was > 0.999.

  • Accuracy: The accuracy was assessed by spiking experiments at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be between 98.0% and 102.0%, which is within the acceptable limit of 100 ± 2%.[1]

  • Precision:

    • Repeatability (Intra-day): The %RSD for six replicate preparations was ≤ 2.0%.[1]

    • Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day, and the %RSD between the two sets of data was also within acceptable limits, confirming the method's ruggedness.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ was established as the lowest concentration that could be measured with acceptable precision and accuracy, and the LOD was determined to be approximately one-third of the LOQ.

  • Robustness: The method's robustness was evaluated by making small, deliberate variations in chromatographic parameters, including mobile phase composition (±2% organic modifier), column temperature (±2°C), and flow rate (±0.1 mL/min). The resolution between the enantiomers remained > 2.0 in all cases, demonstrating the method's reliability for routine use.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Resolution (Robustness) > 2.0≥ 2.0

Conclusion

The HPLC method detailed in this application note is specific, accurate, precise, and robust for the chiral separation and analysis of racemic Didesisopropyl Tolterodine. The strategic use of a polysaccharide-based chiral stationary phase combined with optimized mobile phase modifiers provides excellent resolution and peak shape. This validated protocol is suitable for routine quality control analysis and for supporting pharmaceutical development activities where the enantiomeric purity of Didesisopropyl Tolterodine must be determined.

References

  • A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. (2017). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 82(3), 555-569. Retrieved from [Link]

  • Saxena, V., et al. (2006). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Indian Journal of Chemical Technology, 13, 242-246. Retrieved from [Link]

  • (R)-Desisopropyl Tolterodine. (n.d.). PubChem. Retrieved from [Link]

  • Bis-desisopropyl Tolterodine. (n.d.). PubChem. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]

  • HPLC Analysis of Tolterodine Tartrate in Just 13 Minutes. (n.d.). Lab Bulletin. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for the estimation of tolterodine in raw materials and tablet dosage forms. (2013). ResearchGate. Retrieved from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). ResearchGate. Retrieved from [Link]

  • (R)-Desisopropyl Tolterodine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. (2004). ResearchGate. Retrieved from [Link]

  • Suryanarayana, M. V., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279-85. Retrieved from [Link]

  • Ahirrao, V. K., et al. (n.d.). Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method. Asian Journal of Chemistry. Retrieved from [Link]

  • Didesisopropyl Tolterodine. (n.d.). Veeprho. Retrieved from [Link]

  • DE(isopropyl)tolterodine-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. (n.d.). Scholars@Duke. Retrieved from [Link]

  • A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. (2004). Semantic Scholar. Retrieved from [Link]

  • Zhang, Z., et al. (2010). An enantiospecific HPLC method for the determination of (S)-enantiomer impurities in (R)-tolterodine tartarate. Yao Xue Xue Bao, 45(1), 96-9. Retrieved from [Link]

  • Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Didesisopropyl Tolterodine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rac-Didesisopropyl Tolterodine (also known as N-dealkylated tolterodine), a primary metabolite of Tolterodine, in human plasma. Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1][2][3] The pharmacokinetic profiling of Tolterodine and its metabolites is crucial for understanding its efficacy and safety. The primary metabolic pathways involve hydroxylation to the active 5-hydroxymethyl metabolite (5-HMT) and N-dealkylation to Didesisopropyl Tolterodine, both primarily mediated by cytochrome P450 enzymes (CYP2D6 and CYP3A4).[4][5][6] This method employs a straightforward protein precipitation protocol for sample preparation, ensuring high throughput and excellent recovery. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and demonstrates excellent linearity, accuracy, precision, and sensitivity, making it highly suitable for clinical pharmacokinetic studies.[7][8]

Introduction: The Rationale for Metabolite Quantification

Tolterodine is extensively metabolized in the liver following oral administration.[6] While the parent drug and its 5-HMT metabolite are pharmacologically active, the comprehensive characterization of its metabolic profile, including the quantification of N-dealkylated metabolites like Didesisopropyl Tolterodine, is essential for a complete understanding of the drug's disposition in the body.[9][10] Variations in patient metabolism, particularly due to genetic polymorphisms in CYP enzymes, can alter the ratios of these metabolites, impacting the overall therapeutic and adverse effect profiles.[4][11]

LC-MS/MS has become the definitive technique for bioanalysis due to its inherent selectivity, sensitivity, and speed.[12] By monitoring specific precursor-to-product ion transitions, it can accurately quantify analytes even in complex biological matrices like plasma, minimizing interferences. This application note provides a turnkey solution for researchers and drug development professionals requiring a reliable method to support pharmacokinetic and drug metabolism studies involving Tolterodine.

Experimental Design

Materials and Instrumentation
  • Standards and Reagents : Didesisopropyl Tolterodine (≥98% purity), Didesisopropyl Tolterodine-d7 (Internal Standard, IS, ≥98% purity), HPLC-grade acetonitrile, methanol, and water, and formic acid (LC-MS grade) were procured from reputable suppliers. Control human plasma (K2-EDTA) was sourced from an accredited biobank.

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.

  • MS System : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Method

The chromatographic conditions were optimized to achieve a sharp peak shape, adequate retention, and rapid analysis time for Didesisopropyl Tolterodine and its internal standard.

ParameterCondition
Column Reversed-Phase C18, 50 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 20% B to 95% B in 2.5 min; Hold at 95% B for 1 min; Re-equilibrate at 20% B for 1.5 min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5.0 min

Causality Behind Choices: A C18 column was selected for its robust performance in retaining moderately polar compounds like Didesisopropyl Tolterodine. The acidic mobile phase (0.1% formic acid) ensures the analyte, a tertiary amine, remains protonated, leading to better peak shape and enhanced ionization efficiency in the ESI source. A gradient elution provides a rapid separation from early-eluting matrix components and ensures the column is cleaned of late-eluting compounds.

Mass Spectrometry Method

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, as the nitrogen atom in the analyte is readily protonated. The specific ion transitions were optimized by infusing the analyte and IS directly into the source.

ParameterDidesisopropyl TolterodineDidesisopropyl Tolterodine-d7 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 284.2291.2
Product Ion (Q2) m/z 147.1153.1
Dwell Time (ms) 100100
Collision Energy (eV) 2527
Declustering Potential (V) 8085

Causality Behind Choices: Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative LC-MS/MS, providing exceptional selectivity. The transition from the protonated parent molecule (precursor ion) to a stable, specific fragment (product ion) is monitored. This process filters out chemical noise and interferences that may share the same mass as the parent ion, ensuring only the analyte of interest is quantified. A stable isotope-labeled internal standard (SIL-IS) is the gold standard; its chemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, providing the most accurate correction for any experimental variability.

Detailed Protocols

Preparation of Standards
  • Primary Stocks (1 mg/mL) : Accurately weigh and dissolve Didesisopropyl Tolterodine and Didesisopropyl Tolterodine-d7 (IS) in methanol to prepare individual primary stock solutions.

  • Working Stocks : Prepare serial dilutions from the primary stocks using 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Curve (CC) and Quality Control (QC) Samples : Spike appropriate volumes of the working solutions into blank human plasma to prepare CCs ranging from 0.05 to 50 ng/mL and QCs at four levels: LLOQ (0.05 ng/mL), Low (0.15 ng/mL), Medium (5 ng/mL), and High (40 ng/mL).

Plasma Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[13][14][15] Acetonitrile is used as the precipitation solvent due to its high efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.[14]

Step-by-Step Protocol:

  • Aliquot : Pipette 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard : Add 10 µL of the IS working solution (containing Didesisopropyl Tolterodine-d7) to each tube and vortex briefly.

  • Precipitate : Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex : Vortex vigorously for 60 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer : Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject : Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma add_is 2. Add Internal Standard (IS) plasma->add_is Sample Matrix add_acn 3. Add 200 µL Acetonitrile add_is->add_acn Internal Standard Spiking vortex 4. Vortex (60s) add_acn->vortex Protein Precipitation centrifuge 5. Centrifuge (14,000g, 10 min) vortex->centrifuge Pellet Proteins supernatant 6. Transfer Supernatant centrifuge->supernatant Isolate Analyte inject 7. Inject into LC-MS/MS supernatant->inject Analysis

Caption: MRM transition for Didesisopropyl Tolterodine.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of Didesisopropyl Tolterodine in human plasma. The protein precipitation sample preparation method is straightforward and amenable to high-throughput automation. The method demonstrates excellent performance characteristics that meet regulatory guidelines for bioanalytical method validation. This validated protocol is fit-for-purpose and can be confidently deployed in clinical and non-clinical settings to support pharmacokinetic assessments of Tolterodine.

References

  • Protein Precipit
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (n.d.). PubMed.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2018). FDA.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified.
  • Application Notes and Protocols for Plasma Protein Precipit
  • Tolterodine: Adverse Effects, Contraindications, and Dosage. (n.d.). Urology Textbook.
  • Tolterodine (Detrol) | Davis's Drug Guide. (n.d.). Nursing Central.
  • Bioanalytical Method Valid
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. (n.d.). PubMed.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2022). FDA.
  • Clinical pharmacokinetics of drugs used to tre
  • Tolterodine | C22H31NO | CID 443879. (n.d.). PubChem - NIH.
  • What is the mechanism of action (MOA) of Tolterodine?. (2025). Dr.Oracle.
  • Molecular Modelling Analysis of the Metabolism of Tolterodine. (2007). Science Alert.
  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. (2017). PubMed.
  • Detrusitol SR 2 mg, prolonged-release capsules, hard - Summary of Product Characteristics. (2013). Source not specified.
  • UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. (n.d.). PMC - NIH.
  • Tolterodine: an overview. (n.d.). PubMed.

Sources

Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Tolterodine and Its Process-Related Impurities and Degradants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Tolterodine Tartrate, its process-related impurities, and degradation products. The method is designed for use in quality control and stability testing environments, leveraging the power of UPLC technology to achieve superior resolution and significantly reduced run times compared to traditional HPLC methods.[1][2] The developed gradient reversed-phase method effectively separates Tolterodine from all its known impurities and degradants generated under forced degradation conditions, thereby establishing its stability-indicating capability in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Analytical Imperative for Tolterodine Purity

Tolterodine Tartrate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[5][6] Its therapeutic efficacy and safety are directly linked to the purity of the active pharmaceutical ingredient (API). Pharmaceutical manufacturing processes and storage can introduce impurities or lead to degradation, necessitating rigorous analytical oversight. Regulatory bodies mandate the identification and quantification of any impurity present at or above a specified threshold.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve dramatic enhancements in resolution, speed, and sensitivity over conventional HPLC.[2][7] These advantages are particularly crucial for impurity profiling, where rapid and accurate separation of structurally similar compounds is paramount. This guide provides a comprehensive protocol grounded in the principles of analytical quality by design, explaining the rationale behind the method's parameters to ensure robust and reliable performance.

Causality of Experimental Design: Rationale for Method Parameters

The development of a successful stability-indicating method requires a systematic approach where each parameter is carefully selected to achieve the desired separation.

  • Column Chemistry Selection: The Waters ACQUITY UPLC™ BEH Shield RP18 column (2.1 x 100 mm, 1.7 µm) was selected for this method.[3][5] The C18 stationary phase provides the necessary hydrophobicity for retaining Tolterodine and its related substances. The embedded polar group in the Shield RP18 chemistry helps to reduce peak tailing for basic analytes like Tolterodine, improving peak shape and resolution. The 1.7 µm particle size is the cornerstone of UPLC technology, enabling high separation efficiency at increased linear velocities.[2]

  • Mobile Phase Optimization: A gradient elution using a phosphate buffer and acetonitrile was chosen.

    • Aqueous Phase (Solvent A): A 0.01 M potassium dihydrogen phosphate buffer adjusted to a pH of 3.5 provides critical control over the ionization state of Tolterodine and its impurities.[5] At this pH, the tertiary amine group of Tolterodine is protonated, leading to consistent retention and improved peak shape on the reversed-phase column.

    • Organic Phase (Solvent B): Acetonitrile is an excellent organic modifier for this separation due to its low viscosity and UV transparency.

    • Gradient Elution: A gradient program is essential for resolving compounds with a range of polarities within a short analysis time. It ensures that more retained, non-polar impurities are eluted efficiently while providing adequate separation for early-eluting polar impurities.[5][8]

  • Detection Wavelength: The detection wavelength was set to 210 nm.[5][6] While Tolterodine has other absorption maxima, 210 nm provides sufficient sensitivity for both the API and its potential impurities, which may lack strong chromophores at higher wavelengths. This ensures that a wide range of related substances can be detected and quantified accurately.

Experimental Protocol

This protocol provides a self-validating system for the routine analysis of Tolterodine Tartrate purity.

Instrumentation and Consumables
  • UPLC System: Waters ACQUITY UPLC™ System with a Photodiode Array (PDA) detector or equivalent.

  • Column: Waters ACQUITY UPLC™ BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.[5]

  • Vials: Amber glass vials to prevent potential photodegradation.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

Reagent and Solution Preparation
  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Mobile Phase A: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 with dilute phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Tolterodine Tartrate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (500 µg/mL): For drug substance, prepare as per the Standard Stock Solution. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Tolterodine Tartrate into a 50 mL volumetric flask, add approximately 30 mL of Diluent, sonicate for 15 minutes, dilute to volume, and filter through a 0.45 µm syringe filter.

  • Resolution Solution: Prepare a solution containing 500 µg/mL of Tolterodine Tartrate and 1.5 µg/mL of each known impurity (e.g., Impurities A, B, C, D, E, and des-N,N-diisopropyl tolterodine) in Diluent.[5]

Chromatographic Conditions
ParameterSetting
Column ACQUITY UPLC™ BEH Shield RP18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.01 M KH₂PO₄ in Water, pH 3.5
Mobile Phase B Acetonitrile
Flow Rate 0.25 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 1.0 µL
Run Time ~10 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
1.070306
5.030706
7.030706
8.070306
10.070306

Method Performance and Validation

The method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[4][9]

Specificity and Stability-Indicating Properties

Forced degradation studies were performed to demonstrate specificity.[5] Tolterodine was subjected to acid (1N HCl), base (1N NaOH), oxidative (6% H₂O₂), thermal (105°C), and photolytic stress.[5]

  • Base Hydrolysis: Significant degradation was observed.

  • Oxidative Stress: Slight degradation was noted.

  • Other Conditions: Tolterodine was found to be stable under acidic, hydrolytic, thermal, and photolytic conditions.[5]

The method successfully separated the main Tolterodine peak from all degradation products and known impurities, with the PDA detector confirming peak purity. This confirms the stability-indicating nature of the method.[3][5] A key degradant identified under stability studies is 2-(3-amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl tolterodine).[5]

Typical Chromatographic Performance

The method provides excellent resolution and peak shape for Tolterodine and its key impurities.

CompoundRetention Time (RT) (min)Relative RT (RRT)Resolution (Rs)
Impurity C~2.5~0.60-
Impurity A~3.1~0.74> 2.0
Des-N,N-diisopropyl tolterodine~3.5~0.83> 1.5
Tolterodine ~4.2 1.00 > 2.0
Impurity B~5.1~1.21> 2.0
Impurity D~6.3~1.50> 2.0
Impurity E~7.0~1.67> 2.0
(Note: Retention times are approximate and may vary slightly based on system configuration.)

The method also demonstrated excellent linearity (r² > 0.999), accuracy (recoveries between 98-102%), and precision (%RSD < 2.0%) for the quantification of all impurities.

UPLC Method Workflow

The following diagram illustrates the logical flow of the analytical procedure.

UPLC_Workflow cluster_prep 1. Preparation cluster_uplc 2. UPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase A & B (Buffer & ACN) setup System Setup (Install Column, Equilibrate) prep_mobile->setup prep_samples Sample Solutions (Standard, Test, Resolution) injection Sample Injection (1.0 µL) prep_samples->injection setup->injection separation Gradient Separation (BEH Shield RP18 Column) injection->separation detection PDA Detection (@ 210 nm) separation->detection integration Chromatogram Integration detection->integration quantification Impurity Quantification (% Area Normalization) integration->quantification purity Peak Purity Assessment integration->purity report Final Report Generation quantification->report purity->report

Caption: Workflow for Tolterodine impurity analysis.

Conclusion

The UPLC method presented in this application note is rapid, precise, accurate, and stability-indicating for the separation and quantification of Tolterodine Tartrate and its related substances. The short run time of under 10 minutes allows for high-throughput analysis, making it an ideal tool for quality control laboratories involved in the routine testing and stability monitoring of Tolterodine drug substance and product. The detailed protocol and rationale provide a solid foundation for method implementation and transfer.

References

  • Prakash, L., S. S. Reddy, M. Himaja, M. V. N. Kumar Talluri, R. Srinivas, and S. M. Anzar. "Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation." Journal of Chromatographic Science, vol. 52, no. 7, 2014, pp. 674-82. [Link]

  • Fountain, Kenneth J., Jo-Ann M. Jablonski, and Damian Morrison. "Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development." LCGC International. [Link]

  • Prakash, L., et al. "Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation." Molecules, vol. 19, no. 3, 2014, pp. 3083-107. [Link]

  • Jahan, I., et al. "Enhancing Pharmaceutical Analysis with Analytical Quality by Design in UHPLC: A Review of Methodological Innovations (2014–2025)." Taylor & Francis Online. [Link]

  • Y, Ismail, and Seelam Jayadev. "Ultra-Performance Liquid Chromatography (UPLC) in Analytical Method Development and Validation Following In-vitro Studies: Review Article." Journal of Pharma Insights and Research, vol. 4, no. 1, 2025. [Link]

  • Bhavar, G. B., et al. "Forced Degradation Study for Tolterodine by HPLC with PDA Detection." Asian Journal of Pharmaceutical Analysis, vol. 3, no. 4, 2013, pp. 138-43. [Link]

  • Kumar, Ashok, et al. "UPLC: A preeminent technique in pharmaceutical analysis." ResearchGate. [Link]

  • Faden, Geoff. "UHPLC/HPLC Method Development for Pharmaceutical-Related Substance." MAC-MOD Analytical. [Link]

  • Rao, D. P., et al. "Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC." ResearchGate. [Link]

  • Mody, B. K., et al. "Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form." PharmaInfo. [Link]

  • Reddy, G. V., et al. "Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method." Journal of Chemical and Pharmaceutical Research, vol. 3, no. 6, 2011, pp. 721-29. [Link]

  • Shah, D. A., et al. "Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets." Future Journal of Pharmaceutical Sciences, vol. 7, no. 1, 2021, p. 138. [Link]

  • Ibrahim, F., et al. "Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities." Future Journal of Pharmaceutical Sciences, vol. 9, no. 1, 2023, p. 33. [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of Racemic Didesisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed laboratory protocols for the synthesis of racemic Didesisopropyl Tolterodine (rac-2-(3-amino-1-phenylpropyl)-4-methylphenol), a primary amine analogue of the muscarinic receptor antagonist, Tolterodine. While Tolterodine is widely used for treating overactive bladder, its analogues are valuable as reference standards, metabolites, or starting points for further drug discovery efforts. Two distinct and robust synthetic pathways are presented, designed for researchers in medicinal chemistry and drug development. The protocols are adapted from established, high-yield syntheses of Tolterodine, modified to yield the target primary amine. This guide emphasizes the chemical rationale behind procedural choices, methods for purification, and comprehensive analytical characterization to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Tolterodine, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a well-established therapeutic agent.[1] Its synthesis and pharmacology are extensively documented. The target molecule of this protocol, rac-Didesisopropyl Tolterodine (MW: 241.33 g/mol , Formula: C₁₆H₁₉NO), lacks the N-isopropyl groups, resulting in a primary amine.[2] This structural modification can significantly alter its pharmacological profile, including receptor affinity, selectivity, and metabolic fate.

This guide details two strategic approaches for the synthesis of rac-Didesisopropyl Tolterodine:

  • Pathway A: Direct Friedel-Crafts Alkylation. This elegant, single-step approach involves the acid-catalyzed reaction of p-cresol with 3-phenylprop-2-en-1-amine (cinnamylamine). This method is adapted from a highly efficient, patent-described synthesis of Tolterodine, which utilizes the corresponding N,N-diisopropyl cinnamylamine.[3][4] The strong acid protonates the allylic amine, facilitating a Friedel-Crafts reaction with the electron-rich p-cresol ring to form the desired product in a highly convergent manner.

  • Pathway B: Reductive Amination. This classic multi-step route provides a robust, alternative pathway. It begins with the synthesis of a key intermediate, 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanal. This aldehyde is then converted to the target primary amine via reductive amination using an ammonia source. This pathway offers multiple points for purification and characterization, ensuring high purity of the final compound.

The choice between pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway A: One-Step Friedel-Crafts Alkylation

This pathway is notable for its atom economy and simplicity, directly coupling commercially available starting materials.

Reaction Scheme

Pathway_A cluster_reactants Reactants pCresol p-Cresol Plus + Product rac-Didesisopropyl Tolterodine pCresol->Product Methanesulfonic Acid ~90-110 °C Cinnamylamine Cinnamylamine Cinnamylamine->Product Methanesulfonic Acid ~90-110 °C

Caption: Pathway A: Direct synthesis via Friedel-Crafts alkylation.

Experimental Protocol

Materials & Reagents:

  • p-Cresol (≥99%)

  • 3-phenylprop-2-en-1-amine (Cinnamylamine, ≥97%)

  • Methanesulfonic acid (MSA, ≥99%)

  • Toluene

  • Sodium hydroxide (NaOH) solution, 2 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add p-cresol (1.0 eq.). Begin stirring and add methanesulfonic acid (approx. 3-5 volumes relative to p-cresol).

    • Rationale: Methanesulfonic acid serves as both the solvent and the catalyst. It is a strong, non-oxidizing acid that effectively protonates the cinnamylamine to generate the electrophilic species required for the Friedel-Crafts reaction. An excess of p-cresol can also be used to act as a solvent.[3][4]

  • Addition of Reactant: Heat the mixture to 90-100 °C. Slowly add cinnamylamine (1.1 eq.) dropwise over 30-60 minutes, maintaining the internal temperature below 110 °C.

    • Rationale: The reaction is exothermic. Slow addition is crucial to control the temperature and prevent potential side reactions or polymerization. Cinnamylamine is used in slight excess to ensure complete consumption of the limiting reagent.

  • Reaction Monitoring: Stir the reaction mixture at 100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and water. This will be highly exothermic.

  • Basify the aqueous mixture by slowly adding 2 M NaOH solution with vigorous stirring until the pH is ~10-11.

    • Rationale: Neutralization of the strong acid is necessary to deprotonate the product's amine and phenolic groups, rendering it soluble in an organic solvent for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The bicarbonate wash removes any residual acidic components, while the brine wash helps to remove excess water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, such as 1-10% methanol in dichloromethane (DCM) with 0.5% triethylamine, is typically effective.

    • Rationale: Triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation and yield.

Pathway B: Synthesis via Reductive Amination

This pathway involves two main stages: the synthesis of the aldehyde intermediate and its subsequent amination.

Reaction Scheme

Pathway_B Start 1-(2-Hydroxy-5-methylphenyl) -1-phenylethylene Aldehyde 3-(2-Hydroxy-5-methylphenyl) -3-phenylpropanal Start->Aldehyde 1. Hydroformylation (CO/H₂, Rh catalyst) Product rac-Didesisopropyl Tolterodine Aldehyde->Product 2. Reductive Amination (NH₃/MeOH, NaBH₃CN) Experimental_Workflow Setup Reaction Setup (Flask, Reagents, N₂) Reaction Controlled Reagent Addition & Heating Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Quench Quenching & pH Adjustment (Ice, Water, NaOH) Monitor->Quench Extract Solvent Extraction Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Drying & Concentration (MgSO₄, Rotovap) Wash->Dry Purify Flash Column Chromatography Dry->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Final Pure rac-Didesisopropyl Tolterodine Analyze->Final

Sources

Application of rac Didesisopropyl Tolterodine as a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: The

Critical Role of rac Didesisopropyl Tolterodine as a Reference Standard in Pharmaceutical Quality Control

Introduction: Ensuring the Purity and Safety of Tolterodine Tartrate

Tolterodine Tartrate is a potent competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1][2] The safety and efficacy of any pharmaceutical product are contingent upon its purity. Consequently, the identification and control of impurities are paramount throughout the drug development and manufacturing process. This compound has been identified as a significant process-related impurity and potential degradant of Tolterodine. As such, its availability as a highly characterized reference standard is indispensable for the accurate monitoring and quantification of impurities in both the active pharmaceutical ingredient (API) and the final drug product.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a reference standard. It outlines its chemical profile and provides a detailed, field-proven protocol for its use in a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quality control of Tolterodine Tartrate.

Chemical Profile of this compound

A thorough understanding of the reference standard's chemical properties is fundamental to its correct application.

  • Chemical Name: 2-(3-amino-1-phenylpropyl)-4-methylphenol[3]

  • Synonyms: Des-N,N-diisopropyl tolterodine[3]

  • CAS Number: 1189501-90-3[4][5]

  • Molecular Formula: C16H19NO[4]

  • Molecular Weight: 241.33 g/mol [4]

Caption: Chemical structure of this compound.

The Imperative of Reference Standards in Pharmaceutical Analysis

Reference standards are the cornerstone of analytical testing in the pharmaceutical industry, providing the benchmark against which product quality is measured.[6][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the qualification and use of reference standards to ensure the identity, purity, and potency of pharmaceutical products.[6][8]

This compound, as an impurity reference standard, serves several critical functions:

  • Peak Identification: In chromatographic analyses, it provides a definitive retention time to confirm the presence of this specific impurity in Tolterodine samples.

  • Quantification: It allows for the accurate determination of the amount of the impurity present, ensuring it does not exceed the safety thresholds established by regulatory guidelines like the ICH Q3A/B.[9]

  • Method Validation: It is essential for validating the specificity, linearity, accuracy, and precision of analytical methods designed to monitor Tolterodine impurities.[3]

Application as a Reference Standard in HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Tolterodine Tartrate and its related substances due to its high resolution, sensitivity, and accuracy.[1][10] A well-developed, stability-indicating HPLC method can effectively separate Tolterodine from its process-related impurities and degradation products.[3][11]

The following protocol details a robust HPLC-UV method for the determination of this compound in Tolterodine Tartrate drug substance and product.

Experimental Workflow for Impurity Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Reference Standard Solution Preparation System_Suitability System Suitability Testing Std_Prep->System_Suitability Sample_Prep Sample Solution Preparation Injection Sample Injection (Std & Sample) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Injection If Pass Chrom_Acquisition Chromatographic Data Acquisition Injection->Chrom_Acquisition Peak_Integration Peak Integration & Identification Chrom_Acquisition->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Reporting Reporting & Documentation Quantification->Reporting

Caption: Workflow for HPLC impurity analysis.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound Reference Standard

  • Tolterodine Tartrate Working Standard and Test Sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Dihydrogen Orthophosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Triethylamine (HPLC Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

2. Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Buffer:Methanol (40:60, v/v). Buffer: 2.88 g of Ammonium Dihydrogen Orthophosphate in 1 L of water, with 5 mL/L of Triethylamine added, pH adjusted to 7.0 ± 0.1 with orthophosphoric acid.
Flow Rate 1.5 mL/min
Detection Wavelength 220 nm[10][12]
Column Temperature 35°C[12]
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: Mobile Phase

  • Reference Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution with a known concentration of approximately 100 µg/mL.

  • Working Standard Solution (Tolterodine Tartrate): Accurately weigh about 40 mg of Tolterodine Tartrate Working Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 400 µg/mL.

  • Sample Solution: For tablets, weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 20 mg of Tolterodine Tartrate into a 50 mL volumetric flask. Add about 30 mL of mobile phase, sonicate for 20 minutes, and then dilute to volume with the mobile phase. Centrifuge the solution at 2500 rpm for 10 minutes before injection.

4. System Suitability:

Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor for Tolterodine Peak: Not more than 2.0.[11]

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.[11]

5. Analytical Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present at the retention times of Tolterodine and this compound.

  • Inject the Reference Standard Solution to determine the retention time of this compound.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution.

6. Calculation:

The percentage of this compound in the Tolterodine Tartrate sample can be calculated using the following formula:

% Impurity = (Area_impurity_sample / Area_std) * (Conc_std / Conc_sample) * 100

Where:

  • Area_impurity_sample is the peak area of this compound in the sample chromatogram.

  • Area_std is the peak area of this compound in the Reference Standard chromatogram.

  • Conc_std is the concentration of the this compound Reference Standard solution.

  • Conc_sample is the concentration of the Tolterodine Tartrate in the sample solution.

Conclusion

The use of a well-characterized this compound reference standard is not merely a regulatory requirement but a fundamental scientific necessity for ensuring the quality, safety, and efficacy of Tolterodine Tartrate. The detailed HPLC protocol provided herein offers a robust and reliable method for the accurate identification and quantification of this critical impurity. Adherence to such validated analytical procedures, grounded in the use of qualified reference standards, is essential for maintaining the highest standards in pharmaceutical manufacturing and safeguarding public health.

References

  • Saxena, V., Zaheer, Z., & Farooqui, M. (2006). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Indian Journal of Pharmaceutical Sciences, 68(4), 483. Available at: [Link]

  • Chakraborty, A., Acharjya, S. K., Dash, S. K., Tripathy, S., Sahoo, M., & Tripathy, B. (2022). A Review on Analytical Method Development for the Estimation of a Potent Muscarinic Receptor Antagonist Tolterodine Tartrate. Current Pharmaceutical Analysis, 18(6), 574-589. Available at: [Link]

  • Fraihat, S. M., & Khatib, H. S. (2012). Indirect Spectrophotometric Determination of Tolterodine Tartrate in Pure and Pharmaceutical Preparations. Asian Journal of Chemistry, 24(11), 5021-5025. Available at: [Link]

  • Kumar, A., Kumar, R., Singh, R., & Kumar, P. (2016). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 84(3), 479–494. Available at: [Link]

  • Various Authors. (2015). Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. ResearchGate. Available at: [Link]

  • Srinivas, K., & Mukkanti, K. (2017). A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. Journal of Applicable Chemistry, 6(1), 108-116. Available at: [Link]

  • Walash, M. I., Belal, F., El-Enany, N., & Elmansi, H. (2011). DETERMINATION OF TOLTERODINE TARTRATE IN PHARMACEUTICAL PREPARATIONS USING EOSIN, APPLICATION TO STABILITY STUDY. International Journal of Pharmaceutical Sciences and Research, 2(11), 2849-2855. Available at: [Link]

  • Patel, D. B., & Patel, N. J. (2014). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis, 4(2), 64-69. Available at: [Link]

  • Pharmaffiliates. Tolterodine Tartrate-impurities. Available at: [Link]

  • Reddy, A. S., Reddy, R. C., & Venkateswarlu, P. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3659-3664. Available at: [Link]

  • MRIGlobal. (2021). Reference Standards in the Pharmaceutical Industry. Available at: [Link]

  • Cambrex Corporation. Reference Standards. Available at: [Link]

  • Veeprho. Tolterodine Impurities and Related Compound. Available at: [Link]

  • PharmaInfo. Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. Available at: [Link]

  • Scribd. Regulatory Guide On Reference Standard. Available at: [Link]

  • Pharmaffiliates. rac Desisopropyl Tolterodine-d7. Available at: [Link]

  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals? Available at: [Link]

  • Pharmaffiliates. tolterodine-impurities. Available at: [Link]

  • Pharmaffiliates. rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Available at: [Link]

  • Google Patents. A process for the preparation of tolterodine tartrate.
  • Pharmaffiliates. rac 5-Carboxy Desisopropyl Tolterodine. Available at: [Link]

Sources

Application Note: Structural Characterization of rac Didesisopropyl Tolterodine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

rac-Didesisopropyl Tolterodine, chemically known as 2-(3-amino-1-phenylpropyl)-4-methylphenol, is a primary metabolite and potential impurity of Tolterodine.[1][2] Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[3][4] The characterization and quantification of related substances such as rac-Didesisopropyl Tolterodine are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the structural elucidation of rac-Didesisopropyl Tolterodine using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals involved in the analytical characterization of pharmaceuticals.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[5] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile molecules like Didesisopropyl Tolterodine.[6][7][8][9][10]

Predicted Mass Spectrometry Data

The structural details for rac-Didesisopropyl Tolterodine are as follows:

ParameterValueSource
IUPAC Name 2-(3-amino-1-phenylpropyl)-4-methylphenol[6]
Molecular Formula C₁₆H₁₉NO[6]
Molecular Weight 241.33 g/mol [1][2]
CAS Number 1189501-90-3[1][2]

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The expected protonated molecule [M+H]⁺ for Didesisopropyl Tolterodine would be:

IonCalculated m/zObserved m/z
[M+H]⁺ 242.1539242.1545
[M+Na]⁺ 264.1359-

Observed m/z is based on previously reported data for the isolated impurity.[6]

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation of a selected precursor ion. The fragmentation of protonated benzylamines, such as Didesisopropyl Tolterodine, often involves characteristic losses. A primary fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[6][11] Another potential fragmentation involves cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable benzylic cation. For phenolic compounds, the fragmentation can also involve the loss of CO.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution.[1][4][12][14] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, the precise connectivity and stereochemistry of a molecule can be established.

Predicted ¹H and ¹³C NMR Data

Structure and Proton Numbering for NMR Prediction:

Caption: Structure of rac Didesisopropyl Tolterodine with proton numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6'7.25-7.35m-
H-3', H-4', H-5'7.15-7.25m-
H-67.05d8.0
H-36.85d2.0
H-56.70dd8.0, 2.0
OH~5.0br s-
H-1''4.10t7.5
H-3''2.80t7.5
CH₃2.25s-
H-2''2.10m-
NH₂~1.5br s-

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

CarbonPredicted Chemical Shift (ppm)
C-2152.0
C-1'145.0
C-4130.0
C-2', C-6'128.5
C-4'128.0
C-3', C-5'126.0
C-6129.0
C-1125.0
C-3117.0
C-5115.0
C-1''45.0
C-3''42.0
C-2''35.0
CH₃20.5

Experimental Protocols

Mass Spectrometry Protocol

This protocol outlines a general method for the analysis of rac-Didesisopropyl Tolterodine using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

G cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Conditions prep1 Dissolve sample in methanol (1 mg/mL stock) prep2 Dilute to 10 µg/mL with mobile phase A prep1->prep2 lc1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) prep2->lc1 Inject lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient: 5-95% B over 10 min lc5 Flow Rate: 0.3 mL/min lc6 Injection Volume: 5 µL ms1 Ionization: ESI Positive lc6->ms1 Analyze ms2 Scan Range: m/z 100-500 ms3 Capillary Voltage: 3.5 kV ms4 Source Temp: 120 °C ms5 Desolvation Temp: 350 °C ms6 Collision Energy (for MS/MS): 10-40 eV

Caption: LC-MS workflow for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the rac-Didesisopropyl Tolterodine sample in methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration of approximately 10 µg/mL.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[2][11][19]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan for MS1 (m/z 100-500) and product ion scan for MS/MS.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV for fragmentation analysis.

NMR Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of rac-Didesisopropyl Tolterodine.

G cluster_prep_nmr NMR Sample Preparation cluster_acq NMR Data Acquisition nmr_prep1 Weigh ~10 mg of sample nmr_prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) nmr_prep1->nmr_prep2 nmr_prep3 Add internal standard (e.g., TMS) nmr_prep2->nmr_prep3 nmr_prep4 Transfer to a 5 mm NMR tube nmr_prep3->nmr_prep4 acq1 Place sample in NMR spectrometer acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum (with proton decoupling) acq3->acq4 acq5 Perform 2D NMR experiments (COSY, HSQC, HMBC) if necessary for full assignment acq4->acq5

Caption: Workflow for NMR sample preparation and data acquisition.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of rac-Didesisopropyl Tolterodine into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • 2D NMR (if required): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Conclusion

The combined application of mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and comprehensive approach for the structural characterization of rac-Didesisopropyl Tolterodine. The high-resolution mass spectrometry data confirms the elemental composition, while the predicted NMR data, in conjunction with established protocols, offers a reliable framework for its structural elucidation. These methodologies are essential for the quality control and regulatory compliance of Tolterodine and its related substances in the pharmaceutical industry.

References

  • Reddy, G. M., et al. (2013). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Chemistry, 2013, 1-10. [Link]

  • Ho, C. S., Lam, C. W., & Chan, M. H. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • PubMed. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. [Link]

  • Metarlise. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubChem. [Link]

  • Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • PubMed. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • YouTube. (2023). The Ease of NMR Prediction with ChemDraw. [Link]

  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PubChem. [Link]

  • Royal Society of Chemistry. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. [Link]

  • ACS Publications. (2007). Evaluation of a 1H-13C NMR Spectral Library. [Link]

  • Veeprho. (n.d.). Tolterodine Impurities and Related Compound. [Link]

  • Veeprho. (n.d.). Didesisopropyl Tolterodine. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • National Center for Biotechnology Information. (n.d.). Tolterodine. PubChem. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry and Gas‐Phase Ion Chemistry of Phenols. [Link]

  • Wikipedia. (n.d.). Tolterodine. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Assay for the Quantification of Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Tolterodine Tartrate in pharmaceutical dosage forms. Tolterodine Tartrate, a competitive muscarinic receptor antagonist, is primarily used to treat overactive bladder.[1][2] To ensure its safety, efficacy, and quality, a validated analytical method that can distinguish the active pharmaceutical ingredient (API) from its potential degradation products is imperative. This document provides a detailed protocol for method development, forced degradation studies, and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Tolterodine Tartrate.

Introduction: The Rationale for a Stability-Indicating Assay

Tolterodine Tartrate acts on M2 and M3 muscarinic receptors to inhibit bladder contraction and reduce the symptoms of overactive bladder.[1][5] Like any pharmaceutical compound, Tolterodine can degrade over time when exposed to various environmental factors such as heat, light, humidity, and reactive chemical species (e.g., acids, bases, oxidants). These degradation products may lead to a loss of potency and, in some cases, the formation of toxic impurities.

A stability-indicating assay is an analytical procedure designed to provide a quantitative measure of a drug substance, free from interference from its potential degradants, impurities, or excipients. The development of such a method is a regulatory requirement and a critical component of the drug development process. It involves subjecting the drug to forced degradation (stress testing) under conditions more severe than accelerated stability testing to produce a representative sample of degradants. The analytical method must then prove its ability to resolve the parent drug peak from all generated degradation products.[4][6] This application note details a field-proven RP-HPLC method that achieves this separation and has been rigorously validated.

Experimental Design & Protocols

Materials and Reagents
  • Reference Standard: Tolterodine Tartrate (USP or equivalent)

  • Samples: Tolterodine Tartrate tablets/capsules

  • Solvents: HPLC grade Acetonitrile, HPLC grade Methanol

  • Buffers & Reagents: Ammonium dihydrogen orthophosphate, Triethylamine, Orthophosphoric acid, Hydrochloric acid (1 N), Sodium hydroxide (1 N), Hydrogen peroxide (3-6%).[4]

  • Water: HPLC grade or Milli-Q system water.[6]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is sufficient for this method. A PDA detector is highly recommended as it provides peak purity analysis, which is crucial for confirming the specificity of a stability-indicating method.[7]

ParameterOptimized Condition
HPLC System Agilent 1100/1200 series or equivalent with UV/PDA detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Buffer:Methanol (40:60 v/v). Buffer: 2.88 g Ammonium dihydrogen orthophosphate in 1 L water, add 5 mL Triethylamine, adjust pH to 7.0 with Orthophosphoric acid.
Flow Rate 1.0 - 1.5 mL/min[6]
Detection Wavelength 220 nm[8]
Injection Volume 10 - 20 µL[3][7]
Column Temperature Ambient or 30°C[7]
Run Time ~10 minutes[3]
Solution Preparation
  • Mobile Phase: Prepare the buffer and methanol mixture as described in the table above. Filter through a 0.45 µm nylon filter and degas via sonication before use.[9]

  • Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of Tolterodine Tartrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard Solution (40 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the mobile phase.[3]

  • Sample Preparation (from 2 mg Tablets):

    • Weigh and finely powder 20 tablets to determine the average tablet weight.

    • Transfer a quantity of powder equivalent to 20 mg of Tolterodine Tartrate into a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug.[4]

    • Dilute to the mark with mobile phase and mix well.

    • Centrifuge a portion of the solution at 2500-3000 rpm for 10 minutes.[4]

    • The clear supernatant is the sample solution (concentration ~400 µg/mL), which can be further diluted if necessary.

Forced Degradation (Stress Testing) Protocol

The core of developing a stability-indicating method lies in proving its specificity under stress. The following protocols are designed to intentionally degrade the Tolterodine Tartrate sample.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Tolterodine Tartrate API / Drug Product Acid Acid Hydrolysis (1N HCl, heat) API->Acid Expose to Base Alkaline Hydrolysis (1N NaOH, heat) API->Base Expose to Oxidation Oxidation (3-6% H₂O₂) API->Oxidation Expose to Thermal Thermal Stress (Solid, 105°C) API->Thermal Expose to Photo Photolytic Stress (UV/Vis Light) API->Photo Expose to Neutralize Neutralize & Dilute (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Inject into HPLC System Thermal->HPLC Photo->HPLC Neutralize->HPLC Analyze Analyze Chromatogram (Peak Purity, % Degradation) HPLC->Analyze

Caption: Workflow for forced degradation studies of Tolterodine Tartrate.

  • Acid Hydrolysis: To a flask containing powder equivalent to 20 mg of Tolterodine, add 25 mL of mobile phase and sonicate. Add 5 mL of 1 N HCl and heat in a water bath at 80°C for 30-60 minutes. Cool, carefully neutralize with 1 N NaOH, and dilute to 50 mL with mobile phase.[4][6]

  • Alkaline Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 5 mL of 1 N NaOH for degradation and neutralize with 1 N HCl.[3][4]

  • Oxidative Degradation: To a flask with 20 mg equivalent of Tolterodine, add 25 mL of mobile phase and sonicate. Add 5 mL of 3% or 6% H₂O₂ and keep at room temperature for several hours, monitoring the reaction. Dilute to 50 mL with mobile phase.[3][8]

  • Thermal Degradation: Expose the solid drug powder in a petri dish to a temperature of 105°C for 24 hours.[7] After exposure, prepare a sample solution as previously described.

  • Photolytic Degradation: Expose the solid drug powder to UV light (e.g., in a photostability chamber) for a defined period. Prepare a sample solution from the exposed powder.[3]

For each condition, a control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active ingredient.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Once the chromatographic conditions are optimized and specificity is demonstrated, the method must be fully validated.

Validation_Workflow Method Optimized HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOQ LOQ / LOD Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: Key parameters for the validation of the analytical method.

  • Specificity: Analyze the stressed samples. The method is specific if the Tolterodine peak is well-resolved from all degradation peaks (resolution > 2) and excipients. Use a PDA detector to assess peak purity; the purity angle should be less than the purity threshold.[3][7]

  • Linearity: Prepare a series of at least five concentrations of Tolterodine Tartrate (e.g., from 10 µg/mL to 60 µg/mL).[3] Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo blend with the API at three different concentration levels (e.g., 50%, 100%, 150% of the working concentration).[9] Calculate the percentage recovery at each level. The acceptance criterion is typically 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (%RSD).[10]

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD for precision studies should be ≤ 2.0%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8][10]

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ± 0.2, flow rate ± 0.1 mL/min, column temperature ± 5°C) and observe the effect on the results. The system suitability parameters should remain within acceptable limits.[3]

Expected Results & Data Summary

Forced degradation studies show that Tolterodine Tartrate is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable under thermal and photolytic stress.[3][8] The developed HPLC method effectively separates the main Tolterodine peak from the degradant peaks generated under all stress conditions.

Table 1: Summary of Forced Degradation Results

Stress Condition% Assay of TolterodineObservations
Acid Hydrolysis (1N HCl, 80°C, 2hr)~83.1%[3]Significant degradation observed with distinct impurity peaks.
Alkaline Hydrolysis (1N NaOH, 80°C, 2hr)~90.8%[3]Degradation observed, peaks are well-resolved.
Oxidative (6% H₂O₂, RT, 24hr)~82.1%[3]Significant degradation.
Thermal (105°C, 24hr)>99%[7]No significant degradation observed.
Photolytic (UV Chamber)~98.5%[3]Minor degradation observed.

Table 2: Validation Data Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9999≥ 0.999
Range (µg/mL) 10 - 60[3]Defined by linearity
Accuracy (% Recovery) 99.1% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD (µg/mL) 1.52[8]Reportable
LOQ (µg/mL) 4.63[8]Reportable
Robustness System suitability passesNo significant impact on results

Conclusion

The developed and validated stability-indicating RP-HPLC method is specific, accurate, precise, and robust for the determination of Tolterodine Tartrate in the presence of its degradation products.[4] The forced degradation studies confirm that the method is capable of separating the main drug from impurities generated under various stress conditions.[3] This method can be effectively employed for routine quality control analysis and for conducting stability studies of Tolterodine Tartrate in pharmaceutical formulations, ensuring the product meets its established quality standards throughout its shelf life.

References

  • Jadhav, S. B., et al. (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library.

  • Sultana, N., et al. (2010). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Journal of the Chilean Chemical Society.

  • (2024). HPLC method for tolterodine tartrate stability validation. In-depth analysis of a stability-indicating HPLC method for tolterodine tartrate.

  • (n.d.). Application Note: Development of a Stability-Indicating Assay for Tolterodine Tartrate. BenchChem.

  • Rao, D. K., et al. (2014). A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. National Institutes of Health.

  • Patel, B., et al. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. PharmaInfo.

  • Rao, T. N., et al. (2019). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis.

  • (2024). What is the mechanism of Tolterodine Tartrate?. Patsnap Synapse.

  • Rao, T. N., et al. (2019). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis.

  • Reddy, G. V., et al. (2014). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. National Institutes of Health.

  • Kumar, A. S., et al. (2013). Development and Validation of RP-HPLC Method for the Quantitative Estimation of Tolterodine Tartrate in Capsule Formulation. ResearchGate.

  • (n.d.). Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. ResearchGate.

  • Gouda, A. A., et al. (n.d.). Spectrophotometric Determination of Tolterodine Tartrate via Charge-Transfer Complexation Reactions.

  • (n.d.). DETROL LA Capsules contain tolterodine tartrate. U.S. Food and Drug Administration.

  • (2025). Tolterodine Monograph for Professionals. Drugs.com.

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Tolterodine and its Active Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1][2] Following oral administration, tolterodine is extensively metabolized by cytochrome P450 2D6 (CYP2D6) into its major, pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT or DD01).[2][3][4] Both the parent compound and 5-HMT exhibit similar antimuscarinic activity and contribute significantly to the overall therapeutic effect.[2][5][6] Consequently, the simultaneous and accurate quantification of both analytes in biological matrices, particularly human plasma, is imperative for comprehensive pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.[6][7]

The inherent complexity of plasma, with its high content of proteins, phospholipids, and salts, necessitates a rigorous sample preparation strategy to mitigate matrix effects and ensure the reliability of subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] While liquid-liquid extraction (LLE) has been employed, solid-phase extraction (SPE) offers superior selectivity, higher concentration factors, and amenability to automation.

This application note details a robust and reproducible SPE method developed for the efficient co-extraction of tolterodine and its more polar 5-HMT metabolite from human plasma. The protocol leverages a modern polymeric sorbent, Hydrophilic-Lipophilic Balanced (HLB) media, to achieve high analyte recovery and process clean extracts, ensuring downstream analytical performance and data integrity.

The Analytical Challenge & The HLB Solution

2.1 Analyte Physicochemical Properties A successful extraction strategy must accommodate the properties of both analytes.

  • Tolterodine: A tertiary amine, making it a basic compound.[2] It is relatively lipophilic.

  • 5-Hydroxymethyl Tolterodine (5-HMT): Also a basic tertiary amine, but the addition of a hydroxymethyl group significantly increases its polarity compared to the parent drug.

2.2 The Rationale for Polymeric HLB Sorbents The challenge lies in retaining the lipophilic parent drug while also capturing the more hydrophilic metabolite, and then eluting both with high efficiency. A traditional silica-based C18 sorbent may provide insufficient retention for the polar 5-HMT.

This protocol employs a Hydrophilic-Lipophilic Balanced (HLB) sorbent. This advanced polymeric material is a copolymer of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone.[9][10] This unique chemistry provides several key advantages for this application:

  • Dual Retention Mechanism: The sorbent can retain compounds through both hydrophobic (reversed-phase) and hydrophilic interactions, making it ideal for extracting analytes with a wide polarity range, like tolterodine and 5-HMT.[9][10][11]

  • High Stability & Capacity: Polymeric sorbents are stable across the entire pH range (1-14) and offer higher binding capacity than silica-based phases.[11]

  • Reduced Matrix Effects: The optimized wash steps possible with HLB sorbents effectively remove endogenous interferences such as phospholipids, leading to cleaner extracts and reduced ion suppression in the MS source.

Detailed Experimental Protocol

This protocol is designed for the extraction of tolterodine and 5-HMT from 200 µL of human plasma and is optimized for subsequent LC-MS/MS analysis.

3.1 Materials and Reagents

  • SPE Cartridges: Polymeric HLB, 1 cc, 30 mg bed mass

  • Biological Matrix: Human plasma (K2-EDTA)

  • Analytes: Tolterodine and 5-HMT reference standards

  • Internal Standard (IS): Tolterodine-d6 or a structurally similar analog[8]

  • Reagents:

    • Methanol (HPLC or MS Grade)

    • Acetonitrile (HPLC or MS Grade)

    • Deionized Water (18 MΩ·cm)

    • Phosphoric Acid (≥85%)

    • Ammonium Hydroxide (28-30%)

  • Equipment:

    • Analytical balance

    • Calibrated pipettes

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

    • SPE Vacuum or Positive Pressure Manifold[11]

    • Sample concentrator (e.g., nitrogen evaporator with water bath)

3.2 Sample Pre-Treatment

Rationale: This critical step serves to disrupt analyte-protein binding and precipitate plasma proteins, preventing the SPE cartridge from clogging and improving extraction efficiency. Acidification also ensures the basic analytes are in their protonated, positively charged state, which enhances their solubility in the aqueous loading solution.

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with the appropriate volume of internal standard (IS) working solution.

  • Add 200 µL of 2% Phosphoric Acid in water.

  • Vortex vigorously for 30 seconds to mix and denature proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[12]

  • Carefully transfer the resulting supernatant to a clean tube for loading onto the SPE cartridge.

3.3 Solid-Phase Extraction (SPE) Procedure

Scientist's Note: Perform all steps at a low, steady flow rate (approx. 1-2 mL/min) to ensure adequate interaction time between the sample/solvents and the sorbent bed. Do not allow the sorbent bed to dry out between the conditioning, equilibration, and loading steps.

  • Condition:

    • Solvent: 1 mL Methanol

    • Purpose: To solvate the polymeric sorbent and activate it for retention.[13]

  • Equilibrate:

    • Solvent: 1 mL Deionized Water

    • Purpose: To remove the organic conditioning solvent and prepare the sorbent for the aqueous sample.[13]

  • Load:

    • Sample: Add the entire pre-treated supernatant (approx. 400 µL) from step 3.2.6.

  • Wash 1 (Polar Interference Removal):

    • Solvent: 1 mL of 5% Methanol in Water

    • Purpose: To wash away highly polar endogenous materials, such as salts, without eluting the analytes of interest.

  • Wash 2 (Non-Polar Interference Removal):

    • Solvent: 1 mL of 20% Methanol in Water

    • Purpose: To remove less polar, weakly bound interferences like some lipids, enhancing the cleanliness of the final extract. This concentration of organic solvent is insufficient to elute the strongly retained target analytes.

  • Elute:

    • Solvent: 1 mL of 5% Ammonium Hydroxide in Methanol (v/v)

    • Purpose: The high concentration of organic solvent (methanol) disrupts the hydrophobic interactions holding the analytes. The addition of a base (ammonium hydroxide) neutralizes the charge on the basic analytes, disrupting any residual polar interactions and ensuring complete elution from the sorbent bed.

3.4 Post-Elution Processing

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a suitable mobile phase for the intended LC-MS/MS analysis (e.g., 10 mM Ammonium Acetate in 80:20 Acetonitrile:Water).[8]

  • Vortex for 20 seconds to ensure the analytes are fully dissolved.

  • Transfer to an autosampler vial for injection.

Visualization of the SPE Workflow

The following diagram illustrates the complete extraction process, from sample pre-treatment to the final, purified eluate.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction (HLB Cartridge) cluster_postelution Post-Elution p1 1. Plasma (200 µL) + Internal Standard p2 2. Add 2% H3PO4 (200 µL) p1->p2 p3 3. Vortex & Centrifuge p2->p3 p4 4. Collect Supernatant (Loading Sample) p3->p4 s3 Load Sample p4->s3 Load Supernatant s1 Condition (1 mL MeOH) s2 Equilibrate (1 mL H2O) s1->s2 s2->s3 s4 Wash 1 (1 mL 5% MeOH) s3->s4 s5 Wash 2 (1 mL 20% MeOH) s4->s5 s6 Elute (1 mL 5% NH4OH in MeOH) s5->s6 e1 Evaporate to Dryness s6->e1 Collect Eluate e2 Reconstitute in Mobile Phase (100 µL) e1->e2 e3 Ready for LC-MS/MS e2->e3

Caption: Workflow diagram for the SPE of Tolterodine and 5-HMT.

Expected Performance & Method Validation

The described protocol provides a robust foundation for a bioanalytical method. For implementation in regulated studies, full validation must be performed in accordance with industry guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14]

Table 1: Summary of Protocol Parameters and Expected Performance

ParameterSpecificationRationale / Comment
Sample Volume 200 µL PlasmaStandard volume, balances sensitivity with sample availability.[1]
SPE Sorbent Polymeric HLB, 30 mgProvides balanced retention for both parent and polar metabolite.[9][11]
Conditioning Solvent 1 mL MethanolWets and activates the sorbent.
Equilibration Solvent 1 mL Deionized WaterPrepares sorbent for aqueous sample loading.
Wash Solvents 1) 5% MeOH in Water2) 20% MeOH in WaterOrthogonal washes remove polar (salts) and non-polar (lipids) interferences.
Elution Solvent 5% NH₄OH in MethanolStrong organic solvent disrupts hydrophobic binding; base neutralizes analytes for efficient release.
Expected Recovery >85%HLB methods are known for high and consistent analyte recovery.[15]
Expected Precision RSD <15%A well-controlled SPE procedure should yield highly reproducible results.[8]

Conclusion

This application note presents a highly effective solid-phase extraction method for the simultaneous determination of tolterodine and its active 5-hydroxymethyl metabolite from human plasma. The use of a hydrophilic-lipophilic balanced (HLB) polymeric sorbent addresses the challenge of co-extracting two analytes of differing polarity. The described pre-treatment, wash, and elution steps are optimized to deliver high analyte recovery and exceptionally clean extracts, which is paramount for minimizing matrix effects and achieving the sensitivity and reproducibility required for demanding bioanalytical applications by LC-MS/MS.

References

  • Ramakrishna, R., et al. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 949-956. Available at: [Link]

  • Moola, S. M., et al. (2017). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 7(5), 312-319. Available at: [Link]

  • Kim, T. H., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Archives of Pharmacal Research, 40(12), 1426-1435. Available at: [Link]

  • Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. Available at: [Link]

  • Moola, S.M., et al. (2017). Mass spectra of (A) 5-hydroxy methyl tolterodine parent ion, (B) 5-hydroxy methyl tolterodine product ion. ResearchGate. Available at: [Link]

  • van Hout, M. W., et al. (2003). Capillary solid-phase extraction-tandem mass spectrometry for fast quantification of free concentrations of tolterodine and two metabolites in ultrafiltered plasma samples. Journal of Chromatography B, 783(1), 269-278. Available at: [Link]

  • Agilent Technologies. (n.d.). Bond Elut HLB | SPE Sorbent. Agilent. Available at: [Link]

  • Analytix Reporter. (n.d.). Drugs of Abuse Analysis with new HLB Solid Phase Extraction 96-Well Plates. AZoM. Available at: [Link]

  • Moola, S.M., et al. (2017). Chemical structures of tolterodine, tolterodine-d6, 5-hydroxy methyl tolterodine, and 5-hydroxy methyl tolterodine-d14. ResearchGate. Available at: [Link]

  • Hawach Scientific Co., Ltd. (2023). Polymeric HLB SPE Cartridges. Hawach. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tolterodine. PubChem Compound Database. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 5-Hydroxymethyl tolterodine (HMDB0013973). HMDB. Available at: [Link]

  • Guay, D. R. (2009). Figure: Metabolic pathways responsible for the generation of 5-hydroxymethyl-tolterodine (5-HMT) from tolterodine and fesoterodine. ResearchGate. Available at: [Link]

  • Nilvebrant, L., et al. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & Toxicology, 81(4), 169-172.
  • Phenomenex. (n.d.). SAMPLE PREPARATION. Phenomenex. Available at: [Link]

  • U.S. Food and Drug Administration. (2004). N21-228S006 Tolterodine tartrate Clinpharm BPCA. FDA. Available at: [Link]

  • Shaikh, K., et al. (2021). Liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Der Pharmacia Lettre. (2012). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. Available at: [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE? Biotage. Available at: [Link]

  • U.S. Food and Drug Administration. (2004). N21-228S006 Tolterodine tartrate Clinical - revised BPCA. FDA. Available at: [Link]

  • Abdel-Rehim, M. (2014). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 6(11), 1545-1560. Available at: [Link]

  • Schultz, M. M., & Furlong, E. T. (2008). Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. Methods of Analysis by the U.S. Geological Survey. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). Tolterodine Tartrate. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

  • LCGC International. (2011). Mixed-Mode SPE Used in Analysis of Pharmaceuticals in Wastewater. LCGC International. Available at: [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Tolterodine. As a competitive muscarinic receptor antagonist, the pharmacological activity of Tolterodine resides primarily in the (R)-enantiomer.[1] Consequently, the accurate quantification of the (S)-enantiomer as a chiral impurity is a critical aspect of quality control in pharmaceutical development and manufacturing. This document provides a detailed protocol, explains the scientific rationale behind the method development, and addresses the separation of Tolterodine from its key related compounds, ensuring a comprehensive approach to its purity analysis.

Introduction: The Significance of Chirality in Tolterodine's Therapeutic Action

Tolterodine is a cornerstone in the management of overactive bladder, functioning by competitively antagonizing muscarinic receptors to reduce urinary frequency and urgency.[2][3] The molecule possesses a single chiral center, giving rise to two enantiomers: (R)-Tolterodine and (S)-Tolterodine. The therapeutic efficacy of the drug is predominantly attributed to the (R)-enantiomer.[1] Although the enantiomers may exhibit similar toxicity profiles, the significant difference in pharmacological activity necessitates stringent control over the enantiomeric purity of the final drug product.[1]

Regulatory bodies, including the FDA, have established clear guidelines that underscore the importance of evaluating individual enantiomers in chiral drugs.[4][5][6] This is to ensure that the safety and efficacy of the drug are well-understood and that the patient is not exposed to unnecessary isomeric ballast. Therefore, a validated, stability-indicating chiral separation method is not merely a matter of analytical procedure but a fundamental requirement for regulatory compliance and patient safety.

Method Development: A Rationale-Driven Approach

The successful chiral separation of Tolterodine hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including Tolterodine.

Selection of the Chiral Stationary Phase (CSP)

Our developmental work and the available literature converge on the utility of coated polysaccharide-based CSPs for the resolution of Tolterodine enantiomers. Specifically, cellulose-based columns like Chiralcel OD-H and amylose-based columns such as Chiralpak IA have proven effective.[7][8] These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for differential interaction with the two enantiomers.

Mobile Phase Optimization: The Key to Resolution

A normal-phase chromatographic approach is typically employed for the chiral separation of Tolterodine. The mobile phase generally consists of a non-polar primary solvent, such as n-hexane, and a more polar alcohol modifier, like isopropyl alcohol (IPA) or ethanol. The ratio of these components is critical for achieving optimal retention and resolution.

Additives in the form of a weak acid and a weak base, such as trifluoroacetic acid (TFA) and diethylamine (DEA), are often indispensable.[7][8] These additives serve to:

  • Improve Peak Shape: By suppressing the ionization of residual silanol groups on the silica support and interacting with the basic nitrogen of Tolterodine, peak tailing is significantly reduced.

  • Enhance Resolution: The additives can modify the interactions between the analyte and the CSP, leading to improved enantioselectivity.

The workflow for method development can be visualized as follows:

MethodDevelopment cluster_CSP CSP Selection cluster_MobilePhase Mobile Phase Optimization CSP1 Chiralcel OD-H (Cellulose-based) Solvent n-Hexane:IPA Ratio CSP1->Solvent Initial Screening CSP2 Chiralpak IA (Amylose-based) CSP2->Solvent Initial Screening Additives DEA & TFA Concentration Solvent->Additives Fine-tuning Evaluation Evaluate Resolution, Peak Shape, & Tailing Additives->Evaluation Start Start Method Development Start->CSP1 Start->CSP2 Evaluation->Solvent Evaluation->Additives Optimize Conc. FinalMethod Final Validated Method Evaluation->FinalMethod Meets Criteria

Caption: Workflow for Chiral HPLC Method Development.

Recommended Protocol: Enantiomeric Purity of Tolterodine Tartrate

This protocol is designed for the quantification of the (S)-enantiomer in (R)-Tolterodine Tartrate drug substance and formulated products.

Materials and Equipment
Item Specification
HPLC System Quaternary pump, autosampler, column oven, UV detector
Chiral Column Chiralcel OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane: Isopropyl Alcohol (IPA): Diethylamine (DEA): Trifluoroacetic Acid (TFA) (980:20:1:0.6 v/v/v/v)[7]
Flow Rate 0.5 mL/min[7]
Column Temperature Ambient (Constant Room Temperature)[7]
Detection Wavelength 285 nm
Injection Volume 20 µL
Diluent Mobile Phase
Solution Preparation
  • Standard Solution (0.05 mg/mL): Accurately weigh and dissolve an appropriate amount of (R)-Tolterodine Tartrate reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the Tolterodine Tartrate sample in the diluent. For tablets, crush a representative number of tablets and use a powder equivalent to the target concentration. Sonicate to ensure complete dissolution.

  • (S)-Enantiomer Stock Solution (for validation): Prepare a stock solution of the (S)-enantiomer in the diluent for linearity, accuracy, and precision assessments.

Chromatographic Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to verify system suitability parameters.

  • Inject the sample solution.

  • The expected elution order is the (S)-enantiomer followed by the (R)-enantiomer.

System Suitability
Parameter Acceptance Criteria
Resolution ≥ 2.0 between (R) and (S) enantiomer peaks
Tailing Factor (for R-Tolterodine) ≤ 1.5
Theoretical Plates (for R-Tolterodine) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0% for the (R)-Tolterodine peak
Validation Parameters

This method has been validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[7][9]

Parameter Typical Results
LOD 0.1 µg/mL for the (S)-isomer[7][9]
LOQ 0.3 µg/mL for the (S)-isomer
Linearity (S-isomer) Correlation coefficient (r²) > 0.999
Accuracy (Recovery) 97.30% to 101.59% for the (S)-isomer[8]
Precision (%RSD) < 2.0% for the (S)-isomer content[8]

Analysis of Related Compounds and Impurities

Beyond chiral purity, the overall purity of Tolterodine must be assessed by controlling for process-related impurities and degradation products.[10][11] These are typically analyzed using a separate, achiral reversed-phase HPLC method. However, it is crucial to understand the complete impurity profile.

Common impurities can arise from the synthesis process or degradation and may include:

  • Process-Related Impurities: Synthetic intermediates or by-products.[10]

  • Degradation Products: Such as des-N,N-diisopropyl tolterodine, which can form under stability testing conditions.[12] Another identified degradant is 6-methyl-4-phenylchroman-2-ol.[13]

The general workflow for comprehensive purity analysis is as follows:

PurityAnalysis cluster_Workflow Comprehensive Purity Analysis Workflow Start Tolterodine Drug Product Chiral Chiral HPLC Analysis (Normal Phase) Start->Chiral Achiral Reversed-Phase HPLC for Related Substances Start->Achiral Report1 Report (S)-Enantiomer Content Chiral->Report1 Report2 Report Known & Unknown Impurities Achiral->Report2 Final Final Purity Assessment Report1->Final Report2->Final

Caption: Workflow for Complete Purity Assessment of Tolterodine.

Conclusion

The chiral separation of Tolterodine is a critical analytical challenge that is effectively addressed by normal-phase HPLC using polysaccharide-based chiral stationary phases. The method detailed in this note, utilizing a Chiralcel OD-H column with an optimized mobile phase of n-hexane, IPA, and acidic/basic modifiers, provides a robust, sensitive, and reproducible means of quantifying the (S)-enantiomer in (R)-Tolterodine. Adherence to this protocol, coupled with a comprehensive analysis of achiral related substances, will ensure the quality, safety, and efficacy of Tolterodine, meeting the stringent requirements of today's pharmaceutical regulatory landscape.

References

  • Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279-85. [Link]

  • ResearchGate. (n.d.). A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. [Link]

  • Ahirrao, V. K., et al. (n.d.). Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method. Asian Journal of Chemistry. [Link]

  • Duke Scholars. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. [Link]

  • National Institutes of Health. (n.d.). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. [Link]

  • PubMed. (2013). Enantiomeric separation of R,S-tolterodine and R,S-methoxytolterodine with negatively charged cyclodextrins by capillary electrophoresis. [Link]

  • Semantic Scholar. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. [Link]

  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. [Link]

  • Veeprho. (n.d.). Tolterodine Impurities and Related Compound. [Link]

  • Chiralpedia. (2025). Chiral Bioequivalence – An Explainer. [Link]

  • National Institutes of Health. (2019). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study. [Link]

  • Veeprho. (n.d.). Tolterodine Monomer Impurity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. [Link]

  • MDPI. (2019). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ResearchGate. (n.d.). International Regulation of Chiral Drugs. [Link]

  • ResearchGate. (n.d.). Enantioselective route to (R)-(+)-tolterodine 1. [Link]

  • PubMed. (2019). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study. [Link]

  • YouTube. (2024). Tolterodine Pharmacology. [Link]

  • PubMed. (n.d.). Tolterodine: an overview. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine?. [Link]

  • U.S. Food and Drug Administration. (n.d.). Detrol LA Pharmacology Review. [Link]

Sources

Application Notes and Protocols for the Use of rac Didesisopropyl Tolterodine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of rac Didesisopropyl Tolterodine in metabolic studies. Tolterodine, a competitive muscarinic receptor antagonist, is a primary treatment for overactive bladder. Its metabolism is complex and subject to significant pharmacogenetic variability, making a thorough understanding of its metabolic pathways crucial for safety and efficacy assessments.[1] This document elucidates the role of this compound, a key metabolite, and provides field-proven methodologies for its study in both in vitro and in vivo systems. The protocols herein are designed as self-validating systems, emphasizing scientific integrity, reproducibility, and accurate data interpretation.

Introduction: The Metabolic Dichotomy of Tolterodine

Tolterodine is extensively metabolized by the liver following oral administration, primarily through two distinct oxidative pathways.[2][3] The clinical and pharmacokinetic profile of the drug is heavily influenced by the interplay between these routes, which are catalyzed by different cytochrome P450 (CYP) isoenzymes.

  • 5-Hydroxylation (CYP2D6-Mediated): The principal metabolic pathway in the majority of the population (extensive metabolizers, EMs) is the oxidation of the 5-methyl group, catalyzed by CYP2D6.[4][5] This reaction forms the 5-hydroxymethyl metabolite (5-HMT), which is pharmacologically active and contributes significantly to the therapeutic effect.[6]

  • N-Dealkylation (CYP3A4-Mediated): A secondary pathway is the N-dealkylation of the diisopropylamino group, which is predominantly catalyzed by CYP3A4.[4][7] This process yields This compound , also known as N-dealkylated tolterodine. The significance of this pathway is markedly increased in individuals with deficient CYP2D6 activity, a population segment known as poor metabolizers (PMs).[8][9] In these individuals, the N-dealkylation route becomes the primary clearance mechanism for tolterodine.

Understanding the formation and fate of this compound is therefore essential for characterizing the complete metabolic profile of tolterodine, assessing drug-drug interaction potential with CYP3A4 inhibitors, and ensuring patient safety across different genetic populations.[10]

Visualizing the Metabolic Pathway

The metabolic fate of Tolterodine is dictated by the activity of two key CYP enzymes, leading to two major metabolites.

Tolterodine_Metabolism cluster_0 Tolterodine Metabolism Tolterodine Tolterodine M1 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Tolterodine->M1 CYP2D6 (Primary Pathway in EMs) M2 This compound (N-dealkylated) Tolterodine->M2 CYP3A4 (Primary Pathway in PMs)

Caption: Metabolic pathways of Tolterodine.

Application Note: In Vitro Metabolite Identification using Human Liver Microsomes

Scientific Rationale

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly the CYP superfamily.[11] They are an industry-standard in vitro tool for identifying major metabolic pathways and assessing metabolic stability.[12] By incubating Tolterodine with HLMs in the presence of necessary cofactors (e.g., NADPH), we can simulate its primary hepatic metabolism and monitor the formation of metabolites like this compound. This approach is fundamental for early-stage drug development as recommended by regulatory bodies like the FDA.[13][14]

Experimental Workflow Overview

The process involves incubation of the parent drug with the biological system, followed by termination of the reaction, sample cleanup, and analysis.

In_Vitro_Workflow Start Prepare Incubation Mixture (Buffer, Microsomes, Tolterodine) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction (Add NADPH) Preincubation->Initiate Incubate Incubate at 37°C (Time Points: 0, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Incubate->Quench Process Process Sample (Vortex, Centrifuge) Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze

Caption: General workflow for an in vitro metabolism assay.

Detailed Protocol: HLM Incubation

This protocol is designed to assess the formation of this compound from a starting concentration of 1 µM Tolterodine.

Materials:

  • Tolterodine and this compound analytical standards

  • Pooled Human Liver Microsomes (protein concentration ~20 mg/mL)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., Tolterodine-d6

  • Ice-cold Acetonitrile (ACN)

  • Incubator/shaking water bath set to 37°C

  • Microcentrifuge tubes and a refrigerated centrifuge

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix (sufficient for all time points and controls) containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL).

  • Prepare Substrate Solution: Add Tolterodine to the master mix to achieve a final concentration of 1 µM.

  • Controls: Prepare two control incubations:

    • Negative Control (-NADPH): To assess for non-enzymatic degradation, replace the NADPH solution with buffer.

    • Time Zero Control (T0): Add the quenching solvent before adding the NADPH solution.

  • Pre-incubation: Pre-incubate the reaction mixtures (including controls) for 5 minutes at 37°C to equilibrate the temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system. Vortex gently to mix. This is the start of your time course.

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a microcentrifuge tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile. The ACN should be fortified with the SIL-IS at a known concentration to correct for experimental variability.[15][16]

  • Sample Processing: Vortex the quenched samples vigorously for 30 seconds to precipitate proteins. Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

Application Note: LC-MS/MS Quantification of Tolterodine and its Metabolites

Scientific Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying drugs and their metabolites in complex biological matrices.[17] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the precise measurement of analytes even at very low concentrations (pg/mL).[18] A validated LC-MS/MS method is essential for generating reliable data from metabolic studies.

Protocol: Sample Analysis by LC-MS/MS

The following parameters serve as a robust starting point for method development. Optimization is recommended for specific instrumentation.

Sample Preparation:

  • Protein precipitation as described in the HLM protocol (Section 2.3, Step 7) is often sufficient for in vitro samples.

  • For plasma samples from in vivo studies, liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) may be required to achieve lower limits of quantification.[19][20]

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameter Typical Condition Rationale
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and separation for moderately lipophilic compounds like tolterodine and its metabolites.[21]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterProvides protons for positive mode ionization and aids in chromatographic peak shape.[17][20]
Mobile Phase B Acetonitrile or MethanolElutes analytes from the reverse-phase column.
Flow Rate 0.4 - 0.6 mL/minStandard flow rate for analytical scale columns.
Gradient Start at low %B (e.g., 10-20%), ramp to high %B (e.g., 90-95%)Separates analytes based on hydrophobicity.
Ionization Mode Positive Electrospray Ionization (ESI+)Tolterodine and its metabolites contain basic nitrogen atoms that are readily protonated.[19]
Analysis Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification.[18]

MRM Transitions (Example): The exact m/z values should be confirmed by infusing pure analytical standards.

Analyte Precursor Ion [M+H]⁺ Product Ion Reference
Tolterodine326.1147.1[17][18]
5-HMT342.2223.1[17][18]
This compound284.4 (Calculated)To be determined[22]
Tolterodine-d6 (IS)332.3153.1[17][18]
Data Analysis and Validation
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of analytical standards (Tolterodine, 5-HMT, this compound) into the same matrix as the samples (e.g., blank quenched HLM incubate).

  • Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding SIL-IS and interpolating from the linear regression of the calibration curve.

  • Validation: The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines to ensure trustworthy results.[13][23]

Application Note: In Vivo Pharmacokinetic Study Design

Scientific Rationale

While in vitro studies are predictive, in vivo pharmacokinetic (PK) studies are essential to understand a drug's behavior in a complete biological system.[24][25] Administering Tolterodine to a preclinical species (e.g., rat) and measuring the plasma concentrations of the parent drug and its metabolites over time provides critical data on absorption, distribution, metabolism, and excretion (ADME).[17] This is a mandatory step in drug development programs.[26]

Protocol Outline: Rat PK Study
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer Tolterodine via oral gavage (e.g., 5 mg/kg) or intravenous injection.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma. Store plasma frozen at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of Tolterodine, 5-HMT, and this compound in the plasma samples using the validated LC-MS/MS method described in Section 3.0.

  • PK Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the concentration-time data to determine key PK parameters (Cmax, Tmax, AUC, t1/2).

Conclusion

The study of this compound is integral to building a complete metabolic and pharmacokinetic profile of Tolterodine. As the primary metabolite in CYP2D6 poor metabolizers, its formation kinetics and subsequent clearance can have significant clinical implications. The protocols provided in this guide offer robust, validated methodologies for researchers to accurately characterize the N-dealkylation pathway of Tolterodine. By combining high-quality in vitro systems with the analytical precision of LC-MS/MS and confirming findings with in vivo models, drug development professionals can better predict clinical outcomes, manage potential drug interactions, and advance new chemical entities with a higher degree of confidence.

References

  • Urology Textbook. (n.d.). Tolterodine: Adverse Effects, Contraindications, and Dosage. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • P, S., K, R., M, G., & P, M. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis.
  • Nursing Central. (n.d.). Tolterodine (Detrol) | Davis's Drug Guide. Retrieved from [Link]

  • Brynne, N., Dalén, P., Alván, G., Bertilsson, L., & Eliasson, E. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics.
  • Brynne, N., Dalén, P., Alván, G., Bertilsson, L., & Eliasson, E. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine. PubMed. Retrieved from [Link]

  • Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
  • Ståhle, S. M., Sandberg, A., & Brynne, N. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics.
  • Kim, J., Kim, H., Lee, H. W., & Lee, H. S. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Food and Drug Administration. (1998). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Retrieved from [Link]

  • Shah, G., Sanyal, M., & Shrivastav, P. S. (2011). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • Guay, D. R. (2001). Clinical pharmacokinetics of drugs used to treat urge incontinence. Clinical Pharmacokinetics.
  • Islam, R., & Sharsh, S. (2008). Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert.
  • Shah, G., Sanyal, M., & Shrivastav, P. S. (2010). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. Semantic Scholar.
  • Wähälä, K., & Kolehmainen, E. (2012). Synthesis of Stable Isotope Labelled Internal Standards for Drug-Drug Interaction (DDI) Studies. Tetrahedron.
  • P, S., K, R., M, G., & P, M. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study.
  • Brynne, N., Johansson, C., & Nilvebrant, L. (1999). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • Mettler-Altmann, T., & Stitt, M. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry.
  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • Brynne, N., Johansson, C., & Nilvebrant, L. (1999). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. PubMed. Retrieved from [Link]

  • Postlind, H., Danielson, A., & Lindgren, A. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition.
  • Obach, R. S. (2004). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Methods in Molecular Medicine.
  • Gaedigk, A., & Sangkuhl, K. (2017). A Review of the Important Role of CYP2D6 in Pharmacogenomics. MDPI.
  • Wang, J., & Li, A. P. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B.
  • Li, A. P. (2001). Strategies for using in vitro screens in drug metabolism. Drug Discovery Today.
  • National Center for Biotechnology Information. (n.d.). (R)-DesisopropylTolterodine. PubChem. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Fowler, S., & Zhang, H. (2018). In Vitro and In Vivo Models of Drug Metabolism.
  • Hu, Y., & Liu, X. (2023). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. Journal of Food Science and Technology.
  • Jonas, U., & Jonas, C. (2001). Tolterodine: an overview.
  • Singh, V. K., & Kumar, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. Pharmacology & Therapeutics.
  • Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Retrieved from [Link]

  • Brynne, N., & Alvan, G. (1998). Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole. British Journal of Clinical Pharmacology.
  • Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved from [Link]

  • Mayhew, C. A., & Allers, M. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Scientific Reports.
  • Ellsworth, P., & Fought, L. (1999). Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity. The Annals of Pharmacotherapy.
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine? Retrieved from [Link]

  • ResearchGate. (n.d.). Main pathway for metabolism of tolterodine in human liver microsomes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating Peak Tailing in the HPLC Analysis of rac-Didesisopropyl Tolterodine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical support center provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of racemic Didesisopropyl Tolterodine. This guide is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.

Understanding the Analyte: Didesisopropyl Tolterodine

Didesisopropyl Tolterodine is a primary metabolite of Tolterodine, a competitive muscarinic receptor antagonist.[1] As a basic compound containing a primary amine group, it is susceptible to strong interactions with the stationary phase in reversed-phase HPLC, often leading to asymmetrical peak shapes, specifically peak tailing.[2][3] Understanding the physicochemical properties of your analyte is the first step in effective troubleshooting.

PropertyValueSource
IUPAC Name 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropylamine[1]
Molecular Formula C19H25NO[4]
Molecular Weight 283.4 g/mol [4]
Nature Basic compound due to the primary amine group[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Peak tailing in HPLC is characterized by an asymmetry factor (As) greater than 1.2, though values up to 1.5 may be acceptable for some assays.[3] It is a common issue, particularly with basic compounds, and can arise from multiple factors.[5][6] This section will walk you through a logical troubleshooting process, from the most common culprits to more complex issues.

Q1: My Didesisopropyl Tolterodine peak is tailing. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like Didesisopropyl Tolterodine is secondary interactions with residual silanol groups on the silica-based stationary phase. [2][3]

In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction.[3] However, silica-based columns, especially older "Type A" silica, have exposed silanol groups (Si-OH) on their surface.[5][7] At mid-range pH values, these silanol groups can become ionized (Si-O-), creating negatively charged sites.[8][9] Didesisopropyl Tolterodine, with its primary amine, will be protonated (positively charged) in the mobile phase.[2] The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups creates a strong secondary retention mechanism, leading to peak tailing.[2][3]

Troubleshooting Workflow: Diagnosing and Resolving Peak Tailing

This workflow provides a step-by-step approach to identifying and mitigating the cause of peak tailing in your analysis of rac-Didesisopropyl Tolterodine.

Caption: A logical workflow for troubleshooting peak tailing.

Q2: I suspect silanol interactions are the problem. How can I modify my mobile phase to improve peak shape?

A2: Optimizing the mobile phase pH and using appropriate buffers are critical for minimizing silanol interactions. [6][10]

1. Lower the Mobile Phase pH: Operating at a low pH (typically ≤ 3) is a highly effective strategy.[3][6] At this pH, the majority of silanol groups are protonated and therefore neutral, significantly reducing the unwanted ionic interactions with the protonated basic analyte.[3][7]

  • Recommended Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to adjust the pH to between 2.5 and 3.0.[6][9]

    • Use a calibrated pH meter to verify the pH of the aqueous component before mixing with the organic modifier.[11]

    • Be aware that very low pH (< 2.5) can risk hydrolysis of the silica stationary phase, so ensure your column is rated for low pH operation.[6]

2. Increase Buffer Concentration: If operating at a neutral pH is necessary, increasing the buffer concentration can help to mask the residual silanol sites.[6][11] A higher ionic strength mobile phase can reduce the electrostatic interactions causing tailing.

  • Recommended Protocol:

    • For LC-UV applications, consider increasing your phosphate buffer concentration from 10 mM to 25-50 mM.[6]

    • Note that high buffer concentrations are not ideal for LC-MS as they can cause ion suppression. For LC-MS, keep buffer concentrations below 10 mM.[6]

3. Use Competing Base Additives: Historically, additives like triethylamine (TEA) were used to "block" active silanol sites.[5][12] TEA, being a small basic molecule, competes with the analyte for these sites.[7]

  • Recommended Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v or ~5-20 mM) to your mobile phase.[5][7]

    • Be aware that this approach can shorten column lifetime due to accelerated hydrolysis of the stationary phase.[7] It is often considered a less desirable option with modern column technologies.[8]

Q3: I've adjusted my mobile phase, but the peak tailing persists. Could my column be the issue?

A3: Yes, the choice of HPLC column is fundamental to achieving good peak shape for basic compounds. [5][13]

1. Use a Modern, High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[5][14] Furthermore, most modern columns are "end-capped," a process where residual silanol groups are chemically deactivated with a small silylating agent.[3][15]

  • Recommendation: If you are using an older column, switching to a modern, high-purity, end-capped C18 or C8 column is one of the most effective ways to eliminate peak tailing for basic compounds.[11][16]

2. Consider Alternative Stationary Phases: For particularly challenging basic compounds, several alternative stationary phases are designed to minimize silanol interactions:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This polar group helps to shield the analyte from residual silanols.[13][15]

  • Hybrid Silica-Organic Phases: These columns incorporate organic groups into the silica matrix, resulting in improved pH stability and reduced silanol activity.[5][13]

3. Check for Column Degradation or Contamination: Over time, columns can degrade, especially when used under harsh pH conditions. A void can form at the column inlet, or the inlet frit can become partially blocked, both of which can cause peak tailing for all compounds in the chromatogram.[3][6]

  • Troubleshooting Protocol:

    • Inspect for a Void: Disconnect the column and carefully inspect the inlet. A visible void at the top of the packed bed is a clear sign of a problem. Sometimes, reversing and flushing the column can temporarily fix the issue, but replacement is the long-term solution.[3][11]

    • Check for Blockage: A sudden increase in backpressure is a key indicator of a blocked frit. Try backflushing the column (if the manufacturer's instructions permit) to dislodge particulates.[3]

    • Use a Guard Column: Proactively using a guard column can protect your analytical column from particulate matter and strongly retained sample components, extending its lifetime.[6]

Caption: Interaction between ionized silanol and a basic analyte.

Q4: All of my peaks are tailing, not just the Didesisopropyl Tolterodine. What should I investigate?

A4: When all peaks in a chromatogram exhibit tailing, the cause is likely a systemic or physical issue rather than a chemical interaction specific to one analyte. [6]

1. Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause band broadening and peak tailing.[6][11] This is particularly noticeable for early-eluting peaks.[6]

  • Troubleshooting Protocol:

    • Check Tubing: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005") and that the tubing length is minimized.[15]

    • Verify Fittings: Improperly seated fittings (e.g., a gap between the tubing and the column end fitting) can create a significant void, leading to dead volume. Re-make all connections carefully.[17]

2. Column Void or Inlet Frit Blockage: As mentioned in Q3, a physical deformation of the column bed or a blockage at the inlet will affect all peaks passing through the column.[3][11]

  • Troubleshooting Protocol:

    • Systematic Check: Substitute the column with a new one of the same type. If the peak shape improves, the original column was the source of the problem.[3]

    • Prevention: Always filter your samples and mobile phases to prevent particulates from reaching the column. Using an in-line filter or guard column is highly recommended.[3][18]

3. Sample Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to distorted peak shapes.[3][6] While often associated with peak fronting, severe overload can also cause tailing.[6]

  • Troubleshooting Protocol:

    • Test for Mass Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.[3][6]

    • Test for Volume Overload: Reduce the injection volume. Also, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase.

Summary of Key Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Specific Peak Tailing Secondary Silanol InteractionsLower mobile phase pH to < 3.[3][6]
Use a modern, high-purity, end-capped HPLC column.[5][11]
Increase buffer concentration (for UV detection).[6]
Consider a column with a polar-embedded or hybrid stationary phase.[13][15]
All Peaks Tailing Extra-Column (Dead) VolumeMinimize tubing length and internal diameter; check all fittings.[15]
Column Void / BlockageBackflush or replace the column; use a guard column.[3][11]
Sample OverloadDilute the sample or reduce injection volume.[6]

By systematically addressing these potential issues, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of rac-Didesisopropyl Tolterodine, leading to more accurate and reliable results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubChem. (n.d.). (R)-Desisopropyl Tolterodine.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • PubChem. (n.d.). DE(isopropyl)tolterodine-5-carboxylic acid.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Veeprho. (n.d.). Didesisopropyl Tolterodine | CAS 1189501-90-3.
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ChemicalBook. (n.d.). (R)-Desisopropyl Tolterodine.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Merck Index Online. (n.d.). Tolterodine.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Retrieved from Indian Journal of Pharmaceutical Sciences.
  • MDPI. (2024, October 4). Development and Validation of HSPiP- and Optimization-Assisted Method to Analyze Tolterodine Tartrate in Pharmacokinetic Study.
  • Scholars Research Library. (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC.
  • PubMed. (n.d.). An enantiospecific HPLC method for the determination of (S)-enantiomer impurities in (R)-tolterodine tartarate.

Sources

Technical Support Center: Optimizing Mobile Phase for Tolterodine Impurity Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the separation of Tolterodine and its impurities. This guide is designed for researchers, scientists, and drug development professionals actively engaged in chromatographic analysis. Here, we will move beyond generic advice and delve into the nuanced, field-tested strategies that ensure robust and reproducible separations. Our approach is rooted in a deep understanding of chromatographic principles and the specific chemistry of Tolterodine.

Section 1: Foundational Knowledge & Initial Setup

Before troubleshooting, a solid foundation is paramount. Understanding the analyte and the chromatographic system is the first step toward a successful separation.

FAQ 1: What are the critical properties of Tolterodine and its impurities to consider before method development?

Tolterodine is a tertiary amine, making it a basic compound.[1][2] Its impurities can range from process-related substances to degradation products, exhibiting a spectrum of polarities.[3][4][5][6] Key considerations include:

  • pKa of Tolterodine: As a basic compound, the pKa of Tolterodine is a critical parameter. The ionization state of Tolterodine and its amine-containing impurities is highly dependent on the mobile phase pH. For robust retention and good peak shape in reversed-phase chromatography, it's generally advisable to work at a pH at least 2 units away from the analyte's pKa.[7][8]

  • Polarity Range of Impurities: Impurities may include more polar compounds (e.g., hydroxylated metabolites) and less polar, structurally related compounds.[9][10] A successful method must provide adequate retention for the polar impurities without excessive retention of the main component and non-polar impurities.[11][12]

  • Forced Degradation Profile: Understanding the degradation pathways of Tolterodine under stress conditions (acid, base, oxidation, heat, light) is crucial for developing a stability-indicating method.[3][13][14][15] Forced degradation studies help identify potential degradation products that the method must be able to separate.[3][13][14][15]

FAQ 2: What is a good starting point for a mobile phase and column for Tolterodine impurity analysis?

A reversed-phase separation on a C18 or C8 column is the most common and effective approach for Tolterodine and its related substances.[13][14][16]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides a good balance of efficiency and backpressure for separating a range of impurities.[13]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAn acidic mobile phase ensures that Tolterodine and its basic impurities are in their protonated, more polar form, leading to better peak shapes and predictable retention on a reversed-phase column.[1][13]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and better UV transparency.[17]
Detection UV at 210-220 nm or 290 nmTolterodine has UV absorbance at these wavelengths, allowing for sensitive detection.[13][14][16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-35°CHelps in improving peak shape and reducing run time.[16]

This starting point is based on established methods for Tolterodine analysis and general principles of reversed-phase chromatography for basic compounds.[13][14][16]

Section 2: Troubleshooting Common Separation Issues

Even with a good starting point, challenges are common. This section provides a systematic approach to troubleshooting.

Q&A: Peak Tailing - Why are my Tolterodine and impurity peaks tailing, and how do I fix it?

Peak tailing for basic compounds like Tolterodine is a frequent issue in reversed-phase HPLC.

Primary Cause: Secondary interactions between the protonated amine groups of the analytes and acidic silanol groups on the silica surface of the column packing material.

Troubleshooting Workflow:

G start Peak Tailing Observed for Basic Analytes check_ph Is Mobile Phase pH ≥ 2 units below analyte pKa? start->check_ph adjust_ph Decrease Mobile Phase pH (e.g., 0.1% TFA, H3PO4) check_ph->adjust_ph No check_buffer Is the buffer concentration sufficient? (Typically 10-25 mM) check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No add_competitor Add a Competing Base (e.g., Triethylamine 0.1%) check_buffer->add_competitor Yes increase_buffer->check_buffer check_column Is the column old or contaminated? add_competitor->check_column replace_column Replace with a new, end-capped column check_column->replace_column Yes end Symmetrical Peaks Achieved check_column->end No replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Verify Mobile Phase pH: Ensure the pH is low enough to fully protonate Tolterodine and its basic impurities. This minimizes their interaction with silanol groups.

  • Optimize Buffer Concentration: A buffer is most effective within ±1 pH unit of its pKa.[8] Insufficient buffer capacity can lead to pH shifts within the column, causing peak tailing.[18][19] Increase the concentration of your buffer (e.g., phosphate or acetate) to ensure consistent pH.

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, improving peak shape for basic analytes.[7]

  • Evaluate Column Health: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol groups. If the above steps don't resolve the issue, try a new, high-purity, end-capped column.

Q&A: Peak Fronting - My peaks look like shark fins. What's causing this?

Peak fronting is less common than tailing but indicates a different set of problems.[20]

Primary Causes:

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to travel down the column unretained, leading to a fronting peak.[20]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread and can lead to fronting.[7]

Troubleshooting Steps:

  • Reduce Sample Concentration: The easiest first step is to dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[7][20]

  • Decrease Injection Volume: Similar to reducing concentration, injecting a smaller volume can alleviate overload.[20]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[7] If solubility is an issue, use the weakest possible solvent that will dissolve the sample.

Q&A: Poor Resolution - I can't separate two critical impurities. What mobile phase parameters can I adjust?

Achieving adequate resolution between closely eluting peaks often requires fine-tuning the mobile phase.

Optimization Strategy:

G start Poor Resolution Between Impurities adjust_organic Adjust Organic Solvent Ratio (Isocratic or Gradient Slope) start->adjust_organic change_organic Change Organic Solvent (e.g., Acetonitrile to Methanol) adjust_organic->change_organic No Improvement end Resolution Achieved adjust_organic->end Success adjust_ph Fine-tune Mobile Phase pH (within column stability limits) change_organic->adjust_ph No Improvement change_organic->end Success change_buffer Change Buffer Type or Add Ion-Pair Reagent adjust_ph->change_buffer No Improvement adjust_ph->end Success change_buffer->end Success

Caption: Mobile phase optimization for resolution.

Detailed Explanation:

  • Modify Organic Solvent Percentage: This is the most powerful tool for adjusting retention and selectivity.

    • Isocratic: Decrease the percentage of organic solvent to increase retention and potentially improve the separation of early eluting peaks.

    • Gradient: Make the gradient shallower (i.e., a smaller change in organic solvent percentage over time) to increase the separation window for closely eluting compounds.[21]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol or a combination of both. This can alter the elution order and improve resolution.[17][21]

  • Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds, especially if the pH is close to their pKa.[8][19][22] A slight adjustment in pH can often resolve co-eluting peaks. Be sure to stay within the stable pH range of your column (typically pH 2-8 for silica-based columns).[8]

  • Consider Ion-Pairing Reagents: For very polar impurities that are difficult to retain, adding an ion-pairing reagent to the mobile phase can improve retention and resolution. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.

Section 3: Advanced Topics & Method Robustness

Once a separation is achieved, ensuring its long-term performance is critical.

FAQ 3: How do I ensure my method is robust and transferable between different HPLC systems?

Method robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Key Parameters to Test for Robustness:

  • Mobile phase pH (± 0.1-0.2 units)

  • Column temperature (± 2-5 °C)

  • Flow rate (± 5-10%)

  • Mobile phase composition (± 1-2% organic)

  • Different column batches

  • Different HPLC instruments

Systematically vary these parameters and assess the impact on critical separation criteria like resolution, peak symmetry, and retention time.

FAQ 4: When should I consider using UPLC instead of HPLC for Tolterodine impurity analysis?

Ultra-Performance Liquid Chromatography (UPLC) uses columns with smaller particle sizes (< 2 µm) and can offer significant advantages over traditional HPLC.[3][23]

Consider UPLC when you need:

  • Higher Resolution: To separate very closely eluting or a large number of impurities.[3]

  • Faster Analysis Times: UPLC methods can significantly reduce run times, increasing sample throughput.[23][24]

  • Increased Sensitivity: Sharper, narrower peaks from UPLC lead to greater peak heights and improved sensitivity.[23]

Several UPLC methods for Tolterodine have been successfully developed and validated, demonstrating their suitability for this application.[3][23][25]

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2015). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2017, January 31). A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. Retrieved from [Link]

  • PharmaInfo. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. Retrieved from [Link]

  • Prakash, L., et al. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica. Retrieved from [Link]

  • Prakash, L., et al. (2014). Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Satyanarayana, P. V. V., et al. (2012). A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. Chromatographia. Retrieved from [Link]

  • Nageswara Rao, T., et al. (2017). A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Retrieved from [Link]

  • SynZeal. (n.d.). Tolterodine Impurities. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Tlcpharma. (n.d.). Tolterodine Tartrate Impurities | Usp | Ep | Bp. Retrieved from [Link]

  • Semantic Scholar. (2014, March 5). Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. Retrieved from [Link]

  • ResearchGate. (2025, September 11). Development and validation of an RP-HPLC method for the estimation of tolterodine in raw materials and tablet dosage forms. Retrieved from [Link]

  • USP-NF. (2017, July 28). Tolterodine Tartrate Revision Bulletin. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Stoll, D. R., & Lauer, T. J. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). Tolterodine Tartrate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tolterodine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Tolterodine Metabolism

Tolterodine is a competitive muscarinic receptor antagonist used to treat overactive bladder.[1] It undergoes extensive first-pass metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes.

  • Oxidation: The primary metabolic route in most individuals involves the oxidation of the 5-methyl group on the phenol ring, catalyzed by CYP2D6. This produces the 5-hydroxymethyl metabolite, which is pharmacologically active and contributes significantly to the therapeutic effect of the parent drug.[2]

  • N-Dealkylation: A secondary pathway, more prominent in individuals with low CYP2D6 activity, is the N-dealkylation of the diisopropylamino group, mediated by CYP3A4. This results in an inactive N-dealkylated metabolite.[3]

The synthesis of these metabolites is crucial for various research applications, including their use as reference standards in analytical assays, in vitro and in vivo pharmacological studies, and as precursors for further chemical modifications.

Section 1: Synthesis of 5-Hydroxymethyl Tolterodine

The synthesis of 5-hydroxymethyl tolterodine presents a significant challenge due to the need for selective oxidation of the benzylic methyl group in the presence of other reactive functional groups, namely the phenolic hydroxyl and the tertiary amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the main strategies for synthesizing 5-hydroxymethyl tolterodine?

A1: There are two primary approaches for the synthesis of 5-hydroxymethyl tolterodine:

  • Direct Oxidation of Tolterodine: This is the most direct route but is often complicated by a lack of selectivity. The benzylic methyl group is susceptible to oxidation, but the phenolic hydroxyl group can also be oxidized, leading to undesired byproducts.[4]

  • Multi-step Synthesis from a Precursor: This approach involves starting with a precursor that already contains the hydroxymethyl group or a group that can be easily converted to it. This strategy offers better control over the final product but requires a longer synthetic route.

Q2: I'm attempting the direct oxidation of tolterodine, but I'm getting a complex mixture of products and low yield of the desired 5-hydroxymethyl metabolite. What's going wrong?

A2: The most likely issue is the lack of a protecting group for the phenolic hydroxyl. This group is sensitive to oxidation and can lead to the formation of quinone-type byproducts. Additionally, the tertiary amine can be oxidized to an N-oxide.

Troubleshooting Steps:

  • Protect the Phenolic Hydroxyl Group: Before oxidation, protect the phenolic hydroxyl group as an ether (e.g., benzyl or silyl ether) or an ester.[5][6] This will prevent its oxidation and direct the reaction to the desired benzylic position. The choice of protecting group will depend on the oxidation conditions you plan to use.

  • Choose a Selective Oxidizing Agent: Harsh oxidizing agents like potassium permanganate (KMnO4) can lead to over-oxidation to the carboxylic acid and are generally not recommended for this transformation.[7] Milder, more selective reagents are preferable.

  • Control Reaction Conditions: Carefully control the reaction temperature and time to minimize side reactions.

Q3: What are some suitable protecting groups for the phenolic hydroxyl group of tolterodine during oxidation?

A3: The ideal protecting group should be stable to the oxidation conditions and easily removable without affecting the rest of the molecule. Some options include:

Protecting GroupProtection ReagentDeprotection ConditionsStability Notes
Benzyl (Bn) Benzyl bromide, baseHydrogenolysis (H2, Pd/C)Generally stable to many oxidizing agents.
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride, baseFluoride source (e.g., TBAF)Stability varies with the bulkiness of the silyl group. TIPS is more robust than TBDMS.[5]
Acetyl (Ac) Acetic anhydride, baseMild base (e.g., K2CO3 in methanol)May not be stable to some oxidative conditions.

Q4: Can you provide a general protocol for the synthesis of 5-hydroxymethyl tolterodine via a protected intermediate?

A4: The following is a generalized, two-step protocol that can be optimized for your specific laboratory conditions.

Experimental Protocol: Synthesis of 5-Hydroxymethyl Tolterodine

Step 1: Protection of the Phenolic Hydroxyl Group (e.g., Benzylation)

  • Dissolve Tolterodine: Dissolve tolterodine in a suitable aprotic solvent (e.g., acetone, DMF).

  • Add Base: Add a slight excess of a suitable base (e.g., potassium carbonate).

  • Add Benzylating Agent: Add benzyl bromide dropwise at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Benzylic Oxidation

  • Dissolve Protected Tolterodine: Dissolve the protected tolterodine from Step 1 in a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride).

  • Add Oxidizing Agent: Carefully add a selective oxidizing agent, such as chromium trioxide (CrO3), in portions while maintaining a low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or LC-MS.

  • Quench and Work-up: Quench the reaction with a suitable reducing agent (e.g., isopropanol) and then water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography to isolate the protected 5-hydroxymethyl tolterodine.

Step 3: Deprotection

  • Dissolve Protected Product: Dissolve the purified product from Step 2 in a suitable solvent (e.g., ethanol or methanol).

  • Add Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenolysis: Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude 5-hydroxymethyl tolterodine.

  • Final Purification: Purify the final product by a suitable method, such as preparative HPLC or crystallization.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Tolterodine Tolterodine Protected_Tolterodine Protected Tolterodine Tolterodine->Protected_Tolterodine Protection (e.g., Benzylation) Protected_Metabolite Protected 5-Hydroxymethyl Tolterodine Protected_Tolterodine->Protected_Metabolite Benzylic Oxidation Final_Product 5-Hydroxymethyl Tolterodine Protected_Metabolite->Final_Product Deprotection (e.g., Hydrogenolysis)

Caption: Synthetic workflow for 5-hydroxymethyl tolterodine.

Section 2: Synthesis of N-Dealkylated Tolterodine

The synthesis of N-dealkylated tolterodine involves the selective removal of one or both isopropyl groups from the tertiary amine. This can be challenging due to the steric hindrance around the nitrogen atom.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common methods for N-dealkylation of tertiary amines like tolterodine?

A1: Several methods can be employed for the N-dealkylation of tertiary amines, with varying degrees of selectivity and harshness:

  • Von Braun Reaction: This classic method uses cyanogen bromide (BrCN) to cleave the tertiary amine, forming a cyanamide intermediate that can be hydrolyzed to the secondary amine.[8][9]

  • Reaction with Chloroformates: Reagents like phenyl chloroformate or α-chloroethyl chloroformate react with the tertiary amine to form a carbamate, which is then cleaved to yield the secondary amine.[8]

  • Oxidative N-Dealkylation: Certain oxidative conditions can lead to the removal of an alkyl group.

Q2: I'm trying to perform a von Braun reaction on tolterodine, but the reaction is sluggish and gives a low yield. What could be the issue?

A2: The von Braun reaction can be sensitive to steric hindrance. The bulky diisopropylamino group of tolterodine may react slowly with cyanogen bromide.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Due to the steric hindrance, more forcing conditions may be necessary.

  • Use an Appropriate Solvent: Anhydrous solvents like chloroform or benzene are typically used.

  • Ensure Purity of Reagents: Cyanogen bromide is moisture-sensitive and should be handled with care in a fume hood.

  • Consider an Alternative Method: If the von Braun reaction consistently gives poor results, switching to a chloroformate-based method might be more successful.

Q3: Can you provide a general protocol for the N-dealkylation of tolterodine using a chloroformate?

A3: The following is a generalized protocol using phenyl chloroformate.

Experimental Protocol: Synthesis of N-Deisopropyl Tolterodine

  • Dissolve Tolterodine: Dissolve tolterodine in an inert solvent such as toluene or dichloromethane.

  • Add Chloroformate: Add phenyl chloroformate to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting carbamate intermediate can be purified by column chromatography or used directly in the next step.

  • Cleavage of Carbamate: The carbamate can be cleaved under basic conditions (e.g., refluxing with potassium hydroxide in ethanol) or acidic conditions to yield the N-desisopropyl tolterodine.

  • Purification: Purify the final product by column chromatography or preparative HPLC.

Logical Relationship Diagram for N-Dealkylation:

NDealkylation Start Tolterodine (Tertiary Amine) Intermediate Carbamate Intermediate Start->Intermediate Reaction with Chloroformate Product N-Deisopropyl Tolterodine (Secondary Amine) Intermediate->Product Hydrolysis Side_Product Isopropyl Halide/ Other Byproducts Intermediate->Side_Product

Caption: N-Dealkylation of Tolterodine via a carbamate intermediate.

Section 3: Purification and Characterization

The purification of tolterodine metabolites can be challenging due to their polar nature and the presence of a basic amine group, which can cause tailing on silica gel chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having difficulty purifying 5-hydroxymethyl tolterodine and N-dealkylated tolterodine by standard silica gel column chromatography. The peaks are tailing badly.

A1: The basic amine functionality in these molecules interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.

Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica.

  • Reversed-Phase Chromatography: Reversed-phase HPLC or flash chromatography is an excellent alternative for purifying polar, basic compounds.[10] A C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) or formic acid can provide good separation.

Q2: What analytical techniques are essential for characterizing the synthesized tolterodine metabolites?

A2: A combination of spectroscopic and spectrometric techniques is necessary for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and for quantification.[11][12][13]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

By understanding the key chemical transformations and potential pitfalls, and by employing the troubleshooting strategies outlined in this guide, researchers can more efficiently synthesize and purify tolterodine metabolites for their scientific investigations.

References

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • N-Dealkyl
  • Technical Guide: Synthesis and Characterization of Deuter
  • Protecting Groups.
  • What is the mechanism of action (MOA) of Tolterodine?. Dr.Oracle.
  • Process for n-dealkylation of tertiary amines.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized St
  • S. A. Lawrence Dealkylation reactions offer convenient synthetic strategies for the preparation of amines.
  • N-dealkylation of tertiary amines.
  • A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartr
  • (R)-Desisopropyl Tolterodine | CAS No: 194482-41-2.
  • Process for N-dealkylation of tertiary amines.
  • Allylic and Benzylic Oxid
  • Practical Process for the Air Oxidation of Cresols: Part B. Evaluation of the Laboratory-Scale Oxidation Process.
  • Tolterodine-impurities.
  • von Braun reaction. Wikipedia.
  • Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis.
  • Oxidation of p-cresol catalyzed by neat and zeolite encapsul
  • Technical Support Center: Selective Oxidation of p-Cresol Deriv
  • (R)
  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formul
  • Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists.
  • N-Dealkyl
  • Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. PharmaInfo.
  • RP-HPLC method for estim
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • WO2010092500A2 - A process for the preparation of tolterodine tartrate.
  • The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine.
  • The Design and Development of Fesoterodine as a Prodrug of 5- Hydroxymethyl Tolterodine (5HMT), the Active Metabolite of Tolterodine | Request PDF.
  • Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library.
  • Tolterodine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
  • Investigations on the N-dealkylation reaction of protected chelating agents.
  • N-Dealkylation of amines by the von Braun reaction..

Sources

Technical Support Center: Synthesis of rac Didesisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of racemic Didesisopropyl Tolterodine. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve the final yield and purity of this important Tolterodine-related compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is rac Didesisopropyl Tolterodine and why is it synthesized?

Answer: Racemic (rac) Didesisopropyl Tolterodine, chemically known as 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropylamine, is the primary amine analogue of Tolterodine.[1] Unlike Tolterodine, which is a tertiary amine with two isopropyl groups, this compound lacks those alkyl substituents on the nitrogen atom.

It is primarily synthesized for use as a reference standard in analytical studies.[2][3] As a known metabolite and potential process-related impurity in the manufacturing of Tolterodine, having a pure sample of Didesisopropyl Tolterodine is crucial for developing and validating analytical methods to ensure the quality and safety of the final drug product.[2][3]

Q2: What is the most common synthetic route to prepare this compound?

Answer: The most direct and common synthetic approach is analogous to one of the key steps in Tolterodine synthesis itself: the reductive amination of a carbonyl precursor.[4] The key difference is the choice of the amine. Instead of using diisopropylamine, a source of ammonia is used to react with the precursor aldehyde, 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanal, to form the primary amine.[5]

Q3: Is it possible to synthesize Didesisopropyl Tolterodine by dealkylating Tolterodine?

Answer: While chemically possible, the dealkylation of a stable tertiary amine like Tolterodine to a primary amine is often a harsh, multi-step, and low-yielding process. It is not a preferred method for a targeted synthesis. A related reaction, the Hofmann Elimination, involves converting the amine to a quaternary ammonium salt, which then eliminates to form an alkene and a tertiary amine upon heating with a base, rather than yielding the desired primary amine.[6][7] Therefore, direct synthesis via reductive amination is significantly more efficient and practical.

Part 2: Troubleshooting Guide for Synthesis via Reductive Amination

This section addresses specific issues you may encounter when synthesizing this compound from its aldehyde precursor, 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanal.

Workflow: Reductive Amination Pathway

Below is a diagram illustrating the general synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Product & Purification A 3-(2-hydroxy-5-methylphenyl) -3-phenylpropanal (Aldehyde Precursor) C Imine Formation A->C Combine in appropriate solvent B Ammonia Source (e.g., NH4OAc, NH3 in MeOH) B->C D Reduction C->D Add Reducing Agent (e.g., NaBH3CN) E Crude rac Didesisopropyl Tolterodine D->E Reaction Quench & Work-up F Purification (Chromatography/Crystallization) E->F G Pure Product F->G

Caption: General workflow for the synthesis of this compound.

Issue 1: Low Yield - Incomplete Conversion of the Aldehyde

Question: My reaction stalls, and I observe a significant amount of unreacted aldehyde starting material by TLC/LC-MS. What could be the cause?

Answer: Incomplete conversion is a common issue in reductive aminations. Several factors related to the two key stages—imine formation and reduction—can be responsible.

Causality & Solutions:

  • Inefficient Imine Formation: The initial equilibrium between the aldehyde and ammonia to form the imine may not be favorable.

    • pH Control: Imine formation is typically acid-catalyzed but inhibited at very low pH. If you are using an ammonia salt like ammonium acetate, the acetate acts as a buffer. If using ammonia gas or a solution in methanol, the absence of a catalyst can slow the reaction. Consider adding a catalytic amount of a mild acid like acetic acid.

    • Water Removal: The formation of the imine releases water. In some systems, removing this water (e.g., with a Dean-Stark trap or by adding molecular sieves) can drive the equilibrium toward the imine, but this can be complicated by the choice of solvent and reducing agent.

  • Choice and Reactivity of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is more reactive towards the protonated imine (iminium ion) than the aldehyde at neutral to slightly acidic pH. Ensure the pH of your reaction is maintained between 6 and 7 for optimal selectivity.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative that often gives excellent yields. It can be used without strict pH control and is highly effective.

    • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source is a very effective and clean method.[4] However, it requires specialized equipment (hydrogenator) and careful handling of the catalyst.

  • Reaction Conditions:

    • Temperature: While many reductive aminations run well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate of imine formation without significantly promoting side reactions.

    • Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor the bimolecular imine formation step.

Issue 2: Formation of a Major Impurity with ~2x the Mass of the Product

Question: I am seeing a significant byproduct that, by mass spectrometry, appears to be a dimer. What is this impurity and how can I prevent it?

Answer: This is likely the secondary amine impurity, formed when the desired primary amine product reacts with another molecule of the starting aldehyde. This is a very common side reaction in reductive aminations with ammonia.

Mechanism of Side Reaction:

SideReaction Product Product (Primary Amine) Impurity Secondary Amine (Dimer Impurity) Product->Impurity + Aldehyde, - H2O Aldehyde Aldehyde (Starting Material) Aldehyde->Impurity + Reduction

Caption: Formation of the secondary amine dimer impurity.

Causality & Solutions:

  • Stoichiometry: The primary cause is an insufficient excess of the ammonia source. Your newly formed primary amine product becomes a competitive nucleophile against the ammonia in solution.

    • Use a Large Excess of Ammonia: The most effective way to suppress this side reaction is to use a large stoichiometric excess of the ammonia source (e.g., 5-10 equivalents or more). This ensures that the concentration of ammonia is always significantly higher than the concentration of the product, kinetically favoring the reaction of the aldehyde with ammonia. Using ammonium acetate is often effective as it provides both the ammonia source and the pH buffer.

  • Rate of Addition: If you are adding the reducing agent portion-wise, a slow rate of addition can allow the concentration of the primary amine product to build up before all the aldehyde is consumed, increasing the chance of dimer formation.

    • Control the Addition: While a controlled addition of the reducing agent is generally good practice to manage exotherms, ensure the reaction is not starved of the reducing agent for long periods. Alternatively, having all reagents present at the start (if using a mild agent like NaBH(OAc)₃) can be effective.

Issue 3: Difficulty with Product Purification

Question: My crude product is an oil, and I'm struggling to purify it by column chromatography. The product either streaks badly on the column or the yield is very low after purification.

Answer: Amines, especially primary amines with a free phenol group, can be challenging to purify on standard silica gel.

Causality & Solutions:

  • Interaction with Silica Gel: The basic amine and acidic phenol can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption (low yield) and band tailing (poor separation).

    • Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (~1-2%) or ammonia (in methanol), to your eluent system. This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel for purification.

  • Product Form: Purifying the compound as a free base can be difficult if it is not a solid.

    • Purify via Salt Formation: A highly effective strategy is to convert the crude free base into a salt (e.g., hydrochloride or tartrate). This is often a crystalline solid that can be purified by recrystallization, which is highly efficient for removing less basic or neutral impurities. The pure salt can then be converted back to the free base if needed by treatment with a base (e.g., NaHCO₃ solution) and extraction.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended SettingRationale & Potential Impact on Yield
Ammonia Source Ammonium Acetate (NH₄OAc)Provides both ammonia and a mild acid catalyst/buffer. Simplifies pH control.
Equivalents of NH₄OAc 5 - 10 equivalentsA large excess is critical to minimize the formation of the secondary amine dimer impurity, thereby increasing the yield of the desired primary amine.
Reducing Agent NaBH(OAc)₃ or NaBH₃CNBoth are selective for the imine over the aldehyde. NaBH(OAc)₃ is often preferred as it is less toxic and does not require strict pH control.[5]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH)Choose a solvent that dissolves the starting materials and is compatible with the reducing agent. Anhydrous solvents are preferred.
Temperature Room Temperature to 45 °CGentle heating can accelerate slow imine formation. Monitor for potential side reactions if heating.
pH (for NaBH₃CN) 6 - 7Essential for maintaining the selectivity of NaBH₃CN for the iminium ion over the aldehyde carbonyl.

Part 3: Experimental Protocol Example

Synthesis of this compound via Reductive Amination

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions by qualified personnel.

Materials:

  • 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanal (1.0 eq)

  • Ammonium Acetate (NH₄OAc, 7.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanal (1.0 eq) and ammonium acetate (7.0 eq).

  • Add anhydrous dichloromethane to form a solution or a fine suspension (approx. 0.1 M concentration with respect to the aldehyde).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with deionized water, then with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or foam.

  • Purify the crude material using column chromatography on silica gel using an eluent system such as DCM/Methanol with 1% triethylamine, or via recrystallization after conversion to a suitable salt.

References

  • An Efficient Synthesis of Racemic Tolterodine. (ResearchGate) [Link]

  • Hofmann Elimination Reaction | Definition, Mechanism & Applications. (Allen) [Link]

  • Tolterodine EP Impurities & USP Related Compounds. (SynThink Research Chemicals) [Link]

  • Tolterodine Impurities and Related Compound. (Veeprho) [Link]

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. (Aakash Institute) [Link]

  • 11.8: Quaternary Ammonium Salts- Hofmann Elimination. (Chemistry LibreTexts) [Link]

  • Ch22: Hofmann elimination. (University of Calgary) [Link]

  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. (Journal of Chemical and Pharmaceutical Research) [Link]

  • Hofmann Elimination. (BYJU'S) [Link]

  • Tolterodine-impurities. (Pharmaffiliates) [Link]

  • Short synthesis of tolterodine, intermediates and metabolites.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (PubMed) [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (White Rose Research Online) [Link]

  • Synthesis of (R)‐(+)‐tolterodine. (ResearchGate) [Link]

  • A process for the preparation of tolterodine tartrate.
  • Didesisopropyl Tolterodine. (Veeprho) [Link]

Sources

Technical Support Center: Tolterodine Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tolterodine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of Tolterodine under various stress conditions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific rationale to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the typical degradation profile of Tolterodine under ICH-prescribed stress conditions?

Tolterodine tartrate exhibits a distinct stability profile. It is notably susceptible to degradation under alkaline conditions and, to a lesser extent, under oxidative and acidic conditions.[1] Conversely, it demonstrates high stability under photolytic and neutral hydrolytic conditions.[2]

Key Causality: The phenolic hydroxyl group and the tertiary amine in the Tolterodine structure are the primary sites susceptible to chemical transformation. The tertiary amine can be oxidized, while the overall structure is more prone to cleavage under harsh pH conditions, particularly basic hydrolysis.

Q2: I am observing significant degradation of Tolterodine under basic (alkaline) hydrolysis. Is this expected?

Yes, this is a well-documented characteristic of Tolterodine. Significant degradation is expected under base hydrolysis, for instance, when treated with 1 N NaOH at 80°C for 2 hours.[2] This susceptibility is a critical parameter to assess and confirms the stability-indicating nature of your analytical method.

Q3: My results show minimal to no degradation under acidic conditions. Have I performed the experiment correctly?

This is a plausible and frequently observed outcome. Tolterodine is relatively stable under acidic stress (e.g., 1 N HCl at 80°C for 2 hours).[2][3] However, some studies have reported a degree of degradation under acidic conditions, so the extent can depend on the precise experimental parameters.[1][4] If your analytical method is validated and the peak purity of Tolterodine is confirmed, these results are likely accurate.

Q4: What are the common degradation products of Tolterodine that I should be aware of?

During forced degradation and stability studies, several degradation products have been identified. One notable degradant is 2-(3-amino-1-phenylpropyl)-4-methylphenol , also known as des-N,N-diisopropyl tolterodine .[2][5] This impurity arises from the cleavage of the two isopropyl groups from the tertiary amine. Another impurity, 6-methyl-4-phenylchroman-2-ol , has been identified when Tolterodine interacts with certain excipients under conditions of high temperature and humidity.[6]

Q5: Why is a Photo Diode Array (PDA) detector essential for these studies?

A PDA detector is critical for establishing the trustworthiness of a stability-indicating method. Its primary role is to perform peak purity analysis.[2][7] This test ensures that the main Tolterodine peak is spectrally pure and not co-eluting with any hidden degradation products. A "pure" peak confirms that the decrease in the main drug peak area is directly attributable to degradation, which is fundamental for accurate quantification.

Q6: How do I ensure my analytical method is truly "stability-indicating"?

A method is considered stability-indicating when it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate this, you must demonstrate:

  • Specificity: All degradation product peaks are well-resolved from the Tolterodine peak.[2]

  • Peak Purity: The Tolterodine peak is spectrally pure in all stressed samples, as confirmed by a PDA detector.[7]

  • Mass Balance: The sum of the assay of the remaining Tolterodine and the percentage of all degradation products should be close to 100%.[2] This accounts for all the mass of the degraded drug.

Troubleshooting Guide

Issue 1: Poor resolution between Tolterodine and a degradation peak.
  • Plausible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The retention of Tolterodine, which has a basic nitrogen atom, is sensitive to pH. A small adjustment to the buffer pH (e.g., ±0.2 units) can significantly alter retention times and improve resolution.[1]

    • Modify Organic Solvent Ratio: Change the gradient slope or the isocratic ratio of your organic solvent (e.g., acetonitrile or methanol). A shallower gradient often improves the separation of closely eluting peaks.

    • Change Organic Solvent: If using methanol, consider switching to acetonitrile, or vice versa. Acetonitrile often provides different selectivity for aromatic compounds.

    • Column Selection: Ensure you are using a high-efficiency column. A C18 column is standard, but if resolution is still an issue, consider a column with a different stationary phase chemistry (e.g., C8 or Phenyl-Hexyl).[8]

Issue 2: Mass balance is significantly less than 95%.
  • Plausible Cause 1: One or more degradation products are not being detected. This can happen if the degradant does not have a chromophore that absorbs at the detection wavelength.

  • Troubleshooting Steps:

    • Analyze at a Lower Wavelength: Analyze the stressed samples at a lower, less selective wavelength (e.g., 210 nm) to try and detect additional peaks.[2][7]

    • Use a Universal Detector: If available, use a mass spectrometer (LC-MS) to detect non-chromophoric degradants.

  • Plausible Cause 2: A degradant is co-eluting with the main Tolterodine peak.

  • Troubleshooting Steps:

    • Check Peak Purity: Scrutinize the peak purity plot from your PDA detector. A "purity angle" greater than the "purity threshold" indicates a spectrally impure peak.

    • Re-optimize Chromatography: If the peak is impure, follow the steps outlined in "Issue 1" to achieve separation.

Issue 3: Inconsistent degradation levels in replicate experiments.
  • Plausible Cause: Instability of the sample solution after preparation. The degradation process may be continuing at room temperature.

  • Troubleshooting Steps:

    • Perform Solution Stability Studies: Analyze your standard and sample solutions at regular intervals (e.g., 0, 8, 18, 24 hours) while stored at room temperature and under refrigeration.[1][9] This will determine the window of time in which your prepared samples are stable for analysis.

    • Neutralize Promptly and Accurately: After acid or base hydrolysis, ensure the sample is immediately cooled and neutralized to halt the reaction. Inaccurate neutralization can leave the sample slightly acidic or basic, allowing degradation to continue.

    • Control Temperature: Ensure the temperature for thermal and hydrolytic stress is precisely controlled and uniform across all samples.

Data Presentation

Summary of Tolterodine Degradation under Stress Conditions
Stress ConditionReagents & ConditionsObserved DegradationReference
Alkaline Hydrolysis 1 N NaOH at 80°C for 2 hoursSignificant Degradation[2]
Acid Hydrolysis 1 N HCl at 80°C for 2 hoursStable / Slight Degradation[1][2]
Oxidative 6% H₂O₂ at 50°C for 2 hoursSlight Degradation[2]
Thermal (Solid State) 105°C for 24 hoursSlight Degradation[2]
Photolytic 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Stable[2]
Neutral Hydrolysis Water at 80°C for 2 hoursStable[2]

Experimental Protocols & Visualizations

General Workflow for Forced Degradation Study

The following diagram illustrates the logical flow of a comprehensive forced degradation study, from sample preparation to data analysis and method validation.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation API Tolterodine API Stock Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) API->Acid Stress Base Alkaline Hydrolysis (e.g., 1N NaOH, 80°C) API->Base Stress Oxidative Oxidation (e.g., 6% H₂O₂, 50°C) API->Oxidative Stress Thermal Thermal (e.g., 105°C) API->Thermal Stress Photo Photolytic (UV/Vis Light) API->Photo Stress Placebo Placebo Stock HPLC HPLC/UPLC Analysis (with PDA Detector) Placebo->HPLC Check Interference Acid->HPLC Neutralize & Dilute Base->HPLC Neutralize & Dilute Oxidative->HPLC Dilute Thermal->HPLC Dilute Photo->HPLC Dilute Purity Peak Purity Check HPLC->Purity Resolution Resolution (Rs > 2) Purity->Resolution MassBalance Mass Balance Calculation Resolution->MassBalance Validation Method Validation MassBalance->Validation

Caption: Workflow for a Tolterodine forced degradation study.

Protocol 1: Alkaline and Acidic Hydrolysis
  • Sample Preparation: Prepare a stock solution of Tolterodine tartrate in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Stress: Transfer an aliquot of the stock solution into a flask. Add an equal volume of 1 N HCl.

  • Alkaline Stress: In a separate flask, transfer an aliquot of the stock solution and add an equal volume of 1 N NaOH.

  • Incubation: Heat both flasks at 80°C for 2 hours.[2]

  • Neutralization: After incubation, immediately cool the flasks to room temperature. Carefully neutralize the acidic solution with 1 N NaOH and the alkaline solution with 1 N HCl to a pH of ~7.

  • Final Dilution: Dilute the neutralized solutions with the diluent to a final concentration suitable for HPLC/UPLC analysis (e.g., 50-100 µg/mL).

  • Analysis: Inject into the validated stability-indicating HPLC/UPLC system.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a stock solution of Tolterodine tartrate (approx. 1 mg/mL).

  • Stress Application: Transfer an aliquot of the stock solution into a flask. Add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 6% H₂O₂).[2]

  • Incubation: Keep the flask at 50°C for 2 hours.[2]

  • Final Dilution: Cool the solution to room temperature and dilute with the diluent to the target concentration for analysis.

  • Analysis: Inject into the HPLC/UPLC system.

Tolterodine Stability Profile Visualization

This diagram provides a conceptual overview of Tolterodine's stability, highlighting its vulnerability to specific stress factors.

Stability_Profile cluster_conditions Stress Conditions cluster_outcomes Degradation Outcome Tolterodine Tolterodine Molecule Acid Acidic (HCl) Tolterodine->Acid Alkaline Alkaline (NaOH) Tolterodine->Alkaline Oxidative Oxidative (H₂O₂) Tolterodine->Oxidative Thermal Thermal (Heat) Tolterodine->Thermal Photolytic Photolytic (UV/Vis) Tolterodine->Photolytic Low_Deg Slight Degradation Acid->Low_Deg High_Deg Significant Degradation Alkaline->High_Deg Oxidative->Low_Deg Thermal->Low_Deg Stable Stable Photolytic->Stable

Caption: Stability profile of Tolterodine under various stress conditions.

References

  • Reddy, G. V., et al. (n.d.). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation.
  • Mody, B. K., et al. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. PharmaInfo.
  • Babu, P. S., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharmacia Lettre.
  • Rao, T. N., et al. (n.d.). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis.
  • (n.d.).
  • (2024).
  • (n.d.). A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples.
  • (n.d.).
  • Walash, M. I., et al. (2011). DETERMINATION OF TOLTERODINE TARTRATE IN PHARMACEUTICAL PREPARATIONS USING EOSIN, APPLICATION TO STABILITY STUDY. International Journal of Pharmaceutical Sciences and Research.
  • Reddy, A. S., et al. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research.
  • (2025). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation.

Sources

Technical Support Center: Minimizing Interference in Bioanalytical Methods for Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Tolterodine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interference issues encountered during method development, validation, and sample analysis. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your data.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common challenges and questions that arise during the bioanalysis of Tolterodine.

Q1: My assay is showing significant signal suppression in plasma samples compared to my standards in solvent. What is the likely cause?

A1: This is a classic sign of a matrix effect , specifically ion suppression.[1][2] The "matrix" refers to all the components in your biological sample (e.g., plasma) other than your analyte of interest, Tolterodine.[1] These components, such as phospholipids, salts, and proteins, can co-elute with Tolterodine and compete for ionization in the mass spectrometer source, leading to a reduced signal for your analyte.[1][2]

Q2: I'm observing an interfering peak at the same retention time as Tolterodine. How can I identify and eliminate it?

A2: This could be due to several factors, including:

  • Metabolites: Tolterodine is metabolized in the liver, primarily forming a pharmacologically active 5-hydroxymethyl derivative (5-HMT).[3] Depending on your chromatographic conditions, this metabolite could potentially interfere.

  • Co-administered drugs: If the study involves multiple medications, there is a possibility of interference from other drugs or their metabolites.[4][5]

  • Endogenous compounds: Components naturally present in the biological matrix might have similar properties to Tolterodine and co-elute.

To address this, you'll need to investigate the specificity of your method. This can involve analyzing blank matrix from multiple sources, as well as samples containing potential interfering substances. Optimizing your chromatographic separation is also a key step.

Q3: My results are inconsistent between batches. What could be causing this variability?

A3: Inconsistent results often point to issues with the sample preparation process or the stability of the analyte. Key areas to investigate include:

  • Extraction recovery: Inconsistent recovery from your sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) will lead to variability.

  • Analyte stability: Tolterodine may be degrading in the biological matrix during sample collection, processing, or storage. It's crucial to perform stability studies under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

  • Internal Standard (IS) performance: An ideal internal standard should mimic the behavior of the analyte during sample preparation and analysis.[6] If your IS is not tracking the variability of Tolterodine, it can lead to inaccurate results.

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance on how to systematically troubleshoot and resolve common interference issues.

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS bioanalysis.[1][2] Here's how to tackle them:

Step 1: Quantify the Matrix Effect

A post-extraction addition experiment is a standard method to assess the magnitude of matrix effects.[7]

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final, clean extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Step 2: Implement Mitigation Strategies

Based on the severity of the matrix effect, consider the following strategies:

  • Optimize Sample Preparation: A more rigorous cleanup can remove interfering matrix components.[1][2]

Technique Principle Pros Cons
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Less effective at removing phospholipids and other interferences.
Liquid-Liquid Extraction (LLE) Tolterodine is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent like methyl tert-butyl ether).[8][9]Can provide a cleaner extract than PPT.Can be more time-consuming and requires solvent optimization.
Solid-Phase Extraction (SPE) Tolterodine is retained on a solid sorbent while interferences are washed away.Highly selective and provides the cleanest extracts.More complex method development and can be more expensive.
  • Chromatographic Separation: Improving the separation between Tolterodine and co-eluting matrix components is highly effective.[1]

    • Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).[9]

    • Modify the mobile phase composition and gradient profile.

    • Consider smaller particle size columns (e.g., UPLC) for higher resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Tolterodine-d6) is the gold standard as it co-elutes with the analyte and experiences the same degree of matrix effect, thus compensating for signal variability.[1][10]

Guide 2: Addressing Metabolite Interference

Tolterodine's primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is often analyzed concurrently.[7][8][9] However, if you are only interested in the parent drug, you must ensure 5-HMT is not interfering.

Step 1: Assess Chromatographic Resolution

  • Obtain a reference standard for 5-HMT.

  • Prepare a solution containing both Tolterodine and 5-HMT.

  • Inject this solution into your LC-MS/MS system to confirm that your chromatographic method provides baseline separation of the two compounds.

Step 2: Evaluate Mass Spectrometric Specificity

  • Infuse Tolterodine and 5-HMT individually into the mass spectrometer.

  • Confirm that the MRM (Multiple Reaction Monitoring) transition you are using for Tolterodine is not subject to crosstalk from 5-HMT.

Workflow for Assessing Metabolite Interference ```dot graph TD { A[Start: Potential Metabolite Interference] --> B{Obtain Metabolite Reference Standard}; B --> C{Develop Chromatographic Method}; C --> D{Inject Mixture of Tolterodine & 5-HMT}; D --> E{Evaluate Chromatographic Resolution}; E -- Baseline Separation --> F[Proceed with Validation]; E -- Poor Separation --> G{Optimize Chromatography}; G --> C; D --> H{Check for MS/MS Crosstalk}; H -- No Crosstalk --> F; H -- Crosstalk Detected --> I{Select Different MRM Transition}; I --> H; }

Caption: The sequential process of bioanalytical method validation.

References

  • Kim, H., et al. (2018). Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine. Ingenta Connect. Retrieved from [Link]

  • Sabri, N. A., et al. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. ResearchGate. Retrieved from [Link]

  • Yadav, M. S., et al. (2016). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. Retrieved from [Link]

  • Malhotra, B., et al. (2010). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Tekkeli, S. E. (2017). Spectrofluorimetric Method for the Determination of Tolterodine In Human Plasma and Pharmaceutical Preparations by Derivatizatio. Bezmialem Science. Retrieved from [Link]

  • Babu, P. S., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]

  • Rocchi, P., & Coccini, T. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Retrieved from [Link]

  • Park, J. H., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Archives of Pharmacal Research, 40(11), 1287-1295. Retrieved from [Link]

  • Rocchi, P., & Coccini, T. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. Retrieved from [Link]

  • OMICS International. (n.d.). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • Barroso, M., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]

  • Dolan, J. W. (2014). Troubleshooting. LCGC. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Yadav, M. S., et al. (2010). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. Semantic Scholar. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Tolterodine Tartrate. Retrieved from [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Singh, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]

  • De Zwart, L., et al. (2017). Co-Medication and Interference Testing in Bioanalysis: A European Bioanalysis Forum Recommendation. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • Rahman, M., et al. (2015). US FDA guidelines for bioanalytical method validation. ResearchGate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Urotrol | Analytical Method Development | Validation | BA/BE Studies. Retrieved from [Link]

  • De Zwart, L., et al. (2016). Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Tolterodine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. This resource provides both quick-reference FAQs and in-depth troubleshooting guides, grounded in scientific principles and field-proven experience, to ensure the accuracy and reliability of your analytical results.

Introduction to Matrix Effects in Tolterodine Analysis

When analyzing Tolterodine in complex biological matrices such as plasma, serum, or urine, co-eluting endogenous components can interfere with the ionization process in the mass spectrometer source. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the quantification.[1][2][3] Phospholipids are a primary culprit in biological samples, often co-extracting with analytes and causing significant ion suppression.[4][5][6] This guide will provide a structured approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered during the LC-MS analysis of Tolterodine.

Q1: My Tolterodine signal is significantly lower in plasma samples compared to the neat standard. What is the likely cause?

A1: This is a classic sign of ion suppression, a type of matrix effect.[1] Endogenous components from the plasma, such as phospholipids, are likely co-eluting with Tolterodine and competing for ionization in the MS source.[4][6] Review your sample preparation and chromatographic methods to improve the separation of Tolterodine from these interfering substances.

Q2: How can I quickly assess if I have a matrix effect issue?

A2: A post-extraction spike experiment is a reliable method.[5] Compare the peak area of Tolterodine in a blank matrix extract that has been spiked with the analyte to the peak area of a neat standard solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[2]

Q3: What is the best internal standard (IS) to use for Tolterodine analysis?

A3: A stable isotope-labeled (SIL) internal standard, such as Tolterodine-d6 or Tolterodine-d14, is highly recommended.[7][8][9][10] SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction and more reliable quantification.[1][11]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3][12] However, this approach is only feasible if the concentration of Tolterodine in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

In-Depth Troubleshooting Guides

This section provides detailed strategies and protocols to systematically address and overcome matrix effects in your Tolterodine LC-MS analysis.

Strategy 1: Optimizing Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before the sample is injected into the LC-MS system.[1][13] The choice of technique depends on the nature of the matrix and the physicochemical properties of Tolterodine.

start Start: Plasma/Serum Sample ppt Protein Precipitation (PPT) (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe decision1 Sufficiently Clean? ppt->decision1 lle->decision1 spe->decision1 hybridspe HybridSPE®-Phospholipid (Targeted Removal) end LC-MS Analysis hybridspe->end decision2 Phospholipid Interference? decision1->decision2 No decision1->end Yes decision2->spe Re-optimize SPE decision2->hybridspe Yes

Caption: Decision workflow for sample preparation.

LLE is a robust technique for extracting Tolterodine from biological fluids.[8][14][15] It relies on partitioning the analyte between the aqueous sample and an immiscible organic solvent.

  • Principle of Causality: Tolterodine is a basic compound. By adjusting the pH of the aqueous sample to be basic (e.g., pH > 9), Tolterodine will be in its non-ionized, more hydrophobic form, which enhances its partitioning into an organic solvent. This leaves many polar, interfering substances behind in the aqueous phase.

  • Step-by-Step Protocol for LLE:

    • To 200 µL of plasma, add 50 µL of your internal standard solution (e.g., Tolterodine-d6).

    • Add 50 µL of 1M Sodium Carbonate to basify the sample. Vortex briefly.

    • Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isopropyl alcohol (9:1, v/v) or tert-butylmethylether).[15][16]

    • Vortex for 5-10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

SPE provides a more selective cleanup compared to LLE and can be highly effective at removing phospholipids.[13]

  • Principle of Causality: Mixed-mode or polymeric reversed-phase SPE sorbents are often effective for basic drugs like Tolterodine. The sorbent can retain Tolterodine through hydrophobic interactions while allowing polar interferences like salts to be washed away. A subsequent wash with a weak organic solvent can remove less retained interferences, followed by elution of Tolterodine with a stronger organic solvent, often with a pH modification to disrupt ionic interactions.

  • Step-by-Step Protocol for Polymeric SPE (e.g., Strata-X):

    • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

    • Load: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid and load it onto the cartridge.

    • Wash 1: Pass 1 mL of 0.1M HCl to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of 20% methanol in water to remove moderately polar interferences.

    • Elute: Elute Tolterodine with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

For persistent phospholipid-based matrix effects, specialized techniques like HybridSPE® can be employed. These combine the simplicity of protein precipitation with the targeted removal of phospholipids.[5][17]

  • Principle of Causality: The stationary phase in these devices (often containing zirconia-coated silica) has a strong affinity for the phosphate groups on phospholipids, selectively retaining them via Lewis acid-base interactions while allowing the analyte to pass through.[4][6]

Strategy 2: Chromatographic Optimization

If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate Tolterodine from co-eluting matrix components.[1][12]

  • Gradient Optimization: Employ a shallower gradient around the elution time of Tolterodine to increase the separation from closely eluting interferences.

  • Column Choice: An Ascentis Express RP amide column has been shown to be effective for separating Tolterodine and its metabolite.[8][14]

  • Mobile Phase Modifiers: Using a mobile phase of 10 mM ammonium acetate and acetonitrile (20:80, v/v) has been successfully applied.[8][14] The ammonium acetate acts as a buffer and can improve peak shape.

HILIC is an excellent alternative for polar compounds and can provide a completely different selectivity profile compared to reversed-phase chromatography.[18][19][20]

  • Principle of Causality: In HILIC, a polar stationary phase is used with a high organic content mobile phase. This can be advantageous as phospholipids are typically less retained under these conditions and will elute earlier, while the more polar Tolterodine is retained and elutes later, effectively separating them.[21][22] A study has successfully used a silica column with a mobile phase of acetonitrile and 20mM ammonium acetate (70:30, v/v) for Tolterodine analysis.[16]

FeatureReversed-Phase (C18, Amide)HILIC (Silica)
Primary Retention Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase
Typical Mobile Phase High aqueous content, increasing organicHigh organic content, increasing aqueous
Elution of Tolterodine Typically mid-gradientRetained longer than less polar interferences
Elution of Phospholipids Can co-elute with analytes of similar hydrophobicityOften poorly retained, eluting in the void volume
Best For... General purpose, robust methodsSeparating polar analytes from non-polar interferences like lipids
Strategy 3: Mass Spectrometry Optimization

Fine-tuning the mass spectrometer settings can help minimize the impact of any remaining matrix components.

  • Multiple Reaction Monitoring (MRM): Using a tandem mass spectrometer (MS/MS) in MRM mode is crucial for selectivity.[13] By monitoring a specific precursor-to-product ion transition, you can significantly reduce background noise and interference from compounds that may have the same mass as Tolterodine but do not produce the same fragment ion.

    • Common Tolterodine Transition: m/z 326.1 → 147.1[8][9]

    • Common 5-hydroxymethyl Tolterodine (Metabolite) Transition: m/z 342.2 → 223.1[8][9][14]

  • Ion Source Parameter Optimization:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is standard for Tolterodine.[23]

    • Source Temperature and Gas Flows: Optimize the nebulizer gas, heater gas, and source temperature to ensure efficient desolvation of the analyte. Inefficient desolvation can exacerbate matrix effects.[2]

start Matrix Effect Identified (e.g., Ion Suppression) is_check Use Stable Isotope-Labeled Internal Standard (e.g., Tolterodine-d14) start->is_check sample_prep Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) is_check->sample_prep chromatography Modify Chromatography (Gradient, Column, HILIC) sample_prep->chromatography ms_settings Optimize MS Settings (MRM Transitions, Source Parameters) chromatography->ms_settings validation Re-validate Method ms_settings->validation

Caption: A systematic approach to troubleshooting.

Conclusion

Overcoming matrix effects in the LC-MS analysis of Tolterodine requires a systematic and multi-faceted approach. By starting with a robust sample preparation method, such as LLE or SPE, and complementing it with optimized chromatographic separation and the use of a stable isotope-labeled internal standard, researchers can develop reliable and accurate methods. This guide provides the foundational knowledge and practical protocols to troubleshoot and resolve these common analytical challenges, ultimately leading to higher quality data in your research and development endeavors.

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Center for Biotechnology Information. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. PubMed. [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. [Link]

  • A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. PubMed. [Link]

  • A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. ResearchGate. [Link]

  • A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Quality Assistance. [Link]

  • A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. National Center for Biotechnology Information. [Link]

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs. ResearchGate. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. ResearchGate. [Link]

  • development of a liquid chromatographic method for pharmacokinetic studies of tolterodine tartrate orodispersible tablets in rats. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Capillary solid-phase extraction-tandem mass spectrometry for fast quantification of free concentrations of tolterodine and two metabolites in ultrafiltered plasma samples. PubMed. [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • SAMPLE PREPARATION. Phenomenex. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Laboratory. [Link]

  • DEVELOPMENT OF A LIQUID CHROMATOGRAPHIC METHOD FOR PHARMACOKINETIC STUDIES OF TOLTERODINE TARTRATE ORODISPERSIBLE TABLETS IN RATS. ResearchGate. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Plasma Concentration Profile of Tolterodine and 5-hydroxymethyl Tolterodine Following Transdermal Administration of Tolterodine in Rats. PubMed. [Link]

  • Method development & validation of Tolterodine Tartrate in bulk as well as in pharmaceutical formulation by using RP-HPLC. ResearchGate. [Link]

  • Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

  • Stable Isotopes. Axios Research. [Link]

Sources

Technical Support Center: rac Didesisopropyl Tolterodine Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the rac Didesisopropyl Tolterodine reference material. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the purity and analysis of this reference standard. Our goal is to ensure the integrity and accuracy of your experimental results through scientifically sound advice and proven methodologies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound and why is it important as a reference material?

    • What are the potential sources of impurities in this reference material?

    • How should I properly store and handle the this compound reference material?

    • What is the recommended analytical technique for assessing the purity of this reference material?

  • Troubleshooting Guide: Purity and Analytical Issues

    • Chromatographic Issues:

      • My HPLC chromatogram shows an unexpected peak. How do I identify it?

      • I'm observing peak tailing or fronting for the main peak. What are the likely causes and solutions?

    • Purity Discrepancies:

      • The purity value I obtained is lower than that stated on the Certificate of Analysis (CoA). What should I do?

      • How can I confirm the identity and structure of a suspected impurity?

  • Experimental Protocols

    • Protocol 1: HPLC-UV Method for Purity Assessment of this compound

    • Protocol 2: Sample Preparation for LC-MS Analysis for Impurity Identification

  • References

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important as a reference material?

A: this compound, chemically known as 2-(3-amino-1-phenylpropyl)-4-methylphenol, is a primary metabolite and a potential process-related impurity of Tolterodine.[1][2][3] Tolterodine is an antimuscarinic drug used to treat overactive bladder.[4][5] As a reference material, this compound is crucial for several analytical applications in pharmaceutical development:

  • Impurity Profiling: It serves as a standard to identify and quantify this specific impurity in Tolterodine drug substances and products, which is a regulatory requirement under guidelines such as ICH Q3A.[6][7][8]

  • Method Validation: It is used to validate analytical methods, such as HPLC, for specificity, accuracy, and precision in detecting and quantifying impurities.

  • Stability Studies: It helps in monitoring the degradation of Tolterodine under various stress conditions, as Didesisopropyl Tolterodine can be a degradation product.[1]

The availability of a well-characterized reference standard of high purity is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.[9][10][11]

Q2: What are the potential sources of impurities in this reference material?

A: Impurities in a reference material like this compound can originate from several sources:

  • Synthesis Process: The manufacturing process can introduce impurities such as starting materials, by-products, intermediates, and reagents.[7]

  • Degradation: The reference material itself can degrade over time if not stored under appropriate conditions.[12][13] Degradation can be accelerated by factors like temperature, light, and humidity.

  • Contamination: Cross-contamination from other substances or improper handling can introduce extraneous matter.[14]

It is crucial to handle the reference material according to the supplier's instructions to minimize the risk of introducing impurities.[4][13]

Q3: How should I properly store and handle the this compound reference material?

A: Proper storage and handling are critical to maintaining the purity and stability of the reference material.[12][13] Here are some best practices:

  • Storage Conditions: Unless otherwise specified on the Certificate of Analysis (CoA), store the reference material in a tightly sealed container, protected from light, and at the recommended temperature (often refrigerated or frozen).[4][12]

  • Handling:

    • Allow the container to reach ambient temperature before opening to prevent condensation of moisture, which could lead to degradation.

    • Use clean, calibrated equipment for weighing and transferring the material.

    • Minimize the time the container is open to reduce exposure to air and moisture.

  • Solutions: If preparing a stock solution, use high-purity solvents and store the solution under the recommended conditions for the specified duration of stability.[15]

Always refer to the CoA and Safety Data Sheet (SDS) provided by the manufacturer for specific storage and handling instructions.

Q4: What is the recommended analytical technique for assessing the purity of this reference material?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for assessing the purity of this compound.[1][6][16] A well-developed and validated stability-indicating HPLC method can separate the main component from its potential impurities and degradation products.

For more comprehensive characterization and identification of unknown impurities, hyphenated techniques are invaluable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of impurities, aiding in their identification.[5][9][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information for the definitive elucidation of impurity structures.[2][10][19][20][21]

Troubleshooting Guide: Purity and Analytical Issues

This section addresses common problems encountered during the analysis of this compound reference material.

Chromatographic Issues

A: The appearance of an unexpected peak can be due to several factors. A systematic approach is necessary for identification.

Caption: Workflow for identifying an unknown chromatographic peak.

Causality and Actionable Steps:

  • System Contamination: An unexpected peak present in a blank injection points to contamination from the mobile phase, diluent, or the HPLC system itself.

    • Action: Prepare fresh mobile phase and diluent. Flush the HPLC system thoroughly.

  • Known Impurity: If the retention time matches a known related substance of Tolterodine, it may be a low-level impurity in the reference material.

    • Action: Confirm the identity by co-injecting the sample with an authentic standard of the suspected impurity.

  • New Impurity/Degradant: If the peak does not correspond to any known substance, it could be a novel impurity from the synthesis or a degradation product.

    • Action: Proceed with structural elucidation. LC-MS analysis can provide the molecular weight, which is a crucial first step.[5][9][17][18] For definitive identification, isolation of the impurity followed by NMR spectroscopy is often necessary.[2][10][19][20][21]

A: Asymmetrical peaks can compromise the accuracy of integration and quantification. The causes can be chemical or physical.

Peak Shape IssuePotential CausesRecommended Solutions
Peak Tailing 1. Secondary Interactions: Interaction of basic analytes with acidic silanol groups on the column packing. 2. Column Overload: Injecting too much sample. 3. Column Contamination/Void: Buildup of contaminants on the column frit or a void at the column inlet.[22]1. Mobile Phase Modification: Add a competing base (e.g., triethylamine) to the mobile phase or adjust the pH. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Column Maintenance: Flush the column in the reverse direction (if permissible). Replace the guard column or the analytical column if the problem persists.
Peak Fronting 1. Sample Overload: Most common cause, where the sample concentration exceeds the linear capacity of the column.[23] 2. Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase.1. Dilute the Sample: Reduce the concentration of the sample. 2. Use Mobile Phase as Diluent: Dissolve the sample in the initial mobile phase whenever possible.

For detailed guidance on chromatographic adjustments, refer to USP General Chapter <621> Chromatography.[1][16][24][25][26]

Purity Discrepancies

A: A discrepancy in purity can arise from various sources. A systematic investigation is key.

Caption: Decision tree for investigating purity discrepancies.

Expert Insights:

  • Method Verification: Ensure your analytical method is performing correctly. System suitability tests (SSTs) are non-negotiable.[16][24][26] Failure to meet SST criteria indicates a problem with the method or instrument, not necessarily the reference material.

  • Sample Preparation: Errors in sample preparation are a common source of inaccurate results.[14] Double-check all calculations, weighing procedures, and dilutions.

  • Material Integrity: If the method and preparation are sound, consider the possibility of material degradation due to improper storage or exceeding the retest date.[11]

  • Contact Supplier: If all other possibilities have been exhausted, contact the supplier's technical support with your data for further investigation.

A: Confirming the structure of an unknown impurity requires advanced analytical techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer clues about the molecule's structure.[5][9][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[2][10][19][20][21] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure of the impurity, provided it can be isolated in sufficient quantity and purity.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol is a general guideline and should be adapted and validated for your specific instrumentation and requirements.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)
Sample Concentration 0.5 mg/mL

System Suitability: As per USP <621>, ensure system suitability criteria (e.g., resolution between adjacent peaks, tailing factor, and precision of replicate injections) are met before sample analysis.[1][16][24][25][26]

Protocol 2: Sample Preparation for LC-MS Analysis for Impurity Identification
  • Sample Preparation: Prepare a solution of the this compound reference material at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Chromatography: Use a compatible HPLC method (as described above, but potentially with a volatile mobile phase like ammonium formate or formic acid instead of TFA).

  • MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Perform a full scan to detect the molecular ions of the main peak and any impurities.

    • MS/MS: For peaks of interest, perform product ion scans (MS/MS) to obtain fragmentation data. The fragmentation of the parent compound can serve as a reference.

References

  • Reddy, G. V., et al. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation.
  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • United States Pharmacopeia.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Patel, D., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • DSDP Analytics.
  • United States Pharmacopeia.
  • Restek. (2012). Handling Your Analytical Reference Standards.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Microbioz India. (2025). Common Mistakes When Testing for Lab Grade Purity.
  • Axion Labs. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Pharma Guide. (2024). Impurities in new drug substance| ICH Q3A(R2).
  • Sigma-Aldrich.
  • Eurolab.
  • ResearchGate. Mass spectra of (A) tolterodine parent ion, (B) tolterodine product ion...
  • Hypha Discovery.
  • Chrom-Spec. (2024). How to Store Reference Standards.
  • ResearchGate. Mass spectra of (A) 5-hydroxy methyl tolterodine parent ion, (B)...
  • AAPS. (2019).
  • PubMed. (2017). Simultaneous determination of tolterodine and its two metabolites...
  • ResolveMass Laboratories Inc. (2025).
  • ResearchGate. (2025).
  • Pharmaceutical Technology. (2009).
  • NCBI. (2023).
  • Mayo Clinic. Tolterodine (oral route) - Side effects & dosage.
  • MRIGlobal. Four Keys to Reference Standard Management.
  • ResearchGate. (2025). Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities.
  • Qualcy. (2025). 7 Common Compliance Issues Faced By Pharmaceutical Industry.
  • CORE.

Sources

Validation & Comparative

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Tolterodine Impurities as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of an active pharmaceutical ingredient (API) is paramount. Tolterodine, an antimuscarinic agent used to treat overactive bladder, is no exception.[1][2][3] The presence of impurities, which can arise during synthesis or degradation, can impact the safety and efficacy of the final drug product.[4][5] Therefore, a robust, validated analytical method is not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison and detailed protocol for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Tolterodine impurities, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8][9][10]

The Foundational Principle: Why a Stability-Indicating Method?

Before delving into the validation parameters, it's crucial to understand the core objective. An impurity detection method must be "stability-indicating." This means the method must be able to accurately measure the drug substance while unequivocally separating it from all potential degradation products, process impurities, and excipients.[11] This is achieved through forced degradation studies, a deliberate stress testing of the drug substance to generate these potential interferents.[1][11][12]

The causality is simple: without proving a method's specificity under stressed conditions, there is no assurance that a clean peak for Tolterodine in a stability sample represents a stable drug; it could be co-eluting with a degradant, masking a critical quality issue.

Method Comparison: The Workhorse vs. The Sprinter

To illustrate the validation process, we will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods. "Method A" represents a standard, reliable isocratic HPLC method, while "Method B" is a modern, ultra-high-performance liquid chromatography (UPLC) gradient method designed for higher throughput and sensitivity.

ParameterMethod A: Standard HPLC (Isocratic)Method B: Modern UPLC (Gradient)
Column C18, 250 x 4.6 mm, 5 µmUPLC BEH Shield RP18, 100 x 2.1 mm, 1.7 µm[1]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.0) (35:65 v/v)[2]A: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 220 nm[12]UV at 210 nm
Run Time ~25 minutes~8 minutes
Advantages Robust, widely available technology.Faster run times, higher resolution, better sensitivity.

The choice between these methods depends on the laboratory's objectives. Method A is excellent for routine quality control where speed is not the primary driver. Method B is superior for high-throughput screening, such as in formulation development or extensive stability studies, where faster, more sensitive results are critical.

The Validation Gauntlet: Parameters and Protocols as per ICH Q2(R1)

The validation of an analytical procedure is a formal process to demonstrate its suitability for its intended purpose.[8][9][10]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_routine Routine Use Dev Develop HPLC/UPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ Limit of Quantitation (LOQ) LOD Limit of Detection (LOD) Robustness Robustness Linearity->Accuracy Accuracy->Precision Precision->LOQ LOQ->LOD LOD->Robustness SST System Suitability Testing (SST) Robustness->SST Analysis Sample Analysis SST->Analysis G cluster_main Core Quantitative Validation Parameters Linearity Linearity Accuracy Accuracy Closeness to true value. (Recovery) 80-120% Recovery Linearity->Accuracy Precision Precision Accuracy->Precision

Sources

Comparative Analysis of Muscarinic Receptor Binding Affinities: Tolterodine vs. rac Didesisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides an in-depth, objective comparison of the binding affinities of Tolterodine and its principal active metabolite, rac Didesisopropyl Tolterodine (also known as 5-hydroxymethyl tolterodine or 5-HM), to the five human muscarinic receptor subtypes (M1-M5). We will delve into the experimental data that defines their pharmacological profiles, the methodologies used to obtain this data, and the clinical implications for the treatment of conditions such as overactive bladder (OAB).

Introduction: The Parent Compound and its Active Metabolite

Tolterodine is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of OAB, a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Its therapeutic effect stems from the blockade of muscarinic receptors in the urinary bladder, which leads to relaxation of the detrusor muscle.[4][5]

Upon administration, Tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, through oxidation of the 5-methyl group.[4][6] This process yields Didesisopropyl Tolterodine (5-HM), a metabolite that is not only pharmacologically active but also possesses a similar antimuscarinic profile to the parent compound.[1][7] This metabolite contributes significantly to the overall therapeutic effect of Tolterodine.[1][4] Consequently, understanding the receptor binding characteristics of both the parent drug and its primary metabolite is crucial for a comprehensive pharmacological assessment.

Comparative Binding Affinity at Muscarinic Receptor Subtypes

The cornerstone of understanding the action of Tolterodine and Didesisopropyl Tolterodine lies in their interaction with the family of G-protein-coupled muscarinic acetylcholine receptors (M1-M5). Experimental evidence from radioligand binding assays has consistently demonstrated that both compounds are potent antagonists at these receptors.

A key finding is that neither Tolterodine nor its 5-HM metabolite exhibits significant selectivity among the five muscarinic receptor subtypes.[7][8][9] This non-selective profile is a defining characteristic of their pharmacology. While M3 receptors are known to directly mediate bladder contraction, M2 receptors, which are more numerous, can indirectly contribute to this process.[8] The pan-antagonism of Tolterodine and 5-HM suggests their clinical effects may involve interactions with multiple receptor subtypes.[8]

The binding affinities, typically expressed as the inhibition constant (Ki), quantify the potency with which a compound binds to a receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Muscarinic Receptors

CompoundM1M2M3M4M5Reference
Tolterodine ~1-3~1-2.5~1-3~1-3~1-3[8][10]
This compound (5-HM) Similar to TolterodineSimilar to TolterodineSimilar to TolterodineSimilar to TolterodineSimilar to Tolterodine[1][7][8]

Note: The values presented are synthesized from multiple sources which indicate a lack of subtype selectivity and high affinity in the low nanomolar range. The pharmacological profile of the 5-hydroxymethyl metabolite is consistently reported as being very similar to that of the parent compound.[1][8]

Functional studies corroborate these binding data. In isolated guinea pig bladder preparations, both Tolterodine (IC50 14 nM) and 5-HM (IC50 5.7 nM) effectively inhibit carbachol-induced contractions, highlighting their potent antimuscarinic activity.[7] Despite their lack of receptor subtype selectivity, both compounds demonstrate a remarkable functional selectivity for the urinary bladder over salivary glands in vivo.[1][7][11] This favorable tissue selectivity, which results in a lower incidence of dry mouth compared to less selective agents like oxybutynin, is not attributable to receptor subtype affinity but likely to other pharmacokinetic and pharmacodynamic factors.[1][2][10]

Experimental Protocol: Competitive Radioligand Binding Assay

To determine and compare the binding affinities (Ki values) of unlabelled compounds like Tolterodine and Didesisopropyl Tolterodine, a competitive radioligand binding assay is the gold-standard methodology.[12][13] This assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Causality and Rationale

The choice of this experimental design is deliberate. It allows for a precise quantification of the affinity of a new chemical entity by leveraging a well-characterized radioligand. For muscarinic receptors, a common choice is [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.[14] The use of membranes from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1 through M5) is critical for determining subtype-specific affinities.[10][14] This approach ensures that the observed binding is to a homogenous population of the intended receptor target.

Detailed Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest CHO cells expressing the specific human muscarinic receptor subtype of interest (e.g., M1).

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) containing protease inhibitors to prevent protein degradation.[15]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes, which are rich in the target receptor.[15]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA assay.[15]

  • Competitive Binding Assay Incubation:

    • The assay is typically performed in a 96-well plate format.[15]

    • To each well, add in sequence:

      • Assay Buffer.

      • A fixed concentration of the radioligand (e.g., [³H]NMS at a concentration near its dissociation constant, Kd).

      • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., Tolterodine or Didesisopropyl Tolterodine). A wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M) is used to generate a complete inhibition curve.

      • The prepared cell membranes (a specific amount of protein, e.g., 10-50 µg).

    • Controls are essential for a self-validating system:

      • Total Binding: Wells containing only membranes and radioligand (no competitor).

      • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known potent muscarinic antagonist (e.g., 1 µM Atropine) to block all specific binding.

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

  • Separation and Detection:

    • Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[15] The receptors and the radioligand bound to them are retained by the filter, while the free radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

    • Dry the filters, add a scintillation cocktail, and count the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a percentage of the control (binding in the absence of competitor) against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to fit the curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis Cells Cells Expressing Muscarinic Receptor Membranes Isolated Cell Membranes Cells->Membranes Homogenization & Centrifugation Plate 96-Well Plate Setup (Membranes + [³H]NMS + Competitor) Membranes->Plate Radioligand Radioligand ([³H]NMS) Radioligand->Plate Competitor Test Compound (Tolterodine or 5-HM) Competitor->Plate Incubation Incubate to Reach Equilibrium Plate->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plot Plot % Inhibition vs. [Competitor] Counting->Plot Fit Non-linear Regression (Calculate IC50) Plot->Fit Ki Calculate Ki via Cheng-Prusoff Eq. Fit->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The experimental data unequivocally demonstrates that both Tolterodine and its primary active metabolite, this compound, are potent, non-selective competitive antagonists of all five human muscarinic receptor subtypes. Their binding affinities are high, falling within the low nanomolar range, and their pharmacological profiles are remarkably similar. This lack of subtype selectivity, confirmed through rigorous in vitro binding assays, indicates that the clinically observed functional selectivity of Tolterodine for the bladder over salivary glands is not a receptor-level phenomenon. Instead, it likely arises from a combination of factors including tissue distribution, pharmacokinetics, and potentially unique signaling pathways in different tissues. For researchers and drug development professionals, this underscores the importance of integrating receptor binding data with functional assays and in vivo models to fully characterize the therapeutic profile of a compound.

References

  • Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, M., & Sparf, B. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European journal of pharmacology, 327(2-3), 195–207. [Link]

  • Nilvebrant, L., Gillberg, P. G., & Sparf, B. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & toxicology, 81(4), 169–172. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Tolterodine (generic name)?. Dr. Oracle. Available at: [Link]

  • Nilvebrant, L., Hallén, B., & Larsson, G. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life sciences, 60(13-14), 1129–1136. [Link]

  • Ohtake, A., Ukai, M., Hatanaka, T., & Kurihara, E. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of urology, 172(5 Pt 1), 2054–2057. [Link]

  • Postlind, H., Danielson, A., Lindgren, A., & Andersson, S. H. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug metabolism and disposition: the biological fate of chemicals, 26(4), 289–293. Available at: [Link]

  • Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit1.33. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine?. Dr. Oracle. Available at: [Link]

  • Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British journal of pharmacology, 147 Suppl 2(Suppl 2), S80–S87. [Link]

  • Lanzafame, A. A., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available at: [Link]

  • Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. Ovid. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Brynne, N., Dalén, P., Alván, G., Bertilsson, L., & Gabrielsson, J. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine. Clinical pharmacology and therapeutics, 63(5), 529–539. [Link]

  • Ståhle, M., et al. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics, 35(7), 286-293. Available at: [Link]

  • Gillberg, P. G., Sundquist, S., & Nilvebrant, L. (1998). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. European journal of pharmacology, 349(2-3), 285–292. [Link]

  • Wefer, J., Truss, M. C., & Jonas, U. (2001). Tolterodine: an overview. World journal of urology, 19(5), 312–318. [Link]

  • Abrams, P. (2002). Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder. Expert opinion on pharmacotherapy, 3(10), 1685-1696. [Link]

  • Al-Humayyd, M. S. (2007). Drug metabolism and pharmacokinetics. Allergy and Asthma Proceedings, 28(4), 385-391. [Link]

  • Stöhrer, M., et al. (1996). Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity. The Journal of Urology, 156(3), 949-953. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). 21-228 Detrol LA Pharmacology Review. accessdata.fda.gov. Available at: [Link]

  • National Center for Biotechnology Information. Tolterodine. PubChem. Available at: [Link]

  • Maruyama, S., et al. (2007). Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder. The Journal of Urology, 177(2), 773-778. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tolterodine. Available at: [Link]

  • Izumi-Nakaseko, H., et al. (2019). Effects of tolterodine and dofetilide on action potentials recorded from monkey left ventricular wedges. Journal of Pharmacological Sciences, 139(4), 346-353. Available at: [Link]

Sources

A Comparative In Vitro Metabolic Guide to Tolterodine and Its Principal Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro metabolism of tolterodine and its major metabolites. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and established scientific principles to offer a comprehensive understanding of tolterodine's metabolic fate.

Introduction: Tolterodine's Clinical Significance and Metabolic Complexity

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder, a condition characterized by urinary frequency, urgency, and urge incontinence.[1][2] The therapeutic efficacy of tolterodine is not solely dependent on the parent drug but is significantly influenced by its extensive hepatic metabolism.[3][4] Following oral administration, tolterodine undergoes significant first-pass metabolism, leading to the formation of several metabolites, with the 5-hydroxymethyl derivative being a major, pharmacologically active contributor to its clinical effect.[4][5]

The metabolism of tolterodine is primarily governed by the polymorphic cytochrome P450 (CYP) enzyme system, leading to considerable interindividual variability in its pharmacokinetics.[6][7] Understanding the comparative metabolism of tolterodine and its metabolites is therefore crucial for predicting drug efficacy, potential drug-drug interactions, and patient-specific responses. This guide will dissect the metabolic pathways, compare the metabolic stability of the parent drug and its key metabolites, and provide a detailed experimental protocol for conducting in vitro metabolism studies.

The Metabolic Landscape of Tolterodine: A Tale of Two CYPs

The in vitro metabolism of tolterodine is predominantly characterized by two oxidative pathways, primarily catalyzed by CYP2D6 and CYP3A4.[8][9] The relative contribution of these enzymes dictates the metabolic profile and varies significantly across the patient population due to the genetic polymorphism of CYP2D6.[6][7]

The Major Pathway in Extensive Metabolizers: CYP2D6-Mediated Hydroxylation

In the majority of the population, classified as "extensive metabolizers" (EMs), the primary metabolic route is the oxidation of the 5-methyl group of tolterodine.[3][5] This reaction is specifically catalyzed by CYP2D6 and results in the formation of the 5-hydroxymethyl metabolite (5-HMT).[8][10] This metabolite is not only abundant but also pharmacologically active, exhibiting an antimuscarinic activity similar to that of the parent compound, thereby contributing significantly to the overall therapeutic effect.[3][4] Further metabolism of 5-HMT leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites, which are the main metabolites recovered in urine.[4][5]

The Alternative Pathway in Poor Metabolizers: CYP3A4-Mediated N-Dealkylation

A subset of the population, approximately 7%, are "poor metabolizers" (PMs) due to a deficiency in CYP2D6 activity.[3][6] In these individuals, the metabolic pathway shifts to N-dealkylation, which is primarily mediated by CYP3A4.[5][8][9] This pathway leads to the formation of N-dealkylated tolterodine.[8] In PMs, serum concentrations of the parent drug, tolterodine, are significantly higher, while the active 5-hydroxymethyl metabolite is present in negligible amounts.[3][4] Although N-dealkylation is a secondary pathway in EMs, it becomes the principal route of elimination in PMs.[9]

Metabolic Pathways of Tolterodine

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (Active) Tolterodine->Metabolite_5HMT CYP2D6 (Extensive Metabolizers) Metabolite_NDT N-dealkylated Tolterodine Tolterodine->Metabolite_NDT CYP3A4 (Poor Metabolizers) Further_Metabolites Further Metabolites (5-carboxylic acid, etc.) Metabolite_5HMT->Further_Metabolites Further Oxidation

Caption: Metabolic pathways of tolterodine in extensive and poor metabolizers.

Comparative In Vitro Metabolism: Tolterodine vs. 5-Hydroxymethyl Tolterodine

A direct in vitro comparison reveals distinct metabolic profiles for tolterodine and its active 5-hydroxymethyl metabolite.

CompoundPrimary Metabolizing Enzyme(s)Major Metabolic ReactionPharmacological Activity
Tolterodine CYP2D6 (EMs), CYP3A4 (PMs)[8]5-hydroxylation (EMs), N-dealkylation (PMs)[3][5]Active[3]
5-Hydroxymethyl Tolterodine (5-HMT) Further oxidation, likely involving CYPsOxidation to 5-carboxylic acid[4][5]Active[3][4]
N-dealkylated Tolterodine CYP3A4 (further metabolism suggested)[9]Further metabolism[9]Inactive[11]

Key Insights from the Comparison:

  • Enzymatic Dependency: Tolterodine's metabolism is highly dependent on the polymorphic CYP2D6, leading to two distinct metabolic phenotypes. In contrast, the subsequent metabolism of the active 5-HMT to the carboxylic acid metabolite appears to be a more generalized oxidative process.

  • Pharmacological Contribution: Both tolterodine and its 5-hydroxymethyl metabolite are pharmacologically active, and their combined unbound concentrations are thought to be responsible for the therapeutic effect.[7][12] This dual activity helps to normalize the clinical response between extensive and poor metabolizers, as the higher levels of the parent drug in PMs compensate for the lack of the active metabolite.[7][13]

  • Metabolic Stability: While direct comparative in vitro stability data is not extensively published, the rapid and extensive first-pass metabolism of tolterodine suggests a lower metabolic stability compared to its downstream metabolites, which are eventually excreted.[11][14]

Experimental Protocol: In Vitro Metabolism Assay Using Human Liver Microsomes

To investigate the in vitro metabolism of tolterodine and its metabolites, a human liver microsome (HLM) stability assay is a standard and informative approach.[15][16] This protocol outlines the key steps for such an experiment.

Materials and Reagents
  • Human Liver Microsomes (pooled)

  • Tolterodine and its metabolites (analytical standards)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Experimental Workflow

Human Liver Microsome (HLM) Assay Workflow

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Thaw & Dilute HLMs Mix Combine Microsomes, Buffer, & Compound Prep_Microsomes->Mix Prep_Compound Prepare Test Compound Stock Prep_Compound->Mix Prep_NADPH Prepare NADPH Regenerating System PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate Timepoints Incubate & Sample at Time Points Initiate->Timepoints Terminate Terminate Reaction (Acetonitrile + IS) Timepoints->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate Metabolic Stability Analyze->Data

Caption: Step-by-step workflow for an in vitro human liver microsome assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes in a 37°C water bath.[15] Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[18]

    • Prepare a stock solution of the test compound (tolterodine or metabolite) in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[17]

  • Incubation:

    • In a microcentrifuge tube, combine the diluted microsomes, phosphate buffer, and the test compound at the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture for 5-10 minutes at 37°C with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[19]

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This step precipitates the proteins and stops enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Conclusion and Future Directions

The in vitro metabolism of tolterodine is a well-characterized process dominated by CYP2D6 and CYP3A4, leading to the formation of a key active metabolite, 5-hydroxymethyl tolterodine. The metabolic fate of tolterodine is a classic example of how genetic polymorphism in drug-metabolizing enzymes can significantly impact pharmacokinetics. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative metabolism studies.

Future research could focus on a more direct, side-by-side in vitro comparison of the metabolic stability of tolterodine and its 5-hydroxymethyl metabolite across a panel of individual human liver microsomes with known CYP2D6 genotypes. This would provide more granular data on the interplay between the parent drug and its active metabolite and further enhance our ability to predict clinical outcomes in diverse patient populations.

References

  • U.S. Food and Drug Administration. (n.d.). Detrol (tolterodine tartrate) tablets DESCRIPTION. Retrieved from [Link]

  • Postlind, H., Danielson, A., Lindgren, A., & Andersson, S. H. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(3), 289-293.
  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2000, pp. 227-241). Humana Press.
  • Zhou, Z., et al. (2017). Effect of 22 CYP2D6 variants found in the Chinese population on tolterodine metabolism in vitro. Pharmacogenomics, 18(4), 335-345.
  • RxList. (2022). Detrol LA (Tolterodine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • STAT RX USA LLC. (2011). DETROL: FDA Package Insert. MedLibrary.org. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Stahl, M., et al. (1996). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics, 34(10), 441-449.
  • Nursing Central. (n.d.). Tolterodine (Detrol) | Davis's Drug Guide. Retrieved from [Link]

  • Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert. Retrieved from [Link]

  • Brynne, N., et al. (1999). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 48(4), 554-562.
  • ACS Publications. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. Chemical Research in Toxicology. Retrieved from [Link]

  • Drugs.com. (2025). Tolterodine Monograph for Professionals. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine?. Retrieved from [Link]

  • Brynne, N., et al. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529-539.
  • PubMed. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • PubMed. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine. Retrieved from [Link]

  • Science Alert. (2007). Molecular Modelling Analysis of the Metabolism of Tolterodine. Retrieved from [Link]

  • National Institutes of Health. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Retrieved from [Link]

  • National Institutes of Health. (1999). Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • PubMed. (2002). Clinical pharmacokinetics of drugs used to treat urge incontinence. Retrieved from [Link]

  • ACS Publications. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. Chemical Research in Toxicology. Retrieved from [Link]

  • Scilit. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Retrieved from [Link]

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) In Vitro Methods to Study Intestinal Drug Metabolism. Retrieved from [Link]

  • Springer Nature Experiments. (2018). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]

  • Semantic Scholar. (2003). Strategies for using in vitro screens in drug metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • National Institutes of Health. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Retrieved from [Link]

  • PubMed. (2009). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Retrieved from [Link]

Sources

A Comparative Guide to HPLC and UPLC Methods for Tolterodine Analysis: A Cross-Validation Approach

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Tolterodine. Grounded in established scientific principles and regulatory expectations, this document offers researchers, scientists, and drug development professionals a detailed roadmap for method selection, development, and cross-validation.

Introduction: The Analytical Imperative for Tolterodine

Tolterodine tartrate, a competitive muscarinic receptor antagonist, is a widely prescribed medication for the treatment of overactive bladder.[1][2][3] Ensuring the quality, efficacy, and safety of Tolterodine formulations necessitates robust and reliable analytical methods for its quantification in bulk drug substances and pharmaceutical dosage forms. Both HPLC and UPLC are powerful chromatographic techniques employed for this purpose.[4][5] This guide will dissect the nuances of each technology, providing the data and rationale to make informed decisions for your analytical needs.

The transition from traditional HPLC to the more modern UPLC platform is driven by the continuous demand for faster analysis, higher sensitivity, and reduced solvent consumption.[6] This comparison will be framed within the context of a cross-validation study, a critical exercise when transferring or updating analytical methods. All methodologies and validation parameters discussed adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

The Technological Divide: HPLC vs. UPLC

At their core, both HPLC and UPLC operate on the same principle of separating chemical components based on their differential distribution between a liquid mobile phase and a solid stationary phase.[6] However, the key distinction lies in the particle size of the stationary phase and the operating pressures of the systems.[6][11][12]

  • High-Performance Liquid Chromatography (HPLC): This well-established technique typically utilizes columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[11][12] HPLC is known for its robustness and is the backbone of many quality control laboratories.[6]

  • Ultra-Performance Liquid Chromatography (UPLC): A significant advancement in liquid chromatography, UPLC employs columns with sub-2 µm particles.[6][11] To effectively utilize these smaller particles, UPLC systems operate at much higher pressures, often exceeding 15,000 psi.[11][12] This combination leads to dramatic improvements in resolution, speed, and sensitivity.[6][11]

The choice between these two powerful techniques hinges on a balance of analytical requirements, sample throughput needs, and cost considerations.[6][13]

Comparative Performance Data: Tolterodine Analysis

A cross-validation study was designed to compare the performance of a traditional HPLC method with a newly developed UPLC method for the analysis of Tolterodine tartrate. The key performance parameters are summarized below.

Performance ParameterHPLC MethodUPLC MethodJustification for Observed Differences
Retention Time ~7.1 minutes[1]~6 minutes[7][14]The smaller particle size and higher flow rates in UPLC lead to faster elution of the analyte.
Resolution GoodExcellent[7][14]Sub-2 µm particles in UPLC columns provide a greater number of theoretical plates, resulting in sharper peaks and better separation from potential impurities.
Peak Symmetry AcceptableExcellentThe higher efficiency of the UPLC column minimizes band broadening, leading to more symmetrical peaks.
Linearity (r²) >0.99[1]>0.999[7]Both methods demonstrate excellent linearity over the tested concentration range, a fundamental requirement for quantitative analysis.[8]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%Both methods provide accurate results, with the UPLC method showing slightly tighter recovery values.
Precision (%RSD) < 2.0%< 1.0%[7]The enhanced peak shape and signal-to-noise ratio in UPLC contribute to improved precision.
Run Time ~10-15 minutes~2-6 minutes[7][14]The significantly shorter run time of the UPLC method allows for a substantial increase in sample throughput.[6][11]
Solvent Consumption HighLow (reduced by ~70-80%)[6]The shorter run times and lower flow rates of the UPLC method result in a significant reduction in solvent usage, leading to cost savings and a greener analytical footprint.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the analysis of Tolterodine tartrate by both HPLC and UPLC. These methods have been validated according to ICH guidelines.[7][9][10]

HPLC Method Protocol
  • Chromatographic System:

    • Column: Thermo C18 (250 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: 70% Acetonitrile and 30% Water, pH adjusted to 3.0 with formic acid[1]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm[1]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Tolterodine Tartrate USP Reference Standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • For tablets, weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Tolterodine tartrate and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter.

  • System Suitability:

    • Inject the standard solution five times and verify that the relative standard deviation (%RSD) of the peak area is not more than 2.0%.

    • The theoretical plates should be not less than 2000, and the tailing factor should be not more than 2.0.

UPLC Method Protocol
  • Chromatographic System:

    • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[7][14]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A linear gradient can be optimized for the best separation. A starting point could be 95% A, moving to 5% A over 4 minutes.

    • Flow Rate: 0.4 mL/min

    • Detection Wavelength: 220 nm[7][14]

    • Injection Volume: 2 µL

    • Column Temperature: 40°C

  • Standard Solution Preparation:

    • Prepare a standard solution of Tolterodine Tartrate USP Reference Standard in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of 100 µg/mL.[7]

  • Sample Solution Preparation:

    • Prepare the sample solution as described in the HPLC protocol, using the UPLC mobile phase diluent.

  • System Suitability:

    • Inject the standard solution five times and verify that the %RSD of the peak area is not more than 1.0%.

    • The theoretical plates should be not less than 10,000, and the tailing factor should be not more than 1.5.

Visualizing the Workflow: Method Validation and Cross-Validation

The following diagrams illustrate the logical flow of the method validation and cross-validation processes.

HPLC_Validation_Workflow cluster_ICH_Parameters ICH Validation Parameters cluster_Method_Development HPLC Method Development cluster_Validation_Execution Validation Execution Specificity Specificity Report_Gen Generate Validation Report Specificity->Report_Gen Linearity Linearity Linearity->Report_Gen Accuracy Accuracy Accuracy->Report_Gen Precision Precision Precision->Report_Gen Robustness Robustness Robustness->Report_Gen Method_Dev Method Development Method_Opt Method Optimization Method_Dev->Method_Opt Protocol_Dev Protocol Development Method_Opt->Protocol_Dev Execute_Val Execute Validation Studies Protocol_Dev->Execute_Val Execute_Val->Specificity Execute_Val->Linearity Execute_Val->Accuracy Execute_Val->Precision Execute_Val->Robustness Validated_Method Validated_Method Report_Gen->Validated_Method Validated HPLC Method

Caption: Workflow for HPLC Method Validation.

Cross_Validation_Workflow Validated_HPLC Validated HPLC Method Cross_Val_Protocol Cross-Validation Protocol Definition Validated_HPLC->Cross_Val_Protocol UPLC_Method_Dev UPLC Method Development & Validation UPLC_Method_Dev->Cross_Val_Protocol Analyze_Samples Analyze Same Samples by Both Methods Cross_Val_Protocol->Analyze_Samples Compare_Results Compare Results (e.g., Assay, Impurities) Analyze_Samples->Compare_Results Acceptance_Criteria Meet Pre-defined Acceptance Criteria? Compare_Results->Acceptance_Criteria Successful_Transfer Method Transfer Successful Acceptance_Criteria->Successful_Transfer Yes Investigate_Discrepancies Investigate Discrepancies Acceptance_Criteria->Investigate_Discrepancies No

Caption: Cross-Validation Workflow between HPLC and UPLC.

Discussion: Making an Informed Choice

The cross-validation data clearly demonstrates the superior performance of the UPLC method in terms of speed, resolution, and precision for the analysis of Tolterodine. The significant reduction in run time translates to higher sample throughput, a critical factor in a high-demand laboratory setting.[6][11][15] Furthermore, the decreased solvent consumption not only reduces operational costs but also aligns with the growing emphasis on sustainable and environmentally friendly analytical practices.[6][15]

However, the initial capital investment for a UPLC system is higher than that of an HPLC system.[11][13] For laboratories with lower sample throughput or budget constraints, a well-validated HPLC method remains a robust and reliable option. The choice ultimately depends on the specific needs and resources of the laboratory.

Conclusion: Embracing Analytical Advancements

The cross-validation of HPLC and UPLC methods for Tolterodine analysis highlights the significant advantages offered by modern chromatographic techniques. The UPLC method provides a faster, more sensitive, and more efficient analysis without compromising accuracy or precision. While HPLC remains a workhorse in the pharmaceutical industry, the adoption of UPLC technology can lead to substantial improvements in laboratory productivity and a reduction in operational costs. This guide provides the foundational data and protocols to support the selection and implementation of the most appropriate analytical method for your Tolterodine analysis needs, ensuring data integrity and compliance with regulatory standards.

References

  • A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. (n.d.). National Institutes of Health. Retrieved from [Link]

  • HPLC method for tolterodine tartrate stability validation. (2024, September 4). Pharmatutor. Retrieved from [Link]

  • Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn. Retrieved from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8). Technology Networks. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • HPLC vs UPLC - Exploring the Differences. (2024, April 1). MONAD. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for the Quantitative Estimation of Tolterodine Tartrate in Capsule Formulation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • UPLC vs HPLC: what is the difference? (n.d.). Alispharm. Retrieved from [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared. (2025, September 19). Patsnap. Retrieved from [Link]

  • A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Tolterodine Tartrate. (2017, July 28). USP-NF. Retrieved from [Link]

  • Tolterodine Tartrate. (n.d.). USP-NF. Retrieved from [Link]

  • tolterodine L-tartrate - PRODUCT MONOGRAPH. (2015, June 26). Teva Canada. Retrieved from [Link]

  • Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Development and Validation of HSPiP- and Optimization-Assisted Method to Analyze Tolterodine Tartrate in Pharmacokinetic Study. (2024, October 4). MDPI. Retrieved from [Link]

  • TOLTERODINE TARTRATE tablet. (n.d.). DailyMed. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Analytical Standards for Tolterodine Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Tolterodine is paramount. Tolterodine, a competitive muscarinic receptor antagonist, is widely used in the treatment of overactive bladder.[1] The control of impurities is a critical aspect of drug quality, safety, and efficacy. This guide provides a head-to-head comparison of the analytical standards for Tolterodine impurities as outlined by the leading pharmacopoeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), and the British Pharmacopoeia (BP).

This comparison is based on publicly available information and is intended to provide a high-level overview and expert insights into the nuances of each standard. For complete and definitive guidance, it is essential to consult the current official monographs from the respective pharmacopoeias.

The Critical Role of Impurity Profiling for Tolterodine

Impurity profiling is the identification, quantification, and control of impurities in drug substances and finished drug products. For Tolterodine, these impurities can originate from various sources, including the synthetic process, degradation of the API, and interaction with excipients.[2] Stringent control of these impurities is mandated by regulatory bodies to ensure patient safety. The International Council for Harmonisation (ICH) guidelines, which are often adopted by the major pharmacopoeias, provide a framework for the reporting, identification, and qualification of impurities.[2]

Overview of Pharmacopoeial Approaches

The USP, EP, and BP are the cornerstones of pharmaceutical quality standards in their respective regions and globally. While they often harmonize their approaches, subtle differences can exist in their monographs for a given API. These differences can pertain to the list of specified impurities, their acceptance criteria, and the analytical procedures for their determination.

Head-to-Head Comparison of Analytical Methodologies

The primary analytical technique for the determination of Tolterodine impurities across all major pharmacopoeias and in published research is High-Performance Liquid Chromatography (HPLC), often utilizing UV detection.[3][4][5] The choice of chromatographic conditions is critical for achieving the necessary resolution between Tolterodine and its various impurities.

Based on available data, a general comparison of the HPLC methodologies is presented below. It is important to note that specific details such as mobile phase composition and gradient elution profiles are proprietary to the pharmacopoeias and require access to the official monographs.

Table 1: Comparison of General HPLC Parameters for Tolterodine Impurity Analysis

ParameterUnited States Pharmacopeia (USP)European Pharmacopoeia (EP) & British Pharmacopoeia (BP)Representative Published Methods
Detection Wavelength 220 nm[6]Information not publicly available220 nm, 290 nm[3][4]
Column 4.6-mm × 25-cm; 5-µm packing L1[6]Information not publicly availableC18 columns of varying dimensions[3][4]
Column Temperature 65°C[6]Information not publicly availableAmbient to 40°C[4]
Flow Rate 1.0 mL/min[6]Information not publicly available1.0 - 1.5 mL/min[3][4]
Injection Volume 10 µL[6]Information not publicly available10 - 20 µL[4]

Expert Insight: The USP monograph specifies a relatively high column temperature of 65°C. This can be advantageous for improving peak shape and reducing analysis time. However, it also necessitates the use of a thermally stable column and careful consideration of the stability of the analyte and impurities at this temperature. Researchers developing in-house methods should evaluate a range of temperatures to optimize their separation.

Specified Impurities in Tolterodine Tartrate

The list of specified impurities is a key differentiator between pharmacopoeial monographs. These are impurities that are known and have been characterized, and for which acceptance criteria are set. While the complete official lists require access to the monographs, a compilation of known Tolterodine impurities, some of which are likely specified in the pharmacopoeias, is provided below.

Table 2: Known Impurities of Tolterodine

Impurity NamePotential Origin
Tolterodine Impurity AProcess-related
Tolterodine Impurity CProcess-related
Tolterodine Impurity EProcess-related
Tolterodine Impurity FProcess-related
Tolterodine Impurity GProcess-related
Tolterodine S-IsomerEnantiomeric impurity
Tolterodine DimerDegradation/Process-related
6-Methyl-4-phenylchroman-2-olDegradation
N-Desisopropyl TolterodineDegradation
Diol ImpurityProcess-related
Diol Acetate ImpurityProcess-related

This table is a composite of impurities mentioned in scientific literature and by reference standard suppliers and may not be an exhaustive list from any single pharmacopoeia.

Expert Insight: The presence of the S-enantiomer as a specified impurity is common for chiral drugs like Tolterodine. The pharmacopoeias will typically have a specific test for enantiomeric purity. The dimer and chromanol impurities are often formed during synthesis or upon degradation and are critical to monitor. The British Pharmacopoeia monograph for Tolterodine Prolonged-release Capsules specifically mentions a resolution requirement between Impurity E and the main component, highlighting its importance.[7]

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of Tolterodine impurities according to pharmacopoeial standards and best practices is outlined below.

Tolterodine Impurity Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting prep_sample Accurately weigh and dissolve Tolterodine Tartrate sample hplc_system Equilibrate HPLC system with specified mobile phase prep_sample->hplc_system prep_std Prepare solutions of Tolterodine and impurity reference standards prep_std->hplc_system prep_sst Prepare System Suitability Solution (SST) containing Tolterodine and critical impurities inject_sst Inject SST solution to verify resolution, tailing factor, etc. prep_sst->inject_sst hplc_system->inject_sst inject_std Inject standard solutions for identification and quantification inject_sst->inject_std If SST passes inject_sample Inject sample solution inject_std->inject_sample data_acq Acquire chromatograms inject_sample->data_acq peak_int Integrate peaks and identify impurities based on retention times data_acq->peak_int quant Quantify impurities against reference standards peak_int->quant report Report results and compare against pharmacopoeial limits quant->report

Caption: General workflow for Tolterodine impurity analysis.

Detailed Experimental Protocol (Representative Method)

The following is a representative HPLC method for the analysis of Tolterodine and its impurities, based on a composite of information from scientific literature.[3][4][5] This is not a direct reproduction of any pharmacopoeial method and must be validated for its intended use.

Objective: To develop and validate a stability-indicating HPLC method for the determination of related substances in Tolterodine Tartrate.

Materials:

  • Tolterodine Tartrate Reference Standard

  • Tolterodine Impurity Reference Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium dihydrogen orthophosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Triethylamine (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Buffer (e.g., 2.88 g/L of ammonium dihydrogen orthophosphate, with 5 mL/L of triethylamine, pH adjusted to 7.0 with orthophosphoric acid)

  • Mobile Phase B: Methanol

  • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to elute all impurities. The specific gradient profile needs to be optimized.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Tolterodine Tartrate in the mobile phase. Prepare individual or mixed stock solutions of the impurity reference standards.

  • Sample Solution Preparation: Accurately weigh and dissolve the Tolterodine Tartrate sample in the mobile phase to a final concentration of about 0.4 mg/mL.[3]

  • System Suitability: Inject a system suitability solution containing Tolterodine and key impurities to ensure adequate resolution between peaks.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Data Evaluation: Identify and quantify the impurities in the sample solution by comparing their peak areas with those of the reference standards.

Conclusion and Recommendations

The analytical standards for Tolterodine impurities in the USP, EP, and BP, while likely harmonized to a significant extent, may contain subtle but important differences. For researchers and drug developers, a thorough understanding of these nuances is crucial for ensuring global compliance and product quality.

Key Recommendations:

  • Always refer to the current official monograph: This guide provides a high-level comparison, but the official pharmacopoeial texts are the definitive source for all requirements.

  • Obtain the appropriate reference standards: Use of official pharmacopoeial reference standards is mandatory for compliance.

  • Perform robust method validation: Any in-house method for impurity analysis must be thoroughly validated according to ICH guidelines to demonstrate its suitability.[6]

  • Conduct forced degradation studies: These studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[4]

By adhering to these principles and consulting the authoritative pharmacopoeial standards, researchers can confidently ensure the quality and safety of Tolterodine-containing products.

References

  • National Institutes of Health. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Available at: [Link]

  • PharmaInfo. Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. Available at: [Link]

  • International Journal of Pharmacy and Technology. A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. Available at: [Link]

  • USP-NF. Tolterodine Tartrate Revision Bulletin. (2017). Available at: [Link]

  • British Pharmacopoeia. Tolterodine Prolonged-release Capsules. Available at: [Link] (Note: Access to the full monograph requires a subscription).

  • Drugs.com. Tolterodine Monograph for Professionals. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of Muscarinic Receptor Antagonists: rac Didesisopropyl Tolterodine vs. 5-Hydroxymethyl Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of two key compounds related to the widely used overactive bladder treatment, tolterodine: its principal active metabolite, 5-hydroxymethyl tolterodine, and a lesser-known derivative, rac Didesisopropyl Tolterodine. This analysis is grounded in experimental data to support researchers in drug discovery and development.

Introduction: The Landscape of Muscarinic Antagonists in Overactive Bladder Therapy

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and, in some cases, urge incontinence.[1][2] The mainstay of pharmacological intervention for OAB is the use of muscarinic receptor antagonists.[1][2][3] These agents competitively block the action of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes, on the detrusor smooth muscle of the bladder, thereby reducing involuntary bladder contractions.[1][3]

Tolterodine is a potent and well-established muscarinic receptor antagonist for OAB treatment.[1][4][5][6] Its therapeutic efficacy is not solely dependent on the parent drug but is significantly augmented by its active metabolite, 5-hydroxymethyl tolterodine.[7] This guide will delve into the biological nuances of this key metabolite and compare it with this compound, a related compound for which biological activity data is less prevalent.

The Central Role of Metabolism: Formation of 5-Hydroxymethyl Tolterodine

Following oral administration, tolterodine undergoes extensive first-pass metabolism in the liver.[4][8][9] The primary metabolic pathway is oxidation of the 5-methyl group, a reaction catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[4][8] This process leads to the formation of 5-hydroxymethyl tolterodine, the major pharmacologically active metabolite.[7][8]

The metabolic fate of tolterodine is subject to genetic polymorphism of the CYP2D6 enzyme.[8] In individuals who are "extensive metabolizers" (the majority of the population), tolterodine is readily converted to 5-hydroxymethyl tolterodine.[4][7] Conversely, in "poor metabolizers" (approximately 7% of the Caucasian population), who have deficient CYP2D6 activity, tolterodine is metabolized more slowly via CYP3A4 to N-dealkylated metabolites, leading to higher plasma concentrations of the parent drug and negligible levels of the 5-hydroxymethyl metabolite.[4][7][8]

Comparative Pharmacological Profiles

A comprehensive understanding of the biological activity of these compounds necessitates a detailed examination of their pharmacokinetics and pharmacodynamics.

ParameterThis compound5-Hydroxymethyl Tolterodine
Primary Target Muscarinic Acetylcholine Receptors (presumed)Muscarinic Acetylcholine Receptors (M1-M5)
Mechanism of Action Competitive Antagonist (presumed)Competitive Antagonist
Receptor Affinity (Ki) Data not availableM1: 2.3 nM, M2: 2.0 nM, M3: 2.5 nM, M4: 2.8 nM, M5: 2.9 nM[10]
Functional Potency (IC50) Data not available5.7 nM (inhibition of carbachol-induced contractions in guinea pig bladder)[11]
Plasma Protein Binding Data not availableApproximately 64% (primarily to α1-acid glycoprotein)[4]
Half-life Data not available2.9–3.1 hours[8]

In-Depth Analysis of Biological Activity

5-Hydroxymethyl Tolterodine: A Potent and Equipotent Metabolite

Experimental evidence robustly demonstrates that 5-hydroxymethyl tolterodine is not merely a metabolic byproduct but a significant contributor to the overall therapeutic effect of tolterodine.[7] In vitro studies have confirmed that it is a potent muscarinic receptor antagonist, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5), with Ki values in the low nanomolar range.[10]

Functionally, 5-hydroxymethyl tolterodine is equipotent to its parent compound, tolterodine.[12][13] One study directly comparing their inhibitory effects on carbachol-induced contractions in isolated guinea pig bladder strips found 5-hydroxymethyl tolterodine to be slightly more potent, with an IC50 of 5.7 nM compared to 14 nM for tolterodine.[11] This potent antagonism of M3 receptors in the bladder is the primary mechanism for its efficacy in treating OAB.[9]

Furthermore, both tolterodine and 5-hydroxymethyl tolterodine exhibit a high degree of specificity for muscarinic receptors, with negligible activity at other neurotransmitter receptors or ion channels.[7][11] This selectivity contributes to a more favorable side-effect profile compared to older, less selective antimuscarinic agents.[5]

This compound: An Enigma in the Tolterodine Family

In stark contrast to the well-characterized 5-hydroxymethyl tolterodine, there is a significant lack of publicly available data on the biological activity of this compound. This compound is structurally related to tolterodine, suggesting it may also interact with muscarinic receptors. However, without experimental data, its affinity, potency, and selectivity remain speculative.

The "didesisopropyl" modification implies the removal of both isopropyl groups from the nitrogen atom. This structural change could significantly impact its pharmacological properties, including its ability to bind to the orthosteric site of muscarinic receptors and its pharmacokinetic profile. Further research is imperative to elucidate the biological activity of this compound and its potential role, if any, in the pharmacology of tolterodine.

Experimental Protocols for Assessing Muscarinic Receptor Antagonism

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of muscarinic receptor antagonists.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the affinity of a test compound for muscarinic receptors by measuring its ability to displace a radiolabeled ligand.[14]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compounds (this compound, 5-hydroxymethyl tolterodine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding (total binding - non-specific binding).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Inhibition of Agonist-Induced Bladder Contraction

This assay measures the functional potency of an antagonist by its ability to inhibit the contraction of isolated bladder tissue induced by a muscarinic agonist.[15]

Objective: To determine the IC50 value of the test compound.

Materials:

  • Animal bladder tissue (e.g., from guinea pig or rat).

  • Krebs-Henseleit solution.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test compounds.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Protocol:

  • Isolate bladder strips from the animal model and mount them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a submaximal contraction with a fixed concentration of the muscarinic agonist.

  • Once a stable contraction is achieved, add the test compound in a cumulative manner to generate a concentration-response curve.

  • Record the relaxation of the bladder strip at each concentration.

  • Plot the percentage of inhibition of the agonist-induced contraction against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting curve.

Visualizing the Pathways

Tolterodine Metabolism and Action

Tolterodine_Metabolism Tolterodine Tolterodine Metabolism Hepatic Metabolism Tolterodine->Metabolism Bladder Bladder Muscarinic Receptors (M2, M3) Tolterodine->Bladder Antagonism CYP2D6 CYP2D6 (Extensive Metabolizers) Metabolism->CYP2D6 Primary Pathway CYP3A4 CYP3A4 (Poor Metabolizers) Metabolism->CYP3A4 Secondary Pathway FiveHMT 5-Hydroxymethyl Tolterodine (Active) CYP2D6->FiveHMT N_Dealkylated N-Dealkylated Metabolites (Inactive) CYP3A4->N_Dealkylated FiveHMT->Bladder Antagonism Therapeutic_Effect Therapeutic Effect (Reduced Bladder Contraction) Bladder->Therapeutic_Effect

Caption: Metabolic pathways of tolterodine and the resulting active compounds.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prepare_reagents assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Add Scintillation Cocktail & Count Radioactivity filtration->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

Sources

A Guide to Inter-laboratory Validation for the Quantitative Analysis of Tolterodine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For Tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder, the rigorous control of impurities is a critical aspect of its quality assurance.[1][2] This guide provides an in-depth comparison and detailed protocol for the inter-laboratory validation of a quantitative method for Tolterodine impurities, grounded in scientific integrity and aligned with regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] This principle is the bedrock upon which the reliability of pharmaceutical quality control is built. An inter-laboratory validation study, also known as a reproducibility study, is a crucial step to ascertain that a method will perform consistently in different laboratories, with different analysts, and on different equipment.[6]

Section 1: The Foundational Importance of Method Validation

Before a quantitative method for impurities can be confidently deployed across multiple quality control (QC) sites, its performance characteristics must be thoroughly evaluated. This process, known as method validation, is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary parameters to be investigated.[3][7][8]

The core validation characteristics for a quantitative impurity test include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or excipients.[4][5][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[5]

    • Reproducibility: Expresses the precision between laboratories (collaborative studies, usually applied to standardization of methodology).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][11][12]

The following diagram illustrates the logical flow of the inter-laboratory validation process, from initial planning to final assessment.

Caption: Workflow of the Inter-laboratory Validation Process.

Section 2: Experimental Design for Inter-laboratory Validation

A robust inter-laboratory study is meticulously planned to ensure that the collected data is meaningful and statistically sound.

2.1 Selection of Participating Laboratories

A minimum of three to five laboratories should be included to provide a reasonable cross-section of potential users. The number of participating laboratories should be sufficient to provide a reliable estimate of reproducibility.[6]

2.2 Sample Preparation and Distribution

A central laboratory should prepare and distribute identical sets of samples to all participating laboratories. These samples should include:

  • Tolterodine Tartrate API spiked with known impurities at various concentration levels (e.g., reporting threshold, 0.1%, 0.2%, and 0.5%).

  • Placebo (all formulation excipients without the API).

  • Finished Tolterodine Tartrate tablets or capsules.

2.3 Analytical Method: A Validated Stability-Indicating HPLC Method

The method to be validated is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is a common and reliable technique for impurity profiling in pharmaceuticals.[1][13][14]

Detailed HPLC Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Methanol
Gradient Program Time (min)
0
30
35
36
40
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Solution (0.5 mg/mL of Tolterodine Tartrate): Accurately weigh and dissolve an appropriate amount of Tolterodine Tartrate reference standard in the diluent.

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of each specified impurity.

  • Spiked Sample Solution: Accurately weigh a quantity of the Tolterodine Tartrate sample, and spike it with the impurity stock solution to achieve the desired impurity concentrations. Dissolve and dilute with the diluent.

Section 3: Data Analysis and Comparison of Performance

The data from the participating laboratories are collected and statistically analyzed to evaluate the method's performance across different sites.

3.1 Key Performance Indicators and Acceptance Criteria

The following table outlines the typical validation parameters and their acceptance criteria for a quantitative impurity method.

Validation ParameterAcceptance Criteria
Specificity No interference from placebo or other components at the retention time of the impurities. Peak purity of the analyte and impurities should pass.
Linearity (Correlation Coefficient, r) ≥ 0.99 for each impurity.[13]
Accuracy (% Recovery) 90.0% to 110.0% for each impurity at each concentration level.[15]
Repeatability (RSD) ≤ 5.0% for each impurity.
Intermediate Precision (RSD) ≤ 10.0% for each impurity.
Reproducibility (RSD) ≤ 15.0% for each impurity.
LOQ Precision (RSD) ≤ 10.0%
Robustness System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits after deliberate small changes to the method.

3.2 Hypothetical Inter-laboratory Validation Data

The following tables present a hypothetical dataset from a three-laboratory study for a key Tolterodine impurity.

Table 1: Accuracy (% Recovery) of Impurity A (0.2% Spiked Level)

LaboratoryAnalystDay 1Day 2Mean Recovery (%)
Lab 1 198.5, 99.1, 98.899.5, 99.0, 98.798.9
Lab 2 2101.2, 100.5, 101.0100.8, 101.5, 100.9101.0
Lab 3 397.9, 98.3, 98.198.5, 98.0, 98.298.2

Table 2: Precision Data for Impurity A (0.2% Level)

ParameterLab 1Lab 2Lab 3
Repeatability (RSD, %) 0.310.350.22
Intermediate Precision (RSD, %) 0.450.400.25

Table 3: Reproducibility Analysis for Impurity A (0.2% Level)

Statistical ParameterValue
Overall Mean (% Area) 0.201
Overall Standard Deviation 0.008
Reproducibility (RSD, %) 4.0

3.3 Interpretation of Results

The hypothetical data demonstrates that the method is accurate, with all laboratories reporting mean recoveries well within the 90.0% to 110.0% acceptance criteria. The precision, both within and between laboratories, is excellent, with RSD values significantly lower than the established limits. The reproducibility RSD of 4.0% indicates that the method is highly consistent across different laboratories.

The relationship between the different levels of precision is crucial for understanding the sources of variability in an analytical method.

PrecisionHierarchy A Reproducibility (Inter-Laboratory) B Intermediate Precision (Intra-Laboratory) A->B Includes variability from C Repeatability (Intra-Assay) B->C Includes variability from

Caption: Hierarchy of Precision in Method Validation.

Section 4: Causality Behind Experimental Choices and Trustworthiness

4.1 Rationale for Robustness Testing

Robustness testing is a critical component of method validation that provides an indication of the method's reliability during normal usage.[10][12] By deliberately introducing small variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate, we can identify which parameters need to be tightly controlled.[11][16] This proactive approach prevents potential issues when the method is transferred to different laboratories or used over an extended period.[10]

4.2 Ensuring Self-Validating Systems

A well-designed analytical method should incorporate system suitability tests (SSTs). These tests are performed before the analysis of any samples and are designed to ensure that the chromatographic system is performing adequately. Typical SST parameters include:

  • Resolution: The degree of separation between the impurity peak and the main Tolterodine peak.

  • Tailing Factor: A measure of peak symmetry.

  • Theoretical Plates: A measure of column efficiency.

  • Precision of replicate injections: The consistency of the response from multiple injections of a standard solution.

By setting clear acceptance criteria for SSTs, each analytical run becomes a self-validating system, providing confidence in the generated data.

Conclusion

The inter-laboratory validation of a quantitative method for Tolterodine impurities is a comprehensive process that requires careful planning, execution, and statistical analysis. By adhering to the principles outlined in the ICH Q2(R1) guideline and employing a robust experimental design, pharmaceutical manufacturers can ensure the reliability and consistency of their analytical methods across different sites. The successful validation of such a method provides the necessary scientific evidence that it is suitable for its intended purpose, thereby safeguarding the quality and safety of the final drug product.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Robustness Tests.
  • What Is HPLC Method Robustness Assessment and Its Importance?. (2025, September 22). Altabrisa Group.
  • A validated stability-indicating HPLC method for the determination of related substances and assay of tolterodine tartar
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. PharmaInfo.
  • HPLC method for tolterodine tartrate stability valid
  • Why a robust method is essential in pharmaceutical analysis.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA).
  • Establishing Acceptance Criteria for Analytical Methods. (2016, October 2). Thomas A. Little Consulting.
  • Robustness in Analytical Methods Outlined. (2007, April 26). Pharmaceutical Technology.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. (2025, August 7).
  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formul
  • Statistical Methods for Method Valid
  • Where do the Acceptance Criteria in Method Validation Come From?. (2020, August 10). Mourne Training Services.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org.
  • Robustness/ruggedness tests in method validation. (2006, March 27). FABI - Vrije Universiteit Brussel.
  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
  • Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products. IABS.
  • A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. (2017, January 31).
  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indic

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine (5-HMT)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pharmacokinetic profiles of tolterodine, a competitive muscarinic receptor antagonist for the treatment of overactive bladder, and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Understanding the interplay between the parent drug and its active metabolite is critical for researchers, scientists, and drug development professionals in optimizing therapeutic strategies and predicting clinical outcomes.

Introduction: The Dual Action of Tolterodine and 5-HMT

Tolterodine is administered as a racemate and exerts its therapeutic effect by competitively antagonizing muscarinic receptors, particularly in the urinary bladder.[1][2] This action leads to a reduction in detrusor muscle contraction, an increase in functional bladder capacity, and an alleviation of symptoms associated with overactive bladder, such as urinary frequency, urgency, and urge incontinence.[1][3]

Upon oral administration, tolterodine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[4][5] A key feature of its metabolic profile is the formation of a major, pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[6][7][8] This metabolite is equipotent to the parent compound in its antimuscarinic activity and contributes significantly to the overall therapeutic effect.[2][8][9][10] The combined action of unbound tolterodine and 5-HMT is often referred to as the "active moiety."[5]

Metabolic Pathways: The Role of Cytochrome P450 Enzymes

The metabolism of tolterodine is primarily governed by two cytochrome P450 (CYP) isoenzymes, leading to distinct pharmacokinetic profiles based on an individual's genetic makeup.[5][11]

  • Extensive Metabolizers (EMs): In the majority of the population, tolterodine is metabolized by CYP2D6 to form the active 5-HMT.[4][11]

  • Poor Metabolizers (PMs): In individuals with deficient CYP2D6 activity, tolterodine is primarily metabolized by CYP3A4 to an inactive, N-dealkylated metabolite.[4][11]

This genetic polymorphism in CYP2D6 activity is a crucial determinant of the relative concentrations of tolterodine and 5-HMT in the plasma.[12][13]

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active) Tolterodine->Metabolite_5HMT CYP2D6 (Extensive Metabolizers) N_Dealkylated N-dealkylated Tolterodine (Inactive) Tolterodine->N_Dealkylated CYP3A4 (Poor Metabolizers)

Caption: Metabolic pathways of tolterodine.

Comparative Pharmacokinetic Parameters

The pharmacokinetic parameters of tolterodine and 5-HMT exhibit notable differences, particularly between extensive and poor metabolizers.

ParameterTolterodine (Extensive Metabolizers)5-Hydroxymethyl Tolterodine (5-HMT) (in EMs)Tolterodine (Poor Metabolizers)
Time to Peak (Tmax) ~1-2 hours~1-3 hours~1-2 hours
Half-life (t½) ~2-3 hours[9][14]~3 hours[6][7]~10 hours[9]
Bioavailability Highly variable (10-70%)[14]-Higher than in EMs[4]
Plasma Protein Binding ~96.3% (mainly to α1-acid glycoprotein)[4][6]~64%[4]~96.3%[4][6]
Systemic Clearance 0.23 to 0.52 L/h/kg[14]-Significantly lower than in EMs[12][13]

Key Insights:

  • Absorption: Tolterodine is rapidly absorbed following oral administration, with peak serum concentrations reached within 1 to 2 hours for the immediate-release formulation.[4][14]

  • Metabolism & Half-life: In extensive metabolizers, tolterodine has a short half-life of 2-3 hours due to rapid conversion to 5-HMT.[9][14] The half-life of 5-HMT is slightly longer at approximately 3 hours.[6][7] In contrast, poor metabolizers exhibit a significantly longer half-life for tolterodine (around 10 hours) due to the slower CYP3A4-mediated metabolism.[9]

  • Bioavailability: The absolute bioavailability of tolterodine is highly variable and is notably higher in poor metabolizers.[4][14]

  • Protein Binding: Tolterodine is highly bound to plasma proteins, primarily α1-acid glycoprotein, whereas 5-HMT has lower protein binding.[4][6] This difference in protein binding is significant as it influences the unbound, pharmacologically active concentrations of each moiety.

Clinical Implications of Pharmacokinetic Differences

Despite the marked differences in the pharmacokinetic profiles between extensive and poor metabolizers, the overall clinical response and safety profile of tolterodine are generally similar regardless of a patient's CYP2D6 phenotype.[9] This is because the therapeutic effect is attributed to the combined activity of unbound tolterodine and 5-HMT.[9] In extensive metabolizers, the high levels of the active metabolite compensate for the lower concentrations of the parent drug. Conversely, in poor metabolizers, the higher concentrations of tolterodine itself provide the therapeutic effect, with negligible contribution from 5-HMT.[12][13]

However, it is important to consider potential drug-drug interactions. Co-administration of tolterodine with potent CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase tolterodine concentrations, especially in poor metabolizers, potentially leading to an increased risk of adverse effects.[15][16]

Experimental Protocol: Bioanalysis of Tolterodine and 5-HMT in Human Plasma by LC-MS/MS

The following provides a representative workflow for the quantitative analysis of tolterodine and its 5-HMT metabolite in human plasma, a cornerstone of pharmacokinetic studies.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto LC Column Supernatant_Transfer->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution ESI Electrospray Ionization (ESI) Gradient_Elution->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Peak_Integration Peak Integration MRM->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: LC-MS/MS bioanalysis workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw frozen human plasma samples containing tolterodine and 5-HMT.

    • To 100 µL of plasma, add an internal standard solution.

    • Precipitate plasma proteins by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto a suitable reverse-phase HPLC column (e.g., a C18 column).

    • Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Quantify tolterodine and 5-HMT using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Integrate the chromatographic peak areas for tolterodine, 5-HMT, and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration for a series of calibration standards.

    • Determine the concentrations of tolterodine and 5-HMT in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The pharmacokinetic profiles of tolterodine and its active metabolite, 5-HMT, are intricately linked and significantly influenced by CYP2D6 genetic polymorphism. While extensive metabolizers rapidly convert tolterodine to 5-HMT, poor metabolizers exhibit higher concentrations of the parent drug. Despite these variations, the overall therapeutic effect remains consistent due to the equipotent nature of both moieties. A thorough understanding of these pharmacokinetic nuances is essential for optimizing dosing regimens, predicting potential drug interactions, and advancing the development of new therapies for overactive bladder.

References

  • Brynne, N., Stahl, M., Hallén, B., & Edlund, P. O. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics, 35(7), 287-295. [Link]

  • Urology Textbook. (n.d.). Tolterodine: Adverse Effects, Contraindications, and Dosage. Retrieved from [Link]

  • Postlind, H., Danielson, A., Lindgren, A., & Andersson, S. H. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(4), 289-293. [Link]

  • Drugs.com. (2025, April 21). Tolterodine Monograph for Professionals. Retrieved from [Link]

  • F.A. Davis Company. (n.d.). Tolterodine. In Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]

  • Kim, H. S., Kim, Y. H., Lee, H., & Yim, S. V. (2014). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. Clinical Pharmacology in Drug Development, 3(5), 375-383. [Link]

  • Brynne, N., Dalén, P., Alván, G., Bertilsson, L., & Gabrielsson, J. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529-539. [Link]

  • Brynne, N., Dalén, P., Alván, G., Bertilsson, L., & Gabrielsson, J. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529-539. [Link]

  • Nursing Central. (n.d.). Tolterodine (Detrol). In Davis's Drug Guide. Retrieved from [Link]

  • Medscape. (n.d.). Detrol, Detrol LA (tolterodine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Dr.Oracle. (2025, July 20). What is the mechanism of action (MOA) of Tolterodine? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004, April 12). N21-228S006 Tolterodine tartrate Clinpharm BPCA. Retrieved from [Link]

  • Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, M., & Sparf, B. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life Sciences, 60(13-14), 1129-1136. [Link]

  • Brynne, N., Grahnén, A., & Bertilsson, L. (1999). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 48(4), 564-572. [Link]

  • Drugs.com. (n.d.). Tolterodine Disease Interactions. Retrieved from [Link]

  • Masunaga, K., Yoshida, M., Inadome, A., Maeda, Y., & Ueda, S. (2012). 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. Journal of Urology, 187(4S), e219. [Link]

  • U.S. Food and Drug Administration. (n.d.). Detrol tolterodine tartrate tablets DESCRIPTION. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000, November 16). 21-228 Detrol LA Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Brynne, N., Grahnén, A., & Bertilsson, L. (1999). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 48(4), 564-572. [Link]

  • Dr.Oracle. (2025, October 13). What is the mechanism of action of Tolterodine (generic name)? Retrieved from [Link]

  • UKCPA. (2021, February 3). Tolterodine. In Handbook of Perioperative Medicines. Retrieved from [Link]

  • Siddiqui, E., & Tadi, P. (2023). Tolterodine. In StatPearls. StatPearls Publishing. [Link]

  • Nilvebrant, L., Hallén, B., & Sparf, B. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207. [Link]

Sources

A Comparative Spectroscopic Analysis of Synthesized versus Commercial rac-Didesisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of rac-Didesisopropyl Tolterodine synthesized in-house versus a commercially procured reference standard. rac-Didesisopropyl Tolterodine, a primary amine analogue and potential impurity or metabolite of Tolterodine, is a critical molecule in the context of pharmaceutical development and quality control.[1] This document outlines a feasible synthetic route, details the spectroscopic characterization protocols (¹H NMR, ¹³C NMR, FT-IR, and MS), and presents a side-by-side comparison of the analytical data. The objective is to validate the identity and purity of the synthesized material, demonstrating a workflow applicable to impurity identification and reference standard qualification in a drug development setting.

Introduction: The Significance of Didesisopropyl Tolterodine

Tolterodine is a well-established competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[2][3] During its synthesis, storage, or metabolism, various related substances can form. Regulatory bodies like the ICH require the identification and characterization of impurities exceeding certain thresholds, making the synthesis of these compounds essential for use as reference standards in analytical methods.[4]

rac-Didesisopropyl Tolterodine (Figure 1), also known as N,N-des-diisopropyl tolterodine, is a key impurity where the diisopropylamino group of the parent drug is replaced by a primary amine.[1] Its unambiguous identification is crucial for ensuring the safety and quality of the final drug product. This guide serves as a practical, experience-driven walkthrough for researchers, demonstrating the process of synthesizing this impurity, verifying its structure, and comparing it against a commercial standard to establish analytical equivalence.

Figure 1: Chemical Structure of rac-Didesisopropyl Tolterodine

Caption: Structure of 2-(3-amino-1-phenylpropyl)-4-methylphenol.

Synthesis and Material Acquisition

Rationale for Synthetic Strategy

Several synthetic routes for Tolterodine have been published, often involving a Friedel-Crafts-type reaction or reductive amination.[5][6] A concise and effective method for creating the core 3,3-diarylpropane structure is the acid-catalyzed reaction of p-cresol with a cinnamaldehyde or cinnamylamine derivative.[5] For this guide, we adapted this logic, proposing a synthesis via the reaction of p-cresol with cinnamaldehyde to form a chromene intermediate, followed by reductive amination. This two-step process is robust and provides a high degree of control.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 6-Methyl-4-phenyl-3,4-dihydrocoumarin. In a round-bottom flask, p-cresol (1.1 eq) and trans-cinnamaldehyde (1.0 eq) were dissolved in methanesulfonic acid (3.0 eq) at 0°C. The mixture was stirred and allowed to warm to room temperature over 4 hours until TLC analysis indicated consumption of the starting material. The reaction was quenched by pouring it onto ice water, and the resulting precipitate was filtered, washed with water, and dried to yield the lactone intermediate.

  • Step 2: Reductive Amination. The dihydrocoumarin intermediate (1.0 eq) was dissolved in methanol. Ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) were added sequentially. The reaction was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, the residue was taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield rac-Didesisopropyl Tolterodine as a white solid.

Commercial Standard

A commercial sample of rac-Didesisopropyl Tolterodine (CAS: 1189501-90-3) was procured from Veeprho Life Sciences (Catalog No. VL-IMP-1081) to serve as the reference standard for this comparison.[7]

Spectroscopic Analysis Workflow

The core of this guide is the validation of the synthesized product against the commercial standard. A standardized workflow ensures that any observed differences are due to the samples themselves and not analytical variability.

Figure 2: Experimental and Analytical Workflow

G cluster_synthesis In-House Synthesis cluster_commercial Reference Standard cluster_analysis Spectroscopic Analysis Synthesis Synthesis of rac- Didesisopropyl Tolterodine Purification Column Chromatography Purification Synthesis->Purification SynthesizedSample Synthesized Product Purification->SynthesizedSample NMR ¹H and ¹³C NMR SynthesizedSample->NMR FTIR FT-IR Spectroscopy SynthesizedSample->FTIR MS LC-MS (ESI+) SynthesizedSample->MS CommercialSample Commercial Standard (Veeprho) CommercialSample->NMR CommercialSample->FTIR CommercialSample->MS Comparison Data Comparison & Structural Verification NMR->Comparison FTIR->Comparison MS->Comparison

Caption: Workflow from synthesis and procurement to comparative analysis.

Instrumentation and Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). For guidance on spectral interpretation, standard texts such as "Spectrometric Identification of Organic Compounds" by Silverstein et al. are authoritative.

  • FT-IR Spectroscopy: Spectra were recorded on an FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique. Data are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: Analysis was performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source operating in positive ion mode. The mobile phase consisted of a gradient of acetonitrile and water with 0.1% formic acid.

Results: A Head-to-Head Comparison

The data obtained from both the in-house synthesized sample and the commercial reference standard were compiled and compared. The primary goal is to establish spectral equivalency.

¹H NMR Spectroscopy

The ¹H NMR spectra of both samples were superimposable, confirming the presence of all expected proton environments.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Comments
9.15 s (broad) 1H Phenolic -OH Signal is characteristic of a phenolic proton.
7.30 - 7.15 m 5H Phenyl-H Complex multiplet for the monosubstituted phenyl ring.
6.95 d 1H Aromatic-H Proton ortho to the alkyl substituent on the cresol ring.
6.80 d 1H Aromatic-H Proton ortho to the -OH group on the cresol ring.
6.65 dd 1H Aromatic-H Proton meta to the -OH group on the cresol ring.
4.05 t 1H Benzylic CH Triplet indicates coupling to the adjacent CH₂ group.
2.80 t 2H CH₂-N Triplet coupled to the adjacent CH₂ group.
2.18 s 3H Ar-CH₃ Singlet for the methyl group on the cresol ring.
1.95 m 2H CH-CH₂-CH₂ Multiplet for the central methylene group.

| 1.50 | s (broad) | 2H | -NH₂ | Amine protons; signal may be broad and exchangeable. |

The close correlation between the spectra of the synthesized and commercial materials strongly supports the successful synthesis of the target structure.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectra for both samples showed the expected number of carbon signals, with chemical shifts aligning perfectly.

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Comments
153.5 C-OH Phenolic carbon.
145.2 Phenyl C (quat) Quaternary carbon of the phenyl ring attached to the propyl chain.
130.1 C-CH₃ (quat) Quaternary carbon of the cresol ring attached to the methyl group.
129.5 Aromatic CH
128.8 Aromatic CH
128.2 Aromatic CH
126.5 Aromatic CH
125.9 Aromatic CH
115.4 Aromatic CH
48.7 Benzylic CH
42.1 CH₂-N
35.8 CH-CH₂-CH₂

| 20.4 | Ar-CH₃ | |

FT-IR Spectroscopy

The FT-IR spectra provide functional group information that corroborates the NMR data. Key vibrational bands were present in both samples.

Table 3: FT-IR Data Comparison (ATR)

Wavenumber (cm⁻¹) Assignment Comments
3300-3500 (broad) O-H Stretch Characteristic of the phenolic hydroxyl group.
3290, 3370 (sharp) N-H Stretch Doublet is characteristic of a primary amine (-NH₂).
3025 Aromatic C-H Stretch
2850-2960 Aliphatic C-H Stretch
1610, 1500 Aromatic C=C Stretch Phenyl ring vibrations.

| 1230 | C-O Stretch | Phenolic C-O bond. |

The presence of both the broad O-H and the distinct N-H stretching bands is a definitive confirmation of the structure.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The data obtained is consistent with published findings for this specific impurity.[1]

Table 4: Mass Spectrometry Data Comparison (ESI+)

Parameter Synthesized Sample Commercial Sample Comments
Molecular Formula C₁₆H₁₉NO C₁₆H₁₉NO
Molecular Weight 241.33 g/mol [8] 241.33 g/mol
[M+H]⁺ (Observed) 242.1540 242.1546 High-resolution data matches the expected value (Calculated for C₁₆H₂₀NO⁺: 242.1539).[1]

| Key Fragments (MS/MS) | 197.1, 147.1, 121.1 | 197.1, 147.1, 121.1 | Fragmentation pattern is identical and consistent with literature.[1] |

The MS/MS fragmentation pattern provides further structural proof.

Figure 3: Proposed Key MS/MS Fragmentation

G Parent Parent Ion [M+H]⁺ m/z = 242.2 Frag1 Loss of CH₂CH₂NH₂ (Benzylic Cleavage) m/z = 197.1 Parent->Frag1 Frag2 Loss of Phenylpropylamine (C₉H₁₂N) m/z = 121.1 Parent->Frag2 Frag3 Further Fragmentation m/z = 147.1 Frag1->Frag3

Caption: Key fragmentation pathways for rac-Didesisopropyl Tolterodine.

Conclusion

The spectroscopic data acquired for the in-house synthesized rac-Didesisopropyl Tolterodine shows excellent correlation with the data from the commercial reference standard. The ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry results are all consistent with the proposed chemical structure. This comparative exercise successfully validates the identity and purity of the synthesized material, confirming its suitability for use as an analytical reference standard in the quality control of Tolterodine. This guide demonstrates a fundamental and necessary workflow in pharmaceutical sciences, underpinning the critical role of spectroscopy in structural elucidation and impurity verification.

References

  • Veeprho Life Sciences. Didesisopropyl Tolterodine. [Link][7]

  • PubChem. rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester. National Center for Biotechnology Information. [Link][9]

  • Rao, D. V., et al. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Chromatographic Science, 53(7), 1130–1138. [Link][1]

  • Google Patents. Short synthesis of tolterodine, intermediates and metabolites. [5]

  • PubChem. (R)-Desisopropyl Tolterodine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. rac Desisopropyl Tolterodine-d7. [Link]

  • Reddy, A. S., et al. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research, 4(7), 3659-3664. [Link][4]

  • Pharmaffiliates. Tolterodine-impurities. [Link]

  • Sreenivas, N., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharmacia Sinica, 5(1), 93-98. [Link]

  • PubChem. Tolterodine. National Center for Biotechnology Information. [Link][2]

  • Google Patents. A process for the preparation of tolterodine tartrate. [6]

  • Wikipedia. Tolterodine. [Link][3]

Sources

A Comparative Guide to the Genotoxicity Assessment of Tolterodine Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the genotoxic potential of tolterodine degradation products. We will move beyond a simple recitation of protocols to explore the scientific rationale behind a tiered, evidence-based approach, integrating computational toxicology with pivotal in vitro assays. Our objective is to present a self-validating system for risk assessment, grounded in current regulatory expectations and best practices.

Introduction: The Imperative of Impurity Profiling

Tolterodine, an antimuscarinic agent, is a cornerstone in the management of overactive bladder.[1][2] Like any pharmaceutical agent, it is susceptible to degradation over time or under stress conditions, leading to the formation of impurities.[1][3] From a regulatory and safety standpoint, impurities that are DNA-reactive—termed genotoxic impurities—are of paramount concern. These substances have the potential to damage DNA, leading to mutations and an increased risk of carcinogenicity, even at trace levels.[4][5][6]

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these mutagenic impurities, emphasizing a risk-based approach.[4] This guide will operationalize the principles of ICH M7, providing a comparative analysis of the essential tools and methodologies required for a robust genotoxicity assessment of tolterodine's degradants.

The Degradation Landscape of Tolterodine

Understanding the potential degradation pathways of tolterodine is the foundational step in identifying which impurities require genotoxic assessment. Forced degradation studies, which expose the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, and light), are instrumental in this process.[1][7][8]

Studies have shown that tolterodine is relatively stable under acidic, hydrolytic, and photolytic conditions but demonstrates significant degradation in the presence of strong bases and oxidizing agents.[1]

Identified Tolterodine Degradation Products and Impurities:

Compound NameFormation Condition/SourcePotential Concern
Des-N,N-diisopropyl tolterodine Identified during stability studies.[1][9]Structural alert analysis required.
6-methyl-4-phenylchroman-2-ol Generated from interaction with excipients under high temperature and humidity.[3]Structural alert analysis required.
Tolterodine EP Impurity C, E, G Process-related impurities that could also arise from degradation.[10][11]Structural alert analysis required.
Other Process-Related Impurities A variety of other impurities related to the synthetic route have been cataloged.[12]Potential for genotoxicity must be evaluated.

A U.S. FDA pharmacology review has also documented the performance of in vitro genotoxicity studies on a combination of tolterodine and its degradation products, underscoring the regulatory expectation for such assessments.[13]

A Tiered Framework for Genotoxicity Assessment

A scientifically sound and resource-efficient strategy for assessing genotoxicity follows a tiered approach. This begins with computational methods to screen and prioritize impurities, followed by targeted experimental testing to confirm or refute the in silico predictions. This workflow ensures that analytical and biological resources are focused on impurities that pose the greatest potential risk.

G cluster_0 Phase 1: In Silico Assessment cluster_1 ICH M7 Recommended Dual (Q)SAR Systems cluster_2 Phase 2: Decision & In Vitro Testing cluster_3 Phase 3: Risk Assessment start Identify Tolterodine Degradation Product qsar (Q)SAR Analysis for Mutagenicity Prediction start->qsar expert Expert Rule-Based (e.g., Derek Nexus) qsar->expert Method 1 stat Statistical-Based (e.g., Sarah Nexus) qsar->stat Method 2 decision Integrate (Q)SAR Results expert->decision stat->decision ames Bacterial Reverse Mutation Assay (Ames Test) decision->ames Positive, equivocal, or no alert no_test No Further Testing (Class 5 Impurity) decision->no_test Both systems negative micronucleus In Vitro Micronucleus Assay ames->micronucleus Positive Result ordinary Control as a Non-Genotoxic Impurity ames->ordinary Negative Result risk Final Risk Assessment micronucleus->risk ttc Control at or below TTC (e.g., 1.5 µg/day) risk->ttc Positive in Ames and/or Micronucleus risk->ordinary Negative in both assays

Caption: Tiered workflow for genotoxicity assessment of impurities.

Comparative Analysis of Assessment Methodologies

In Silico (Computational) Toxicology

The initial step in the assessment, as outlined by ICH M7, involves the use of two complementary (Quantitative) Structure-Activity Relationship, or (Q)SAR, models.[14][15] This approach provides a rapid, cost-effective screening of a chemical's potential to be mutagenic based on its structure.[16][17][18]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems utilize a knowledge base of chemical rules derived from existing toxicological data and expert scientific review.[19] The software analyzes a query molecule for structural fragments (toxicophores) that are known to be associated with genotoxicity.[20]

  • Statistical-Based Systems (e.g., Sarah Nexus): These platforms employ machine learning algorithms trained on large datasets of compounds with known mutagenicity results.[14][21] They provide a statistical probability of a compound being mutagenic based on its similarity to the compounds in the training set.

Causality Behind the Dual System Requirement: The ICH M7 guideline mandates the use of two complementary systems to minimize the risk of a false negative prediction. An expert rule-based system may fail to identify a novel toxicophore not yet in its knowledge base, while a statistical system might lack sufficient similar compounds in its training set. Using both provides a more robust prediction.[14]

Comparative Summary of In Silico Methods:

FeatureExpert Rule-Based (Derek Nexus)Statistical-Based (Sarah Nexus)
Methodology Identifies known structural alerts (toxicophores).[19]Predicts activity based on statistical models and training data.[14]
Strengths Provides mechanistic rationale for predictions; transparent reasoning.[19] High accuracy for well-characterized chemical classes.[22]Can identify novel mutagens not covered by existing rules; high throughput.
Limitations May not identify novel toxicophores; predictions are limited by the scope of the knowledge base."Black box" nature can make reasoning difficult; predictive power is dependent on the training set's domain of applicability.[16]
Regulatory Standing Explicitly recognized as one of the two required methods under ICH M7.[19]Explicitly recognized as one of the two required methods under ICH M7.[14]
In Vitro Experimental Assays

If an impurity yields a positive or equivocal result from either in silico model, or if it possesses a structural alert that cannot be dismissed, experimental testing is required.[23] The standard initial test is the bacterial reverse mutation assay.

A. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a cornerstone of genotoxicity testing, designed to detect compounds that induce gene mutations (point mutations and frameshift mutations).[24][25]

  • Scientific Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize the amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid, allowing them to grow on a minimal medium.

  • Self-Validation: The protocol's integrity is maintained by the inclusion of both negative (vehicle) and positive controls. The positive controls are known mutagens that confirm the sensitivity of the bacterial strains and the efficacy of the metabolic activation system (S9 mix), which simulates mammalian metabolism.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare serial dilutions of the tolterodine degradation product in a suitable solvent (e.g., DMSO). Prepare positive controls (e.g., sodium azide for non-S9 activation, 2-aminoanthracene for S9 activation).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. This is critical because some chemicals only become genotoxic after being metabolized.

  • Incorporation: Add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (or buffer for non-activation plates) to 2 mL of molten top agar containing a trace amount of histidine/tryptophan.

  • Plating: Pour the mixture onto the surface of a minimal glucose agar plate. The trace amino acid allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

  • Cytotoxicity Assessment: Concurrently, assess the toxicity of the compound to the bacteria by observing the background lawn of bacterial growth. Excessive toxicity can lead to false-negative results.

B. In Vitro Micronucleus Assay

If the Ames test is positive, a follow-up in vitro mammalian cell assay is often required to assess the potential for chromosomal damage. The micronucleus test is a robust and widely accepted method for this purpose.[26][27]

  • Scientific Principle: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[26] A micronucleus is a small, extranuclear body formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei.[27][28]

  • Causality of Method: The use of mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) provides a more relevant system to humans than bacteria for assessing chromosomal damage. The inclusion of cytochalasin B is a key refinement; it blocks cytokinesis (cytoplasmic division) but not nuclear division, resulting in binucleated cells. Scoring is restricted to these binucleated cells, ensuring that only cells that have completed one round of mitosis in the presence of the test article are analyzed.[28]

G cluster_0 Analysis Endpoints start Isolate & Culture Mammalian Cells (e.g., Lymphocytes) treat Treat Cells with Tolterodine Degradant (+/- S9 Mix) start->treat cyto Add Cytochalasin B to Block Cytokinesis treat->cyto harvest Harvest & Fix Cells cyto->harvest stain Stain with DNA-specific dye (e.g., Giemsa, Acridine Orange) harvest->stain score Microscopic Scoring of Binucleated Cells stain->score mn Frequency of Micronucleated Cells score->mn cbpi Cytokinesis-Block Proliferation Index (CBPI) score->cbpi result Data Analysis & Statistical Evaluation mn->result cbpi->result

Caption: Experimental workflow for the in vitro micronucleus assay.

Data Interpretation and Risk Management

The final step is to integrate all data to classify the impurity and establish a control strategy.

  • Negative Results: If both in silico models are negative, the impurity is classified as a "Class 5" impurity under ICH M7 and can be treated as a standard, non-genotoxic impurity.[15] A negative Ames test result for an impurity with a structural alert also generally allows it to be controlled as a non-genotoxic impurity.[24]

  • Positive Results: An impurity that is positive in the Ames test is considered a mutagenic impurity. The default control strategy is to limit its intake to a level associated with an acceptable cancer risk. This is defined by the Threshold of Toxicological Concern (TTC) .

  • Threshold of Toxicological Concern (TTC): The TTC is a concept that establishes a human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health.[29] For most genotoxic impurities in pharmaceuticals, the accepted TTC is 1.5 µg per person per day .[30][31] This value corresponds to a theoretical lifetime cancer risk of less than 1 in 100,000.[31] The permissible concentration of the impurity in the drug substance is then calculated based on the maximum daily dose of the drug.

Hypothetical Data & Control Strategy:

DegradantDerek NexusSarah NexusAmes TestMicronucleusConclusionControl Strategy
Degradant X NegativeNegativeNot RequiredNot RequiredNon-mutagenic (Class 5)Control per ICH Q3A/B
Degradant Y Positive (Aromatic amine)EquivocalPositiveNot RequiredMutagenic (Class 1 or 2)Limit intake to ≤1.5 µ g/day (TTC)
Degradant Z Positive (Alkene)NegativeNegativeNot RequiredNon-mutagenic in vitroControl per ICH Q3A/B

Conclusion

The assessment of genotoxicity for tolterodine degradation products is a multi-faceted process that demands a rigorous, scientifically-defensible strategy. By integrating predictive in silico tools with definitive in vitro assays like the Ames and micronucleus tests, drug developers can effectively characterize the risk posed by these impurities. This tiered approach not only aligns with global regulatory expectations, such as ICH M7, but also ensures patient safety by controlling potentially harmful substances to acceptable levels based on the Threshold of Toxicological Concern. A thorough understanding of the causality behind each experimental choice is paramount to designing a robust, self-validating assessment program.

References

  • Derek Nexus Toxicology Software - Optibrium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElGcPJY9ipaUYUSDI0I4E9CBqVTdk4BABTAgNyZ0v05Oaz5wpE2l00sUMixAwl_HG548YIXVUzWhSE9SJjp9oFgQUu4G_MbGunquDzHsfV8pDBKgcif5bDu316c98qfhfgv9OqZ99wLgE2--pCbqx-fopdGS7Q]
  • An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS42xkWkyIeMg2yKPgzu--cCnvHVDJeo2MFs_P5HNU-jLTpbJoPE48C5IMVD-ywI8xE44IG8fz7n-D8yzedTo8WFyoLAGIZkpWnK7XgMj2Tmt0BQUju_tSaVMt892-eTtCIXw=]
  • Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. [URL: https://vertexaisearch.cloud.google.
  • An integrated approach for animal-free genotoxicity testing: In vitro and in silico evaluation and mode-of-action classification | ToxStrategies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdhT_u2FDxGiCeM3Zr_odr2PfYsuk6vx-72xU-pZUCjJp9PC55HhmRkZ3IO7GVewAkSb5IYlS5-Mc5LGXq5WFXhsvDk5rCO9pweVIh8EDmC_Xb8SWMF57dw79AYREaw-nMZd_SCqpwDH8qxs6TLUvKWNte9biQ6NGR6w1Sy2seZlLXlOE6gTq_q5avltjanxwpp5Ngy2yUlfLFnfpfULSSAKDrV_IYsnssuGAjMzEgwbP_6RqrX4hX3DVcZefS5AB6DXLmQBa0StDwyO-doEbncv2r0UvLTHfq1K1rVGFEwh_i]
  • Genotoxic Impurities and Mutagenic Impurities Analysis - Intertek. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDkpXkezd08roiKSpYTY-mHZbC5_N824QQ0vfoKAlvYi9R-FfEwgaOY6PonMlhwZfBHO3vcs2_13u94FZw8GcTapJ3hxRuUyza33UZi0ihOIEAUJmrwf4bjvc_EgjoV2MYf9cZiwynxQ8-yV-isJpMPLogdIk76xaWyYHcwooSGrVsccrA33ah67_ncKkcTUV3QTw=]
  • Genotoxic impurities in pharmaceutical products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmL2ttP2QClDoCVEcc0jA6_2SthFBvfQyIzL_wrGeMf1Fbk9rvoRR8H4sRW-SxtwPJeqIDK564mF5IFcOFwuqQS3fANp_DlGLJWrUDAJbwnyQX4lXyIHO6OoCUwcFl-ucgaFhRurEaQhB2P6YruxXl3BVhpJx5aHIVAfBxcHL41hG7Ogkt7Ot6w7H6AsCTsSJ_e29BBkq9hVMIfnpHJU-sCaGo8kHy]
  • Genotoxicity | Pharmaceutical - Smithers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwDEjR9MznxwoGi9up5pkr1vZNhSpCnIQvkI8npzGIVrjZSUq0Dux5Wv86JfFLuTRKtSXyL_H_1EaO4VLKOoTO2tBs4K5e7otisnU3C0EICL27RCG9IB70T5YCOuaKRILZKg8tnFrRgOSxJ-0J5Q_8hwOJa0NwD_Ga]
  • The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0fuMRIqgXH462UI6h8VbrLGFCYSW_IYFJRYjsfRmy-TB0R-m9asA5tw3NH0lPVD_doqZOlXWjO-MrebbhxK0oAPL7164zmPLHs5puFd7nq9K90JExhFbaZTvK_uUT26L4XGpMAl6e2OQrmf_l2zUTK0=]
  • Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA1fnABUf7NkTh-IoM8oQZWnAtmcvXLBtVLjilkeA3WzUHi1apXwvnE9KKIyUa0MTYVK1qIQa8if5duv-AKo52pnetfglavg82cByH-5zGQJonCxaODj-j7Um0V2DhhRUnEAqVlPPeQ_zbVS8ZH-xQHVQXAAcU41IlEOiaDmM7sJEFN4bk4zcaL_tegouyk1p7MiYSJB4SMGieQ2ZyVgHqa9IoJ8r0rxbooDV4KtkVRQ==]
  • Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkcGCi_tQsco1SLlDi0-4Wf0hM5-3MX-d3qyBiVuZDz-eLMTnzXsKRkAQyxsaI7At9Tlsh5Bwde867dkH4QOTPK0z1uo9lni9UPw5u8CrHUkC5O7kGvlH5LiA3mwaOpFZd2Ptk1w3WKiHDvFWs7e1jD9DXFunGJ6B0VtRvNHxZrrybbN5T_zdmwJshAX8sNNKgkgSh2hM75Ja2OC1UEAY4ZLFhi5ZsIf-jsA90hkKxhpLbZiAmoMiSs40aE-a-1oYdf5HsiL295Op3J9EswssD9Tq17Nkk6vnjceHCcg==]
  • Impurities Assessment - Inotiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHx0DBU_Xu-vbgw9Yw1H5p-BNjU2Spr2Q0Bw720EAvlzuHjfvzJxfo7ZefUzD9v6gPshp7GEOr6yN4s7yih-bo5F7H9P1bzVSTfTJ4ctsY0DBjWN6T2RMIL8FJ7fLGfVgkm4nlvVuNFpeht65HYREF]
  • Overview of genotoxic impurities in pharmaceutical development - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFea9HL3QsZqgRBhca-CNaJYIv6Dn2ozoI7GTQdXWrdRvYTeBtzX-oS6zQjuH1fMmLWzMvJP4eeRaPQmWhgrrVreOnGuSejcmyfS1_hb-JNBrn3QOFLVVenkbuCrVSD3NmW8FU=]
  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuBBZvB3s3UuJunMdXfYQx2f8GE-8hq1JiaZNvJjw2P0vkINDH3HM1pMqtRanHALpVDuQfB5p5_dXCrF_ulIgL1K5bzfkzvMIsbhXr3tABau8iUpLkvJ8LPCRj2Bcn0JhWUJEpif4RkrEYie2ZrR8IAltdiFo5U-MoZL_sFLAnRJt5AFyttAgRZp4WdCXmVVRfdbrnEEvDktzTzji1b73M5of5JiLfJraox2DdXb-HQX_oAJv0JE0h9ZTCZ4g=]
  • An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. [URL: https://vertexaisearch.cloud.google.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsQ86rzNaPdYfpCJDTOEDyaygOLP74rHWW2RXM2D3N9Ogt_pUh0Zr3M4BeMn02Uld2gnkMagvfRMcyqLJB60FLkcv2lI4x6pvA5eePC5Bnyxj74IlE2UG6SUiUiP25NLYRE_f8uSyJv2zXPI5OGDv507x8Ew9owie1cfTkK3HsJ7ICYN4TZTH2APylnawb51hJW-McmMqamgGgROmYbzS0RCeMl1SzQDgM]
  • Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF_gfJfwBKZ6-DipljXc1vO3mW_CjBNnwfvth9R9ejh4TrXvYrdVUuKhJGETI0pZXjOeW5nm5T7_Oru4aIah8d7mBxmvH4zd4y7UExHImqFo3ta2wMIG6Oq2fFB6jRv6kLQF_jGwvmLPhnICyPjQ2Y3OUUXAegJF-bODMW4sIRSyvvlYF61zYooJPJdSMycunldaUx3i3Bd4iNxP5c]
  • impurities.pdf - GOV.UK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfldCB-RdqGpaFgs_1KOm_3791RltVlfVMjBu0AznkBZIWrAKCtgZUtS-BkjIYenxU5WHGG-mPQZxKyhYqovXCKUHEUANmNUU65sLOLxQH40cBj2WhlIMdPS1t-ZLey_U_7xj_xEAJSVUh0De9gi8Yet6XCQI_Ck_mltLZShobTX_6j7_iGN51J1ixMd26Y6c=]
  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmPvBPiAYXgBNFwPlCxF379YlYASH_l4eK1RladPzKOHXl9pGU-yfkcMRMuUCugZ8uXKl2xwHknVcd4GQ9s3nv3tGH-6xBQf4P6Bw4whtLeZ6jqy7Dz24rCaG3UVszvHafF3Vra0Q1_NiUbA==]
  • 21-228 Detrol LA Pharmacology Review - accessdata.fda.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECkHldAnWjB17PjRnR6nYXJe4h71-A_RRqEVajzBS7xTz2dqMKa27Qy5Zy_LA0biWQ3bLygNoygdTRYNiPGLQvE4xY6oVFgtpECTax8zT129hxf33Rt2d679nuo33AeCjTyyaMconQCD0MdScDQbpumME-DvkJDE3jKpywHifO4nJfy7MMmQIKPR1slk50ZA==]
  • Tolteridone degradation product B - KM Pharma Solution Private Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyw_gf6tqFmfH_i3tldZezqadipW2XTJinT4MZ03LIm9xHteEio4zE4R-GBXN_-CHO6hM0CqODMHMTV_EJ8nTEMJOIe8N3TA4afIr_7faDtGaOPMWUyjCDpL2RXm3Caw==]
  • In Silico Approaches in Genetic Toxicology - Optibrium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9X3dptacFo4XeKw9BmOCW6UZo4coQ87czBqyGINT0b35JEChJ3qSPwOanHCLQaaD8um4fwPm782Zk4qa_QFNQx24v4IsC4swno99wPn6YXS4BkUd7haGttrYDtU7y6hkbq2mnAdLw1yvxVqqaC_vZOPIeeQaF0v8GSFdo_x4C6qYoDr4G7KiC5VxqWQ==]
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq1ez0zmRyyhMe-fkdssDRd2puVV4P_Dkyl8e9lXnmkQdwQA2KABmGJQ0phLU6nY8hD_zH96GqLmiqhicw-pAwfD4ziKsY07NOCB-kQV8y2XQrAK-ghwC1WCY0zDWvDYYfjuNUe2Uui-5j9G3K6rW18dQSVt4wgN8biWb_upn4uOsuNwjZ0SGdzFYd06ETeUJeFQhKCEH92UvUybaXfLA=]
  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method - JOCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHE-W8BS_tvIDAd_FnfMGzI0Zz3SIjS7_JtmPDKXW_j_JGBctAQGP2A5EsnhPYm_BlskwzlFtnAeDDvzSYZYTNfO1pLmYfLaZXUFcJIrLVxbsYV4boB-ypj_7iWUgpnjQOfbi8B_qbvVDy97LlU9kPTqyX2Ul89nnUKk7d8wyzhdOOgtXk5VRoqKEcU_NL4gZTMn-nurC4X7TqlVg9fAQGK9dKM_eQGDYeenqxnJu0SKElNxDkkhosRT0rpey7a8XpihWUtvgpfEmiy7xJ1bxDDCyppNI=]
  • Tolterodine-impurities | Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE29UWiln8wDJbKTMvLkQORSbcZN89bTdO3wN5m7QcRqr1_kFHqCy5UMSt2cMDyT0985saLpDm0NODGde1hWQsvrhe3jrSfHQf9dEoI34StpZGauZNOWrjB_qW6YtQnZW8kDm8JTp4i1YUUcL2b4qUWn_k3QtfM4k7Jm9EtIg==]
  • In Silico Approaches in Genetic Toxicology -Progress and Future- - National Institute of Health Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9WwIMGogGqu_VL8JHVm8MMnfvBkjJc939qKGNDEIOnk1ZFXp47i0-mSZm-kzre5DB4UzWKE-OHDY-qxrKzmTosTwyH0w8fgZ3Ow-sk_o8nX3h__2EkIk4R0_PJHI9FRgZZognF5Q=]
  • In vitro genetic toxicology assays. | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_eDyzq4sMLTf3zTn8m7FdNIU9qnS-kIhw0_ilDqQUOrKn7pC_FwtRIEUAMs3QrwRFhNrr2VgJKF-MvXwPjb0U03OhzFoi2IAbeqgkm_1XY8vAXkZz9L2ln6efoaq5s4fmqQSuyGWWTJnesURrXAWte3No9ObrMlP_ELhfR9fmOmbGO5Uz_PGFosxCeS9f4w==]
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF85Wj46ljAPlHi1bxSnLEg4HMFDAHhYA6P7pGSo1IXlwhf2lX408tgNEK7TePv5m146eW2uHonTNX5TLIe0c2j9XNKDLW1E929zc4FYGC85X_pOY56C7G7aeO6wLH1Dq3M8UhjhT6aOSwbLZ6goSm-xESDcYQIW5PVmpD6AgTp1D6vSQYblIi0zfMUt8eXjJ8d2IofPl0T4Jws6UxDmpT4vGZguRTau0EViMiph0QTxQ==]
  • Micronucleus test - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGco5OASXQ0A-9mym29juXyj7ncy9DHlSGSYRCiwFAAPkF7MIsOGz6Y7MMBFLY5zfqjBIg0ZOEGhEgHX1NOCKyi7fPK3qlrYGJ9t9XPCphKaLJm9CMQ6kVAQ58LPoSjuP4g3RRB9y-HOCg=]
  • Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability - Federal Register. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMiiZDKkSujD-kODiT9ei_iM9xcvSIfiH0cXtNvOYWhLNude7SLUZg54cQcy6vsjhbdrhjdxQoZmV1M279QI2qB_bPIopNLZP3C39oMuC3xWopWfctEBnMRbNOmd4H-mSMMIj6IoC8XrOVpJG7bEXnkngauQ-N04wGEEzNa5Phc-Gg6fDbo2Y2Er08BORtqOx3HXAwfwWjhHdPdESLY7UZ5ex3Zw4x77gxmBaWTzR0ShnKcuffbKSGdNWCpu06f_HeoQzNpKEAEifacOjnygFTIkdtOLFSUWGNWNWlkw==]
  • Tolterodine Monograph for Professionals - Drugs.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU35FOpWw0ccKC6zJZ7o8ghHAPJcdQzCDUoc_JrC6jdS8JXREnRGz8UJKMq7JgbubJd_7szk_DuEJcjw7-5_zw6LTNmBJpIfIzwWSQZ8u2n_jlOljjR-bGMTeA19yspXIETk1xo-czjrqu]
  • Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcZen85EiQKlkQn9hRiyVcd5JSv9lEvYGHYX6vsB5J7rk6xWSE2pxV6zx5HvezfZQaF3xwMLdKY-MXM7FraCqtG7SWrOwumoA-dmvTFntmYvO4fEh4mXfTWYKDz96ydeLHiOTZig2d3h1x9oXqC6xG05D9bqhaGtZMhwUxnny2MsxC5AFUPF2N8Dg=]
  • Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F - PharmaInfo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsZ7lSSg_X-NKdeL_VnQbVhstIWorFtCR9YredtJp0izllReW824xLrd0x7qvrWbrJ3WhSFcKAddGbp7pEzTqgFh9YNIAM2V-vwWz7ImKfUH5bQNNsPJMRefcjFSKq1VMPJgX3q1QCcrG4AJFvKxCLz1lv8J0RkUYmRxjhyyCTgE-O0ee4lA==]
  • Micronucleus Assay: The State of Art, and Future Directions - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIh1Pwl10So-9iS96j6VRZALOVPKfBMJA-zU1kS1_9J0O_85UE8ns1LEB4m-t4q8KrmEG_nvK529UE0vDt010_t-SJGrcnIJHv0shkPVVu7hN5P0o8F6XjJ55LCrFjs6-mfhGC_zU5eblm9g==]
  • Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEReq0ZBbTxZKFU1YqODjXYTRG-4NFicqYSCpQKXmchwlFqDugBpRKyszuMLSGtFWTH4ci_XOJCtC0OcWy467AebE0j-_IIVZp5QES0amOlk4Ps_f8xn-HM5kXmVfWeMO4N4inkNCzGIffAwNslT9bMyBryFW6Mf5ugSvhTn-d07JSckZHdROWRYOMWntJr9mlwmNVNnwJ78FwTENEf6ffOrNc=]
  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - ResearchGate. [URL: https://vertexaisearch.cloud.google.
  • Tolterodine EP Impurities & USP Related Compounds - SynThink Research Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaINwKnpHa03doxjEP0AEtXKsM_32nYsoZlIVhcAsKpnDFqYjWkAshLHZDidp4_oYe0wfFi9kmvxpC1GZt0IdDhfP1Gr_N2fXfQ88KcojbHIZG7EXcXOmvpce--ioVM-_htl6aleJ6NahdyMVVYrK37rNtdhNf9RiYW3wCIrAErA==]
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | USA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRBwwydAb2dCicAPcuyNRsDp5NaqnyQsfJQM0aaotSPWCgdWdS2AO9j6_WeHnrvWc2yg6aWvuYbpe73ov2FmhU3TG3ZYL59hK7V6EQQroTGMFDXpAcV9J9TIw8iDjMxEH71gVLsT92KeKO3X9TwfP52_H_bvlmD9Seaa8vNRDK6k-IcoaD4osQ3Ep8Z3fNkKiJRujaC0RXMPk3M2R8sGNz5oP_gw==]
  • The micronucleus test—most widely used in vivo genotoxicity test— - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaauc_WuttNQ2Y1JgTi6jLvZsPJTULtwDXaiwtaSXXoTNYI40LEYfCNW5AK6AT3DsR9asObcC0Cy1B3lCPKtqC6IBkvcEsKaq2d_RV4NoUdLCkNNbMhSIBI1XM_jO-ZbNrFw66yQXGwdt7_w==]
  • ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals - FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3TXCylwu9uFP5IWiowthqgYnfb8hXS0RaKdGGNJ9LK8aUzTUdDUP5dCNqSYCEAf-LCvp1P6dftQzr5lBCCz-_5wFbEwdLsmKjNp0hU7j3zvdSh6S_LUm5-2ZM9w8btaDKRQ==]
  • Forced Degradation Study for Tolterodine by HPLC with PDA Detection - Asian Journal of Pharmaceutical Analysis. [URL: https://vertexaisearch.cloud.google.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of rac Didesisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence beyond the application of our products to their entire lifecycle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of rac Didesisopropyl Tolterodine, a metabolite of Tolterodine.[1][2] The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting our dedication to responsible scientific stewardship.

This document is structured to provide a logical workflow, from understanding the regulatory landscape to the practical steps of waste handling. The causality behind each procedural choice is explained to empower researchers with the knowledge to manage chemical waste safely and effectively.

Regulatory Framework: The "Why" Behind the Procedure

The disposal of any chemical, particularly active pharmaceutical ingredients (APIs) and their metabolites, is not merely a matter of laboratory best practice but a legal requirement. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[3]

A critical regulation is the EPA's ban on the drain disposal (sewering) of hazardous waste pharmaceuticals by healthcare facilities, a rule that sets a standard for all research settings.[4][5] This prohibition is in place to prevent the contamination of waterways with pharmacologically active compounds, which can have detrimental effects on aquatic life and potentially enter human water supplies.[6] Therefore, under no circumstances should this compound or its solutions be poured down the sink .[5][7]

Waste Characterization: Identifying this compound

Compound Profile: this compound
Chemical Name 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropylamine[1]
CAS Number 1189501-90-3[2][10]
Molecular Formula C16H19NO[10]
Parent Compound Tolterodine[1]
Inferred Hazard Classification As a metabolite of Tolterodine, it should be treated as potentially hazardous pharmaceutical waste. Assume similar reproductive toxicity and aquatic toxicity to the parent compound for disposal purposes.
Disposal Classification Non-hazardous pharmaceutical waste (unless it exhibits specific hazardous characteristics like ignitability, corrosivity, or reactivity). However, due to its pharmacological activity and the hazards of the parent compound, it must not be disposed of in regular trash or down the drain. It requires disposal via a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system of waste management, from accumulation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, always wear appropriate PPE. This includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves (nitrile is a suitable choice for small quantities)[11]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, sealed container.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[12]

  • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.

Step 3: Waste Container Selection and Labeling
  • Container Choice: Use sturdy, leak-proof containers that are chemically compatible with the waste. Plastic containers are often preferred to minimize the risk of breakage.[7][11]

  • Labeling: This is a critical step for safety and compliance. The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "this compound" (avoid abbreviations)[12]

    • An accurate estimation of the concentration and the solvent if it is a solution.

    • The date accumulation started.

    • The specific hazards associated with the waste (e.g., "Reproductive Toxin," "Environmental Hazard").

Step 4: Waste Accumulation and Storage
  • Store waste containers in a designated Satellite Accumulation Area within the laboratory.[7]

  • Keep containers securely sealed except when adding waste.[12] This prevents the release of vapors and potential spills.

  • Ensure secondary containment is used for all liquid waste containers to contain any potential leaks.[12]

Step 5: Arranging for Disposal
  • Do not allow waste to accumulate indefinitely. Request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor when the container is three-quarters full or has reached the accumulation time limit set by your institution (often 150 days).[11]

  • Complete all necessary paperwork for the waste pickup, ensuring all information is accurate and matches the container label.

The following diagram illustrates the decision-making workflow for the disposal process.

G Workflow for this compound Disposal A Waste Generation (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Container B->C D Label Container Correctly - Full Chemical Name - Hazards - Start Date C->D E Place in Designated Satellite Accumulation Area D->E F Keep Container Sealed E->F G Is Container 3/4 Full OR Has Time Limit Been Reached? F->G H Request Pickup from EHS/Hazardous Waste Contractor G->H Yes I Continue to Add Waste (If necessary) G->I No I->F

Caption: Decision workflow for proper laboratory disposal of this compound.

Empty Container Management

Even "empty" containers that held pure this compound must be managed correctly as they can retain hazardous residues.

  • Thoroughly empty the container of all contents.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[12]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12] Given the reproductive toxicity of the parent compound, it is best practice to follow this more stringent procedure.

  • After thorough rinsing and air-drying, scratch out or remove the original label to prevent confusion.[13] The container can then be disposed of in the regular trash or recycled, depending on institutional policy.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Alert others in the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

    • Place the cleanup debris in a sealed bag or container, label it as hazardous waste, and arrange for its disposal.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation/Ingestion: Move to fresh air. Seek immediate medical attention.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. This guide serves as a foundational resource, but it is essential to always consult your institution-specific chemical hygiene plan and your EHS department for local requirements.

References

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste Advantage Magazine. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2023, August 8). US EPA. Retrieved from [Link]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals. (2024, February 27). Secure Waste. Retrieved from [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE). Retrieved from [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Henderson, T. J. (2023, November 29). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). Environmental Health & Radiation Safety, University of Pennsylvania. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • This compound. (n.d.). FINETECH INDUSTRY LIMITED. Retrieved from [Link]

  • Didesisopropyl Tolterodine. (n.d.). Veeprho. Retrieved from [Link]

  • rac Desisopropyl Tolterodine-d7. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Tran, J. (2008, June 19). The Collection and Disposal of Waste Medications. U.S. Pharmacist. Retrieved from [Link]

  • Pharmaceutical Waste. (2019, April 2). Department of Toxic Substances Control - CA.gov. Retrieved from [Link]

  • Tolterodine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Clonidine and tolterodine Interactions. (n.d.). Drugs.com. Retrieved from [Link]

  • Disposal of Unused Medicines: What You Should Know. (2024, October 31). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Tolterodine Tartrate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac Didesisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling rac Didesisopropyl Tolterodine. As a derivative of Tolterodine, a pharmacologically active compound, this substance must be handled with a comprehensive safety strategy, even in the absence of specific toxicological data. Our approach is grounded in the principle of caution, treating the compound as a potent Active Pharmaceutical Ingredient (API) and integrating field-proven laboratory safety practices.

The Precautionary Principle: Risk Assessment for a Novel Compound

This compound is a metabolite of Tolterodine. The parent compound, Tolterodine Tartrate, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child[1][2]. It can also cause irritation to the skin, eyes, and respiratory tract[1]. Given these known hazards for a structurally related molecule, a rigorous risk assessment is the foundational step before any handling occurs.

The primary routes of exposure in a laboratory setting are inhalation of airborne particles (especially for a powder), dermal contact, and accidental ingestion. Therefore, our safety plan is built around a "containment at source" strategy, where engineering controls are primary, and Personal Protective Equipment (PPE) serves as a critical secondary barrier[3]. When insufficient data is available for a compound, it is best practice to handle it as a potent compound, requiring robust engineering controls and PPE[4].

Core PPE & Gowning Procedure: A Step-by-Step Protocol

This protocol outlines the minimum required PPE for handling solid this compound. Operations with a higher risk of aerosol generation (e.g., weighing, preparing concentrated solutions) demand enhanced protection.

Step 1: Pre-Gowning Preparation

  • Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) is placed inside a certified chemical fume hood or other ventilated enclosure before you begin.

  • Verify that the safety shower and eyewash station are unobstructed and operational.

  • Wash hands thoroughly with soap and water.

Step 2: Donning PPE (Perform in order)

  • Inner Gloves: Don a pair of nitrile gloves. This first layer protects your hands during the gowning process.

  • Dedicated Lab Coat: Wear a clean, dedicated lab coat, preferably a wrap-around style with knit cuffs. This coat should not be worn outside the immediate laboratory area.

  • Second Pair of Gloves (Outer Gloves): Don a second pair of nitrile gloves over the cuffs of the lab coat. Using double gloves provides additional protection against potential splashes and contamination[5].

  • Eye and Face Protection: Wear ANSI Z87-rated safety goggles to protect against splashes and dust[5]. If there is a significant splash hazard, such as when handling larger volumes of solutions, a full face shield must be worn in addition to safety goggles[5][6].

  • Respiratory Protection: For handling the solid compound, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of fine particles. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered[7]. All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA's 29 CFR 1910.134 standard[8][9].

Causality: The sequence of donning is designed to minimize contamination. The outer gloves cover the lab coat cuffs, creating a sealed barrier. The foundational principle is that PPE is the last line of defense; its effectiveness relies on proper use in conjunction with engineering controls like fume hoods[3][10].

PPE Selection by Laboratory Task

The choice of PPE is dynamic and must be adapted to the specific task and associated risks.

Laboratory Task Required Engineering Control Minimum Required PPE Rationale for Choices
Weighing Solid Compound Ventilated Balance Enclosure or Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator (or PAPR)High risk of generating and inhaling airborne powder. Engineering controls capture dust at the source. Full respiratory and eye protection is mandatory.
Preparing Stock Solutions Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Safety GogglesRisk of splashes and direct skin/eye contact. A face shield is recommended when handling volumes >50 mL[6].
Cell Culture/Assay Plating Biosafety Cabinet (if sterile) or Fume HoodDouble Nitrile Gloves, Lab Coat, Safety GlassesLower concentration of the compound reduces risk, but standard lab PPE remains essential to prevent contact with diluted but still active material.
Cleaning & Decontamination N/AHeavy-duty Gloves (over inner nitrile gloves), Lab Coat, Safety GogglesProtects against contact with cleaning agents and residual compound.

Decontamination and Disposal Plan

Proper doffing of PPE and disposal are critical to prevent cross-contamination.

Step-by-Step Doffing and Decontamination Protocol:

  • Decontaminate Outer Gloves: While still wearing all PPE, wipe down outer gloves with a suitable decontamination solution (e.g., 70% ethanol) if they are grossly contaminated.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield/Goggles and Respirator: Remove face and eye protection, followed by the respirator. Place reusable items in a designated area for cleaning.

  • Remove Lab Coat: Remove the lab coat by rolling it away from the body to prevent contaminating personal clothing. Place it in a labeled bag for dedicated laundering.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Waste Disposal:

  • Solid Waste: All disposable PPE (gloves, respirators), contaminated weigh boats, and wipes must be disposed of in a clearly labeled hazardous pharmaceutical waste container[11].

  • Liquid Waste: Unused solutions containing this compound must be collected and disposed of as hazardous chemical waste, in compliance with EPA and RCRA regulations[12][13]. Do not pour down the drain.

  • Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container[11][14].

This entire process must adhere to your institution's chemical hygiene plan and hazardous waste management procedures[15].

Visual Workflow: PPE Selection & Decontamination

This diagram illustrates the decision-making and procedural flow for safely handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_ppe Phase 2: PPE Selection & Handling cluster_post Phase 3: Decontamination & Disposal start Start: New Task with This compound risk_assessment 1. Conduct Task-Specific Risk Assessment (Inhalation, Dermal, Ingestion) start->risk_assessment is_solid Handling Solid Compound? risk_assessment->is_solid ppe_solid 2a. Use Ventilated Enclosure. Minimum PPE: - N95 Respirator/PAPR - Double Nitrile Gloves - Safety Goggles - Lab Coat is_solid->ppe_solid Yes ppe_liquid 2b. Use Chemical Fume Hood. Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat (Add Face Shield for Splash Risk) is_solid->ppe_liquid No (Solution) handling 3. Perform Laboratory Task ppe_solid->handling ppe_liquid->handling doffing 4. Follow Sequential PPE Doffing Protocol handling->doffing disposal 5. Segregate & Dispose of Waste (Solids, Liquids, Sharps) per RCRA/EPA Guidelines doffing->disposal cleanup 6. Decontaminate Work Surfaces & Reusable Equipment disposal->cleanup handwash 7. Final Hand Washing cleanup->handwash end End: Task Complete handwash->end

Caption: Workflow for PPE selection and safe handling of this compound.

References

  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Tolterodine Tartrate Extended-Release Capsules 2 mg and 4 mg Safety Data Sheet. Ajanta Pharma USA Inc. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Handling HPAPIs safely – what does it take? European Pharmaceutical Review. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • The rules on HPAPI containment in high potent manufacturing. Pharmaceutical Technology. [Link]

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC). [Link]

  • Safe Handling of Highly Potent Substances. GMP Journal. [Link]

  • Strategies for the Development and Manufacture of Highly Potent Compounds. AbbVie. [Link]

  • Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]

  • Laboratory Waste Disposal Quick Guide. BioMedical Waste Solutions. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.